Butaprost
Beschreibung
highly selective prostaglandin receptor agonist; structure given in first source
Structure
3D Structure
Eigenschaften
IUPAC Name |
methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H40O5/c1-3-14-24(15-9-16-24)22(27)12-8-11-19-18(20(25)17-21(19)26)10-6-4-5-7-13-23(28)29-2/h8,11,18-19,21-22,26-27H,3-7,9-10,12-17H2,1-2H3/b11-8+/t18-,19-,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRISENIKJUKIHD-LHQZMKCDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1(CCC1)C(CC=CC2C(CC(=O)C2CCCCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1(CCC1)[C@@H](C/C=C/[C@H]2[C@@H](CC(=O)[C@@H]2CCCCCCC(=O)OC)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H40O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8048993 | |
| Record name | (R)-Butaprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69648-38-0 | |
| Record name | Butaprost | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=69648-38-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butaprost [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069648380 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (R)-Butaprost | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8048993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BUTAPROST | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP16WVP23Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Butaprost mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Butaprost
Introduction
This compound is a synthetic analog of Prostaglandin (B15479496) E2 (PGE2) renowned for its high selectivity as an agonist for the Prostaglandin E receptor subtype 2 (EP2).[1][2][3][4] The EP2 receptor, a G protein-coupled receptor (GPCR), is implicated in a wide array of physiological and pathological processes, including inflammation, immune modulation, smooth muscle relaxation, and neuroprotection.[3][5][6] Consequently, this compound serves as an invaluable pharmacological tool for elucidating EP2 receptor function and as a lead compound for developing therapeutic agents targeting conditions such as renal fibrosis, glaucoma, and neurodegenerative diseases.[5][7][8] This guide provides a detailed examination of this compound's mechanism of action, encompassing its canonical and alternative signaling pathways, quantitative pharmacological data, and the experimental protocols used for its characterization.
Core Mechanism of Action: The Canonical Gs-cAMP-PKA Pathway
The principal mechanism of action for this compound is initiated by its binding to the EP2 receptor, which is predominantly coupled to the stimulatory G protein, Gαs.[5][9] This interaction triggers a conformational change in the receptor, facilitating the exchange of GDP for GTP on the α-subunit of the Gs protein. The activated Gαs-GTP subunit dissociates and stimulates adenylyl cyclase (AC), an enzyme that catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[3][5][6]
The subsequent elevation of intracellular cAMP levels activates Protein Kinase A (PKA).[5][10] PKA, a serine/threonine kinase, then phosphorylates a multitude of downstream effector proteins, including the transcription factor cAMP Response Element-Binding Protein (CREB).[5][11] Phosphorylation of CREB at Serine-133 enables its recruitment of coactivators and subsequent binding to cAMP response elements (CRE) in the promoter regions of target genes, thereby modulating their transcription.[11] This canonical pathway is central to many of the physiological effects mediated by EP2 receptor activation, such as smooth muscle relaxation and the modulation of inflammatory responses.[3][6]
Alternative and Context-Dependent Signaling Pathways
While the Gs-cAMP-PKA cascade is the primary pathway, research has uncovered several alternative and context-dependent signaling mechanisms for the EP2 receptor, which are also activated by this compound.
Inhibition of TGF-β/Smad Signaling
In the context of renal fibrosis, this compound has demonstrated potent anti-fibrotic effects.[2][7] Studies using Madin-Darby Canine Kidney (MDCK) cells and mouse models of unilateral ureteral obstruction have shown that this compound reduces the expression of fibrotic markers like fibronectin and α-smooth muscle actin.[2][4][7] This effect is achieved by hampering the Transforming Growth Factor-β (TGF-β)/Smad2 signaling pathway.[1][4][7] Notably, this anti-fibrotic action appears to be independent of the cAMP/PKA pathway, as inhibitors of adenylyl cyclase and PKA did not reverse the effects of this compound.[7]
β-Arrestin-Mediated Signaling
GPCRs can also signal independently of G proteins through β-arrestins. Evidence suggests that the EP2 receptor can form a complex with Src kinase and β-arrestin.[12] Overexpression of the EP2 receptor in HEK 293 cells, even in the absence of an agonist, leads to the phosphorylation and activation of p38 MAP kinase (MAPK).[12] This activation is dependent on Src kinase activity.[12] This G protein-independent pathway may contribute to the diverse cellular responses mediated by this compound, particularly in tumorigenesis.[13]
Role of the Epac Pathway
In certain cell types, such as microglia, the downstream effects of cAMP can be mediated by the Exchange protein directly activated by cAMP (Epac), rather than PKA.[14] In studies on rat microglia, the effects of this compound on the expression of inflammatory mediators were mimicked by an Epac activator, whereas a PKA inhibitor had minimal effect.[14] This indicates that in the context of neuroinflammation, the EP2-cAMP-Epac axis is a prominent signaling route.[14]
Pharmacological Profile
The selectivity and potency of this compound have been quantified through various pharmacological assays. The data underscores its preferential activity at the EP2 receptor.
| Parameter | Species/System | Value | Reference(s) |
| Binding Affinity (Ki) | Murine EP2 Receptor | 2.4 µM | [1][2][4] |
| Functional Potency (EC50) | Murine EP2 Receptor (cAMP accumulation) | 33 nM | [1] |
| Functional Potency (EC50) | Human Neutrophil Chemotaxis Inhibition | 106 nM | [3][15] |
Detailed Experimental Protocols
The characterization of this compound's mechanism of action relies on a suite of established biochemical and cell-based assays.
Receptor Binding Assays
These assays are fundamental for determining the binding affinity (Ki) of a ligand for its receptor. A common method is the radioligand displacement assay.
-
Principle: Measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]PGE2) for binding to the receptor.
-
Methodology:
-
Preparation: Membranes are prepared from cells recombinantly expressing the human EP2 receptor.[16][17]
-
Incubation: The membranes are incubated with a fixed concentration of radiolabeled [³H]PGE2 and varying concentrations of unlabeled this compound.[16][17]
-
Separation: The reaction is terminated, and receptor-bound radioligand is separated from the unbound ligand, typically by rapid vacuum filtration.[17]
-
Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.
-
Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.[16]
-
cAMP Measurement Assays
These functional assays measure the ability of an agonist to stimulate the production of the second messenger cAMP, providing an EC50 value for potency.
-
Principle: Quantify the intracellular concentration of cAMP in cells following stimulation with this compound.
-
Methodology:
-
Cell Culture: Cells expressing the EP2 receptor (e.g., HEK293 cells) are cultured.[12]
-
Stimulation: Cells are treated with varying concentrations of this compound for a defined period. A phosphodiesterase inhibitor is often included to prevent cAMP degradation.
-
Lysis: Cells are lysed to release intracellular contents.
-
Quantification: The cAMP concentration in the lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA), or by using FRET-based biosensors in live cells.
-
Analysis: A dose-response curve is generated to determine the EC50 value, the concentration of this compound that produces 50% of the maximal response.[18]
-
Western Blotting
This technique is used to detect and quantify specific proteins, such as the phosphorylated forms of downstream signaling molecules.
-
Principle: To assess the activation of signaling pathways by detecting the phosphorylation state of key proteins (e.g., Smad2, CREB, p38).[7][11]
-
Methodology:
-
Treatment & Lysis: Cells are treated with this compound and/or other stimuli (e.g., TGF-β) and then lysed.
-
Protein Separation: Proteins in the lysate are separated by size using SDS-PAGE.
-
Transfer: The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunodetection: The membrane is incubated with a primary antibody specific to the phosphorylated protein of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Visualization: A chemiluminescent substrate is added, and the resulting signal is captured, allowing for the quantification of the target protein.
-
Conclusion
This compound's mechanism of action is multifaceted. While its core activity is defined by the selective activation of the EP2 receptor and the canonical Gs-cAMP-PKA signaling cascade, a growing body of evidence reveals its engagement in alternative, context-dependent pathways. These include the cAMP-independent inhibition of pro-fibrotic TGF-β/Smad2 signaling, G protein-independent signaling via β-arrestin and Src, and the activation of the Epac pathway in specific immune cells. This complexity underscores the sophisticated signaling repertoire of the EP2 receptor and highlights the importance of considering cellular context when investigating the pharmacological effects of this compound. A thorough understanding of these diverse mechanisms is critical for researchers and drug development professionals seeking to harness the therapeutic potential of targeting the EP2 receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-Butaprost, EP2 agonist (CAS 69648-38-0) | Abcam [abcam.com]
- 4. immune-system-research.com [immune-system-research.com]
- 5. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. joe.bioscientifica.com [joe.bioscientifica.com]
- 7. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The prostanoid EP2 receptor agonist this compound increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 10. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. EP2 Induces p38 Phosphorylation via the Activation of Src in HEK 293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. The affinity, intrinsic activity and selectivity of a structurally novel EP2 receptor agonist at human prostanoid receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Stimulation of cAMP production and cyclooxygenase-2 by prostaglandin E(2) and selective prostaglandin receptor agonists in murine osteoblastic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Butaprost: A Technical Guide to its EP2 Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaprost is a synthetic analog of prostaglandin (B15479496) E2 (PGE2) that has been instrumental in the pharmacological characterization of the EP receptor subtypes. It is widely recognized as a selective agonist for the EP2 receptor, a G-protein coupled receptor (GPCR) involved in a myriad of physiological and pathophysiological processes, including inflammation, vasodilation, and immune modulation. This technical guide provides an in-depth analysis of this compound's selectivity for the EP2 receptor, presenting quantitative data, detailed experimental protocols for its characterization, and visualizations of the associated signaling pathways. The information herein is intended to support researchers and professionals in drug development in their efforts to understand and leverage the therapeutic potential of targeting the EP2 receptor.
Quantitative Analysis of this compound's Receptor Selectivity
The selectivity of this compound for the EP2 receptor is demonstrated through its binding affinity (Ki) and functional potency (EC50) across the four EP receptor subtypes (EP1, EP2, EP3, and EP4). While data is available from various studies, this section consolidates key quantitative findings into a clear, comparative format. It is important to note that the active form of this compound is the free acid, which is produced in situ from the ester prodrug.
Binding Affinity (Ki) of this compound
The binding affinity of a ligand for its receptor is a measure of how tightly the ligand binds to the receptor. It is typically determined through radioligand binding assays. The following table summarizes the available Ki values for this compound at murine and human prostanoid receptors.
| Receptor Subtype | Species | Ki (nM) | Reference |
| EP2 | Murine | 2400 | [1][2] |
| EP2 (free acid) | Not Specified | 73 | [2] |
| IP | Not Specified | 870 | [2] |
Note: A lower Ki value indicates a higher binding affinity.
Functional Potency (EC50) of this compound
Functional potency (EC50) measures the concentration of a ligand that produces 50% of the maximal response in a functional assay, such as cAMP accumulation. The table below presents EC50 values for this compound, highlighting its activity at the EP2 receptor.
| Assay | Species/Cell Type | EC50 (nM) | Reference |
| cAMP Accumulation | Murine EP2 Receptor | 33 | [1] |
| Inhibition of Chemotaxis | Human Neutrophils | 106.4 ± 63 | [3] |
| cAMP Accumulation (free acid) | Not Specified | 32 | [2] |
| cAMP Accumulation | Human Recombinant EP2 | pEC50 = 6.8 ± 0.2 | [4] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.
EP2 Receptor Signaling Pathways
Upon activation by an agonist like this compound, the EP2 receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the coupling to the Gs alpha subunit (Gαs) of the heterotrimeric G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). This second messenger then activates Protein Kinase A (PKA), which phosphorylates various downstream targets to elicit a cellular response.
However, research has unveiled alternative signaling pathways downstream of EP2 receptor activation. These include the activation of the Exchange Protein Activated by cAMP (Epac) and pathways involving β-arrestin, which can lead to the activation of other kinases and transcription factors, contributing to the diverse physiological roles of the EP2 receptor.
Canonical Gs-cAMP-PKA Signaling Pathway
Caption: Canonical EP2 receptor signaling pathway initiated by this compound.
Alternative EP2 Receptor Signaling Pathways
Caption: Alternative signaling pathways of the EP2 receptor.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the selectivity of this compound for the EP2 receptor.
Radioligand Binding Assay
This protocol is for a competition binding assay to determine the binding affinity (Ki) of this compound for human EP receptors.[4]
Objective: To determine the inhibitory constant (Ki) of this compound for the EP1, EP2, EP3, and EP4 receptors.
Materials:
-
Membrane preparations from cells stably expressing human EP1, EP2, EP3, or EP4 receptors.
-
[3H]-PGE2 (radioligand).
-
This compound (unlabeled competitor).
-
PGE2 (for non-specific binding determination).
-
Assay Buffer: 10 mM MES pH 6.0, 10 mM MgCl2, 1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well filter plates (e.g., Millipore MultiscreenHTS-HV, 0.45 µm).
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells stably transfected with the human EP receptor of interest to confluency.
-
Scrape cells from culture flasks and centrifuge at 800 x g for 8 minutes at 4°C.
-
Resuspend the cell pellet in a suitable buffer and homogenize.
-
Centrifuge the homogenate at a high speed (e.g., 40,000 x g) for 10 minutes at 4°C to pellet the membranes.
-
Store the resulting membrane pellets at -80°C until use.
-
On the day of the assay, thaw the membrane preparation and resuspend it in the assay buffer. Determine the protein concentration.
-
-
Assay Setup:
-
In a 96-well filter plate, add the following components in order:
-
50 µL of assay buffer.
-
50 µL of this compound at various concentrations (e.g., 0.1 nM to 10,000 nM).
-
For total binding wells, add 50 µL of assay buffer instead of this compound.
-
For non-specific binding wells, add 50 µL of 10 µM PGE2.
-
50 µL of [3H]-PGE2 at a final concentration near its Kd (e.g., 1-3 nM).
-
100 µL of the membrane preparation (containing 5-10 µg of protein per well).
-
-
-
Incubation:
-
Incubate the plates at room temperature (or a specified temperature) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the incubation by rapid vacuum filtration through the filter plate.
-
Wash the filters multiple times (e.g., 3-4 times) with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plates.
-
Add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This protocol describes a functional assay to measure the potency (EC50) of this compound in stimulating cAMP production in cells expressing the human EP2 receptor.[5][6]
Objective: To determine the half-maximal effective concentration (EC50) of this compound for EP2 receptor-mediated cAMP accumulation.
Materials:
-
HEK293 cells (or other suitable host cells) stably expressing the human EP2 receptor.
-
Cell culture medium (e.g., DMEM) supplemented with serum and antibiotics.
-
Serum-free medium.
-
This compound.
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA-based or TR-FRET-based).
Procedure:
-
Cell Culture and Seeding:
-
Culture HEK293-hEP2 cells in appropriate culture medium.
-
Seed the cells into 96-well plates at a suitable density (e.g., 2 x 10^5 cells/well) and allow them to adhere overnight.
-
-
Cell Stimulation:
-
The next day, aspirate the culture medium.
-
Pre-treat the cells with serum-free medium containing IBMX (e.g., 0.2-0.5 mM) for 15-30 minutes at 37°C to inhibit cAMP degradation.
-
Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) to the wells and incubate for a short period (e.g., 5-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Terminate the stimulation by aspirating the medium and adding cell lysis buffer to each well.
-
Incubate for a sufficient time to ensure complete cell lysis and release of intracellular cAMP.
-
-
cAMP Measurement:
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the cAMP concentration for each this compound concentration.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Experimental Workflow Visualization
Caption: General workflow for determining this compound's EP2 receptor selectivity.
Conclusion
This compound serves as a valuable pharmacological tool for the investigation of the EP2 receptor due to its demonstrated selectivity. The quantitative data from binding and functional assays consistently show its preferential activity at the EP2 subtype over other EP receptors. The detailed experimental protocols provided in this guide offer a framework for researchers to reliably assess the selectivity of this compound and other compounds targeting the EP receptor family. A thorough understanding of the EP2 signaling pathways, both canonical and alternative, is crucial for elucidating the full spectrum of its physiological effects and for the development of novel therapeutics. This technical guide provides a solid foundation for professionals engaged in these research and development endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Core Downstream Signaling Pathways of Butaprost: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaprost is a synthetic analog of prostaglandin (B15479496) E2 (PGE2) that exhibits high selectivity as an agonist for the prostaglandin E2 receptor subtype 2 (EP2).[1][2] The EP2 receptor, a G-protein coupled receptor (GPCR), is implicated in a wide array of physiological and pathophysiological processes, including inflammation, vasodilation, neuroprotection, and tumorigenesis.[3][4] Understanding the intricate downstream signaling cascades initiated by this compound binding to the EP2 receptor is paramount for elucidating its mechanism of action and for the development of novel therapeutics targeting this pathway. This technical guide provides a comprehensive overview of the core downstream signaling pathways of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.
This compound: Receptor Binding and Potency
This compound's biological activity is initiated by its binding to the EP2 receptor. The affinity and potency of this compound have been characterized in various studies, providing key quantitative metrics for its interaction with the receptor.
| Parameter | Value | Species/Cell Line | Reference |
| Ki | 2.4 µM | Murine EP2 Receptor | [1][2] |
| EC50 | 33 nM | Murine EP2 Receptor | [1] |
| EC50 | 0.5 µM | Rat Primary Microglial Cultures | [5] |
Core Signaling Pathways Activated by this compound
Upon activation by this compound, the EP2 receptor primarily couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein.[6] This initiates a canonical signaling cascade, but also branches into non-canonical pathways, creating a complex signaling network. The key downstream pathways are:
-
The Gαs-cAMP-PKA Pathway: This is the principal signaling axis for the EP2 receptor.
-
The Epac Pathway: An alternative cAMP-dependent signaling route.
-
The β-Arrestin Pathway: A G-protein-independent signaling mechanism.
-
Cross-talk with the TGF-β/Smad Pathway: this compound has been shown to interfere with this pro-fibrotic signaling cascade.[1][7][8]
-
The PKC Pathway: Implicated in the regulation of specific gene expression.[1]
The Gαs-cAMP-PKA Signaling Pathway
The canonical pathway initiated by this compound involves the activation of adenylyl cyclase (AC) by Gαs, leading to the production of cyclic adenosine (B11128) monophosphate (cAMP).[4] cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB).[9][10]
Figure 1: The canonical Gs-cAMP-PKA signaling pathway activated by this compound.
The Epac Pathway
In addition to PKA, cAMP can also directly activate the Exchange protein activated by cAMP (Epac).[3] Epac proteins are guanine (B1146940) nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. The cAMP/Epac pathway has been shown to be prominent in the modulation of microglial activation by this compound.[2][11]
Figure 2: The cAMP-dependent Epac signaling pathway.
The β-Arrestin Pathway
Following agonist binding and GPCR kinase (GRK)-mediated phosphorylation of the EP2 receptor, β-arrestin can be recruited.[3] This not only leads to receptor desensitization and internalization but also initiates G-protein-independent signaling cascades, including the activation of mitogen-activated protein kinases (MAPKs) like ERK1/2.[9]
Figure 3: The β-arrestin-mediated signaling pathway.
Cross-talk with the TGF-β/Smad Pathway
This compound has demonstrated anti-fibrotic effects by hampering the Transforming Growth Factor-β (TGF-β)/Smad signaling pathway.[1][7][8] It has been shown to reduce TGF-β-induced phosphorylation of Smad2, a key step in the pro-fibrotic cascade.[1][8] This inhibitory cross-talk appears to be independent of the cAMP/PKA pathway.[7]
Figure 4: Inhibitory cross-talk of this compound/EP2 signaling with the TGF-β/Smad pathway.
The PKC Pathway
The upregulation of certain genes by this compound, such as the orphan nuclear receptor Nur77, has been shown to be mediated through the Protein Kinase C (PKC) pathway.[1] This suggests a more complex signaling network where the EP2 receptor can engage pathways beyond the canonical Gαs-cAMP axis.
Figure 5: The PKC-mediated signaling pathway in response to this compound.
Quantitative Data on Downstream Effects
The activation of these signaling pathways by this compound leads to measurable changes in downstream cellular processes, including the production of second messengers and the regulation of gene expression.
| Downstream Effect | Fold Change/Observation | Cell Type/Model | This compound Concentration | Reference |
| Nur77 mRNA Expression | ~5-fold upregulation | hEP2-HEK293/EBNA cells | 1-100 nM | [1] |
| COX-2 Expression | 16.3-fold increase | Rat Primary Microglia | 1 µM | [5] |
| Fibronectin (FN) Expression | Reduction of TGF-β-induced expression | Madin-Darby Canine Kidney (MDCK) cells | 50 µM | [1][7] |
| Smad2 Phosphorylation | Reduction of TGF-β-induced phosphorylation | Madin-Darby Canine Kidney (MDCK) cells | 50 µM | [1][8] |
| Uveoscleral Outflow | Increased from 0.53 to 1.03 µL/min | Cynomolgus Monkey | 0.1% topical | [12][13] |
Experimental Protocols
Measurement of Intracellular cAMP Levels
Principle: Homogeneous Time-Resolved Fluorescence (HTRF) is a common method to quantify cAMP levels. It is a competitive immunoassay between native cAMP produced by cells and a d2-labeled cAMP conjugate for binding to a cryptate-labeled anti-cAMP antibody.
Protocol Outline:
-
Cell Culture and Seeding: Plate cells in a suitable microplate and culture overnight.
-
Cell Stimulation: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with varying concentrations of this compound for a defined period (e.g., 30 minutes).
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
HTRF Reagent Addition: Add the HTRF reagents (d2-labeled cAMP and cryptate-labeled anti-cAMP antibody) to the cell lysate.
-
Incubation: Incubate the plate at room temperature for 1 hour to allow the immunoassay to reach equilibrium.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm and 620 nm.
-
Data Analysis: Calculate the HTRF ratio (665nm/620nm) and determine the cAMP concentration using a standard curve.
Figure 6: Workflow for a typical HTRF-based cAMP measurement assay.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
Principle: qPCR is used to quantify the amount of a specific mRNA transcript in a sample, allowing for the analysis of gene expression changes in response to this compound treatment.
Protocol Outline:
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control for a specified duration.
-
RNA Extraction: Isolate total RNA from the cells using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe the isolated RNA into complementary DNA (cDNA).
-
qPCR Reaction Setup: Prepare a qPCR reaction mix containing cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green).
-
qPCR Amplification: Perform the qPCR reaction in a real-time PCR cycler, which monitors the fluorescence signal at each cycle.
-
Data Analysis: Determine the cycle threshold (Ct) values for the target gene and a housekeeping gene. Calculate the relative gene expression using the ΔΔCt method.
Figure 7: Workflow for gene expression analysis using qPCR.
β-Arrestin Recruitment Assay
Principle: Enzyme Fragment Complementation (EFC) assays, such as the PathHunter assay, are used to monitor the recruitment of β-arrestin to the activated EP2 receptor. In this system, the EP2 receptor is tagged with a small enzyme fragment (ProLink), and β-arrestin is tagged with a larger, inactive enzyme fragment (Enzyme Acceptor). Upon this compound-induced receptor activation and β-arrestin recruitment, the two enzyme fragments complement, forming an active enzyme that hydrolyzes a substrate to produce a chemiluminescent signal.
Protocol Outline:
-
Cell Seeding: Plate PathHunter cells co-expressing the tagged EP2 receptor and β-arrestin in a white, opaque microplate.
-
Compound Addition: Add varying concentrations of this compound to the cells.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 90 minutes) to allow for receptor activation and β-arrestin recruitment.
-
Substrate Addition: Add the detection reagents, including the chemiluminescent substrate.
-
Signal Detection: Measure the chemiluminescent signal using a luminometer.
-
Data Analysis: Plot the signal intensity against the this compound concentration to determine the potency (EC50) for β-arrestin recruitment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Compartmentalized cAMP responses to prostaglandin EP2 receptor activation in human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. "Compartmentalized cAMP Responses to Prostaglandin EP2 Receptor Activat" by Shailesh R. Agarwal, Kathryn Miyashiro et al. [digitalcommons.chapman.edu]
- 10. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. immunomart.com [immunomart.com]
The Prostaglandin E2 Receptor Subtype 2 (EP2): A Core Biological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biological functions of the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). It is designed to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed information on signaling pathways, quantitative pharmacological data, and experimental methodologies.
Introduction to the EP2 Receptor
The Prostaglandin E2 receptor 2 (EP2) is one of four subtypes of G protein-coupled receptors (GPCRs) that mediate the biological activities of PGE2, a key lipid compound involved in a multitude of physiological and pathological processes.[1] As a Gs protein-coupled receptor, the primary signaling mechanism of EP2 involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[2][3] This, in turn, triggers a cascade of downstream effects that modulate inflammation, immune responses, smooth muscle relaxation, and platelet aggregation.[1] The EP2 receptor is widely distributed throughout the body, with notable expression in the brain, uterus, and various immune cells.[4] Its involvement in diverse biological functions has made it a significant target for therapeutic intervention in a range of diseases.
Signaling Pathways of the EP2 Receptor
The activation of the EP2 receptor by its endogenous ligand, PGE2, initiates a complex network of intracellular signaling pathways. While the canonical pathway involves Gαs-mediated cAMP production, the EP2 receptor also engages in G protein-independent signaling, primarily through β-arrestin.[5][6]
Gαs-cAMP-PKA Pathway
Upon agonist binding, the EP2 receptor couples to the stimulatory G protein, Gαs. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[2][3] Elevated cAMP levels then activate Protein Kinase A (PKA), a key downstream effector.[7] PKA phosphorylates various substrate proteins, including the cAMP response element-binding protein (CREB), a transcription factor that regulates the expression of genes involved in a wide array of cellular processes.[2][7]
Caption: Canonical Gαs-cAMP-PKA signaling pathway of the EP2 receptor.
β-Arrestin Pathway
In addition to G protein-dependent signaling, the EP2 receptor can also signal through a G protein-independent pathway involving β-arrestin.[5][6] Upon agonist binding, the EP2 receptor can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin. This interaction can lead to receptor desensitization and internalization, but also initiates distinct signaling cascades. For instance, the EP2-β-arrestin complex can serve as a scaffold to recruit and activate other signaling proteins, such as Src kinase.[6] This can subsequently lead to the transactivation of receptor tyrosine kinases like the epidermal growth factor receptor (EGFR), and the activation of downstream pathways including the PI3K/Akt and MAPK/ERK pathways.[5][7]
Caption: G protein-independent β-arrestin signaling pathway of the EP2 receptor.
Other Signaling Pathways
The activation of the EP2 receptor has also been linked to other signaling pathways, including:
-
Glycogen Synthase Kinase 3 (GSK-3) and β-catenin pathways: These pathways are implicated in the regulation of cell migration, proliferation, and gene transcription.[2][3]
-
Exchange protein activated by cAMP (Epac): As an alternative cAMP sensor, Epac can mediate PKA-independent effects of EP2 signaling, particularly in the context of chronic inflammation and neurotoxicity.[7]
-
c-Jun N-terminal Kinase (JNK) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways: These pathways are involved in cellular responses to stress and inflammation.
Biological Functions of the EP2 Receptor
The diverse signaling capabilities of the EP2 receptor translate into a wide range of biological functions in various physiological and pathological contexts.
Role in Cancer
The EP2 receptor has a multifaceted and often pro-tumorigenic role in cancer.[2] Its activation can promote tumor growth, invasion, metastasis, and angiogenesis.[2][8] In several cancer types, including lung, breast, skin, and colon cancers, knockout of the EP2 gene in mice has been shown to reduce tumor development.[9] The pro-cancer effects of EP2 are mediated through various mechanisms, including the induction of angiogenic factors like VEGF, suppression of anti-tumor immunity, and promotion of cell migration and invasion.[2][10] However, in some contexts, such as in certain gastric carcinoma cell lines, activation of the EP2 and EP4 pathways has been shown to induce growth inhibition.[9]
Role in Inflammation and Immunity
The EP2 receptor plays a complex and often contradictory role in inflammation and immunity. It can contribute to the development of inflammation in certain models of arthritis and neurotoxicity.[9] Conversely, EP2 activation also exhibits anti-inflammatory actions by suppressing the activity of various pro-inflammatory cells, including neutrophils, macrophages, and dendritic cells.[9] In the context of immunity, EP2 signaling can suppress the function of macrophages, neutrophils, and Th1 cells, contributing to immune evasion in cancer.[2] It can also downregulate the production of pro-inflammatory cytokines like IFN-γ and TNF-α.[2][7]
Role in the Nervous System
In the nervous system, the EP2 receptor has both neuroprotective and neurotoxic effects, depending on the context.[7] Activation of the EP2 receptor can have neuroprotective effects in models of Alzheimer's disease, amyotrophic lateral sclerosis, and stroke.[9] This neuroprotection is often mediated by the cAMP/PKA signaling pathway.[7] Conversely, EP2 activation can also exacerbate chronic neuroinflammation, potentially contributing to delayed neurotoxicity through the cAMP/Epac pathway.[7] EP2 signaling is also involved in pain perception.[9]
Role in the Cardiovascular System
The EP2 receptor contributes to the regulation of blood pressure. Mice lacking the EP2 receptor exhibit lower resting systolic blood pressure.[5] In the vasculature, EP2 activation leads to smooth muscle relaxation and vasodilation, which can lower blood pressure.[1]
Role in Reproductive Biology
The EP2 receptor is crucial for female reproductive processes. It is involved in ovulation, fertilization, and embryo implantation.[1][11] Mice deficient in the EP2 receptor are infertile due to a failure of in vivo fertilization.[5]
Quantitative Pharmacological Data
The following tables summarize key quantitative data for various ligands targeting the EP2 receptor.
Table 1: Binding Affinities (Ki) of Ligands for the EP2 Receptor
| Compound | Receptor Species | Assay Type | Ki (nM) | Reference(s) |
| PGE2 | Human | Radioligand Binding | 13 | [10] |
| PGE1 | Human | Radioligand Binding | 10 | [10] |
| Butaprost | Human | Radioligand Binding | 2400 | [12] |
| PF-04418948 | Human | Radioligand Binding | 16 | [10] |
| TG4-155 | Human | Radioligand Binding | 9.9 | [10] |
Table 2: Agonist Potencies (EC50) at the EP2 Receptor
| Agonist | Receptor Species | Assay Type | EC50 (nM) | Reference(s) |
| PGE2 | Human | cAMP Accumulation | 13.8 | [2] |
| This compound | Human | Chemotaxis Inhibition | 106.4 | [7] |
| 11-deoxy PGE1 | Human | Chemotaxis Inhibition | 140.9 | [7] |
Table 3: Antagonist Potencies (IC50/KB) at the EP2 Receptor
| Antagonist | Receptor Species | Assay Type | IC50/KB (nM) | Reference(s) |
| PF-04418948 | Human | cAMP Accumulation | KB = 1.8 | [2] |
| PF-04418948 | Mouse | Tracheal Relaxation | IC50 = 2.7 | [2] |
| TG6-10-1 | Mouse | cAMP Accumulation | - | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the EP2 receptor.
Radioligand Binding Assay (Competitive)
This protocol is designed to determine the binding affinity (Ki) of a test compound for the EP2 receptor.
Materials:
-
Cell membranes expressing the human EP2 receptor.
-
Radioligand (e.g., [3H]-PGE2).
-
Test compound (unlabeled).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C).
-
Filtration apparatus.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare cell membranes from cells overexpressing the EP2 receptor. Homogenize cells in lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in order:
-
50 µL of assay buffer or unlabeled competitor (for non-specific binding, use a high concentration of unlabeled PGE2).
-
50 µL of various concentrations of the test compound.
-
50 µL of radioligand ([3H]-PGE2) at a fixed concentration (typically at or below its Kd value).
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters three times with ice-cold wash buffer to remove any unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This protocol measures the ability of a test compound to stimulate (agonist) or inhibit (antagonist) the production of cAMP via the EP2 receptor.
Materials:
-
Cells expressing the human EP2 receptor (e.g., HEK293 or CHO cells).
-
Test compound (agonist or antagonist).
-
PGE2 (for antagonist assays).
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and 0.5 mM IBMX, a phosphodiesterase inhibitor).
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
96-well cell culture plates.
Procedure:
-
Cell Culture: Seed the EP2-expressing cells in a 96-well plate and grow to 80-90% confluency.
-
Starvation: Prior to the assay, starve the cells in serum-free medium for 2-4 hours.
-
Agonist Assay:
-
Wash the cells with stimulation buffer.
-
Add various concentrations of the test agonist to the wells.
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Antagonist Assay:
-
Pre-incubate the cells with various concentrations of the test antagonist for 15-20 minutes.
-
Add a fixed concentration of PGE2 (typically the EC80 concentration) to the wells.
-
Incubate at 37°C for a specified time.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay format (e.g., read absorbance for ELISA, fluorescence for HTRF, or luminescence for AlphaScreen).
-
-
Data Analysis:
-
Agonist: Plot the cAMP concentration against the log concentration of the agonist and determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).
-
Antagonist: Plot the cAMP concentration against the log concentration of the antagonist and determine the IC50 value (the concentration of the antagonist that inhibits 50% of the PGE2-induced cAMP production). The Schild regression analysis can be used to determine the KB value.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for screening and characterizing EP2 receptor ligands.
Caption: A generalized workflow for the identification and characterization of novel EP2 receptor modulators.
This guide provides a foundational understanding of the EP2 receptor's biological functions, signaling mechanisms, and the experimental approaches used to study it. The provided data and protocols are intended to serve as a starting point for researchers and drug development professionals in their exploration of this important therapeutic target.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Pharmacological and molecular characterization of the mechanisms involved in prostaglandin E2-induced mouse paw edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Receptors for prostaglandin E2 that regulate cellular immune responses in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The prostaglandin receptor EP2 activates multiple signaling pathways and β-arrestin1 complex formation during mouse skin papilloma development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ptger2 prostaglandin E receptor 2 (subtype EP2) [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. PGE2 inhibits IL-10 production via EP2-mediated β-arrestin signaling in neuroinflammatory condition - PMC [pmc.ncbi.nlm.nih.gov]
Butaprost: A Stable and Selective Prostaglandin E2 Analog for EP2 Receptor Activation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Prostaglandin (B15479496) E2 (PGE2) is a principal prostanoid that exerts a wide array of physiological and pathological effects by signaling through four G-protein coupled receptor subtypes: EP1, EP2, EP3, and EP4. The pleiotropic nature of PGE2 presents a significant challenge in dissecting the specific roles of each receptor subtype and in developing targeted therapeutics. Butaprost, a structurally stable analog of PGE2, has emerged as an invaluable pharmacological tool due to its selective agonist activity at the EP2 receptor. This selectivity allows for the precise investigation of EP2-mediated signaling pathways and their implications in various biological processes, including inflammation, smooth muscle relaxation, neuroprotection, and intraocular pressure regulation. This technical guide provides a comprehensive overview of this compound, including its pharmacological properties, signaling mechanisms, and detailed experimental protocols for its application in research and drug development.
Pharmacological Profile and Receptor Selectivity
This compound is characterized by its high affinity and selective agonism for the EP2 receptor, demonstrating significantly lower activity at other EP receptor subtypes (EP1, EP3, EP4) as well as other prostanoid receptors (DP, FP, IP, TP).[1][2] This selectivity is crucial for attributing observed physiological effects directly to EP2 receptor activation. The binding affinity and functional potency of this compound have been quantified in various studies, providing a clear pharmacological profile.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data for this compound, including its binding affinity (Ki) and 50% effective concentration (EC50) for the EP2 receptor. For comparison, data for the endogenous ligand, PGE2, are also included where available.
Table 1: Binding Affinity (Ki) of this compound and Related Compounds for Prostanoid Receptors
| Compound | Receptor Subtype | Species | Ki Value | Reference |
| This compound | EP2 | Murine | 2.4 µM | [3][4] |
| This compound (free acid) | EP2 | CHO cells | 73 nM | [5] |
| CAY10399 (2-series congener of this compound free acid) | EP2 | CHO cells | 92 nM | [5] |
| PGE2 | EP2 | Murine | ~1/10th of this compound's Ki | [1][2] |
Table 2: Functional Potency (EC50) of this compound
| Parameter | Cell/Tissue Type | Effect Measured | EC50 Value | Reference |
| EC50 | Murine EP2 Receptor | Not Specified | 33 nM | [4] |
| EC50 | Human Neutrophils | Inhibition of Chemotaxis | 106 nM | |
| EC50 | COS cells (transfected with human EP2 receptor) | cAMP Stimulation | ~5 µM | [2] |
| EC50 (PGE2 for comparison) | COS cells (transfected with human EP2 receptor) | cAMP Stimulation | ~43 nM | [2] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action for this compound is the activation of the EP2 receptor, which is predominantly coupled to the Gs alpha subunit of heterotrimeric G proteins.[6] This initiates a canonical signaling cascade involving the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6] The elevated cAMP, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets to elicit a cellular response.[7]
However, emerging evidence suggests that this compound-mediated EP2 activation can also engage in cAMP-independent signaling. Studies have shown that the anti-fibrotic effects of this compound in renal models are independent of the cAMP/PKA pathway and instead involve the modulation of TGF-β/Smad signaling.[3][8] Additionally, G-protein independent signaling via β-arrestin has also been associated with EP2 receptor activation, leading to the initiation of pathways such as PI3K-Akt and MAPK/ERK.[7]
Figure 1: this compound signaling through the EP2 receptor.
Experimental Protocols
The following sections provide detailed methodologies for key experiments utilizing this compound to investigate EP2 receptor function.
In Vitro Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the EP2 receptor using a competitive radioligand binding assay.
Materials:
-
Cell membranes from cells expressing the recombinant EP2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand (e.g., [3H]-PGE2).
-
This compound and other test compounds.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 1 mM EDTA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and counter.
Procedure:
-
Prepare serial dilutions of this compound and other unlabeled competitor ligands.
-
In a 96-well plate, add cell membranes (20-50 µg of protein), [3H]-PGE2 (at a concentration near its Kd), and varying concentrations of this compound or other test compounds.
-
For total binding, add only the radioligand and membranes. For non-specific binding, add a high concentration of unlabeled PGE2 (e.g., 10 µM).
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate intracellular cAMP production, confirming its agonist activity at the Gs-coupled EP2 receptor.
Materials:
-
Cells expressing the EP2 receptor (e.g., HEK293-hEP2 cells).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX or rolipram) to prevent cAMP degradation.
-
Stimulation buffer (e.g., serum-free media or HBSS).
-
cAMP assay kit (e.g., ELISA, HTRF, or fluorescence-based).
Procedure:
-
Seed the cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with stimulation buffer.
-
Pre-incubate the cells with a PDE inhibitor in stimulation buffer for 15-30 minutes at 37°C.
-
Add varying concentrations of this compound to the wells and incubate for 15-30 minutes at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen assay kit.
-
Plot the cAMP concentration against the log of the this compound concentration and determine the EC50 value using non-linear regression.
References
- 1. apexbt.com [apexbt.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 7. pharm.emory.edu [pharm.emory.edu]
- 8. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Butaprost
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaprost is a potent and selective agonist of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). As a structural analog of PGE1, it has become an invaluable pharmacological tool for elucidating the physiological and pathophysiological roles of the EP2 receptor. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed experimental protocols for its synthesis and for key in vitro and in vivo assays, alongside a compilation of its pharmacological data. Furthermore, this guide presents visual representations of its synthetic route, mechanism of action, and relevant experimental workflows to facilitate a deeper understanding for researchers in drug discovery and development.
Discovery and Pharmacological Profile
This compound, chemically known as 15-deoxy-16S-hydroxy-17-cyclobutyl-prostaglandin E1 methyl ester, was developed as a selective EP2 receptor agonist to dissect the multifaceted actions of the endogenous ligand PGE2. PGE2 interacts with four G-protein coupled receptor subtypes (EP1-EP4), each mediating distinct downstream signaling pathways and physiological effects. The development of selective agonists like this compound has been crucial in attributing specific biological responses to the activation of the EP2 receptor.
This compound exhibits a high affinity and selectivity for the EP2 receptor. Its binding affinity (Ki) for the murine EP2 receptor is approximately 2.4 µM, with an EC50 of 33 nM.[1] The free acid form of this compound demonstrates a significantly higher binding affinity, with a Ki value of 73 nM.[2] It shows considerably less activity at other EP receptor subtypes (EP1, EP3, EP4) and other prostanoid receptors.[1] This selectivity allows for the targeted investigation of EP2 receptor-mediated pathways.
The activation of the EP2 receptor by this compound primarily couples to the Gs alpha subunit of the heterotrimeric G-protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). The elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and the Exchange Protein directly Activated by cAMP (Epac). More recent studies have also implicated a β-arrestin-mediated signaling pathway in the actions of this compound.
This compound has been instrumental in demonstrating the diverse roles of the EP2 receptor in various physiological and pathological processes, including the attenuation of renal fibrosis, reduction of intraocular pressure, and inhibition of mast cell degranulation.[3][4]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for this compound and its free acid, providing a comparative overview of its binding affinity and potency across different experimental systems.
| Compound | Receptor | Species | Assay Type | Ki (nM) | Reference |
| This compound | EP2 | Murine | Radioligand Binding | 2400 | [1] |
| This compound (free acid) | EP2 | Murine | Radioligand Binding | 73 | [2] |
| CAY10399 (this compound free acid analog) | EP2 | Murine | Radioligand Binding | 92 | [2] |
| Compound | Receptor/Cell Line | Species | Assay Type | EC50 (nM) | Reference |
| This compound | EP2 | Murine | - | 33 | [1] |
| This compound | Human Trabecular Meshwork Cells | Human | Cell Impedance | 600 | [5] |
| This compound | Human Schlemm's Canal Cells | Human | Cell Impedance | 200 | [5] |
| This compound | Human Neutrophils | Human | Chemotaxis Inhibition | 106.4 |
Chemical Synthesis of this compound
The total synthesis of this compound, a prostaglandin E1 analog, is a multi-step process that generally follows the principles of prostaglandin synthesis established by E.J. Corey. The core strategy involves the construction of the cyclopentanone (B42830) ring with the correct stereochemistry, followed by the sequential addition of the α- and ω-side chains. A key intermediate in this process is the "Corey aldehyde," which serves as a scaffold for the elaboration of the side chains. The synthesis of the unique 17-cyclobutyl ω-chain of this compound is achieved through a Horner-Wadsworth-Emmons reaction.
Synthetic Scheme
Detailed Experimental Protocol for Synthesis
The following protocol is a representative synthesis based on established methods for prostaglandin analogs and key intermediates.
Step 1: Oxidation of Corey Lactone to Corey Aldehyde
-
Dissolve Corey lactone diol in anhydrous dichloromethane (B109758) (CH₂Cl₂) under an inert atmosphere (e.g., argon).
-
Add pyridinium (B92312) chlorochromate (PCC) or a similar oxidizing agent in portions at room temperature.
-
Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica (B1680970) gel to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure to yield the crude Corey aldehyde, which can be purified by column chromatography on silica gel.
Step 2: Synthesis of the ω-Chain Phosphonate
-
Prepare the requisite 3-cyclobutyl-3-hydroxy-1-propyne. This can be achieved by reacting cyclobutyl magnesium bromide with propargyl aldehyde.
-
Protect the hydroxyl group, for example, as a tetrahydropyranyl (THP) ether.
-
Hydrostannylate the alkyne to form the corresponding vinylstannane.
-
Convert the vinylstannane to a vinyllithium (B1195746) species by treatment with n-butyllithium at low temperature.
-
React the vinyllithium with a suitable electrophile to introduce the phosphonate group, for example, by reaction with diethyl chlorophosphate, to yield the desired ω-chain phosphonate.
Step 3: Horner-Wadsworth-Emmons Reaction
-
Dissolve the ω-chain phosphonate in an anhydrous aprotic solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere.
-
Cool the solution to -78°C and add a strong base, such as n-butyllithium or sodium hydride, to generate the phosphonate ylide.
-
Slowly add a solution of the Corey aldehyde in THF to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting protected this compound by column chromatography.
Step 4: Deprotection
-
Dissolve the protected this compound in a suitable solvent system for the removal of the specific protecting groups used (e.g., a mixture of acetic acid, water, and THF for the removal of THP ethers).
-
Stir the reaction at room temperature or with gentle heating until deprotection is complete.
-
Neutralize the reaction mixture and extract the product.
-
Purify the final product, this compound, by column chromatography or high-performance liquid chromatography (HPLC).
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by selectively binding to and activating the EP2 receptor. The downstream signaling cascade is multifaceted and can be broadly categorized into G-protein dependent and independent pathways.
Key Experimental Protocols
The following are detailed methodologies for key experiments frequently employed to characterize the activity of this compound.
Radioligand Binding Assay for EP2 Receptor
This assay is used to determine the binding affinity (Ki) of this compound for the EP2 receptor.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the EP2 receptor in a suitable buffer (e.g., Tris-HCl) and prepare a membrane fraction by differential centrifugation.
-
Incubation: In a multi-well plate, incubate the membrane preparation with a fixed concentration of a radiolabeled EP2 ligand (e.g., [³H]-PGE₂) and a range of concentrations of unlabeled this compound. Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of an unlabeled ligand).
-
Filtration: After incubation to equilibrium, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the this compound concentration. Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
In Vitro cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate the production of intracellular cAMP, a key second messenger of EP2 receptor activation.
Protocol:
-
Cell Culture: Plate cells expressing the EP2 receptor (e.g., HEK293 cells) in a multi-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulation: Add varying concentrations of this compound to the cells and incubate for a defined period (e.g., 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Quantification: Measure the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration and determine the EC₅₀ value (the concentration of this compound that produces 50% of the maximal response).
In Vivo Model of Unilateral Ureteral Obstruction (UUO) for Renal Fibrosis
This model is used to evaluate the anti-fibrotic effects of this compound in the kidney.[3]
Protocol:
-
Animal Model: Use male mice (e.g., C57BL/6).
-
Surgical Procedure: Anesthetize the mice and perform a laparotomy to expose the left kidney and ureter. Ligate the left ureter at two points. The contralateral (right) kidney serves as an internal control. Sham-operated animals undergo the same surgical procedure without ureteral ligation.
-
Drug Administration: Administer this compound (e.g., 1-4 mg/kg, intraperitoneally) or vehicle to the mice daily, starting from the day of surgery.[1]
-
Tissue Harvesting: Euthanize the mice at a predetermined time point (e.g., 7 days post-surgery) and harvest the kidneys.
-
Analysis:
-
Histology: Fix the kidney tissue in formalin, embed in paraffin, and stain with Masson's trichrome or Sirius red to assess collagen deposition and fibrosis.
-
Immunohistochemistry/Western Blot: Analyze the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen I.
-
Quantitative PCR: Measure the mRNA expression levels of fibrotic and inflammatory genes.
-
Conclusion
This compound is a cornerstone pharmacological tool for the investigation of EP2 receptor biology. Its selectivity and well-characterized pharmacological profile have enabled significant advancements in our understanding of the role of this receptor in health and disease. This technical guide provides a centralized resource for researchers, consolidating key information on its discovery, synthesis, and experimental application. The detailed protocols and visual diagrams are intended to facilitate the effective use of this compound in future research endeavors aimed at exploring the therapeutic potential of targeting the EP2 receptor.
References
- 1. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of a highly selective EP2-receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. chem.libretexts.org [chem.libretexts.org]
Butaprost: A Technical Guide to a Selective EP2 Receptor Agonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaprost is a synthetic analog of prostaglandin (B15479496) E2 (PGE2) that exhibits high selectivity as an agonist for the E prostanoid receptor 2 (EP2). This selectivity makes it a valuable pharmacological tool for investigating the diverse physiological and pathophysiological roles of the EP2 receptor, distinguishing its functions from those of other prostanoid receptors. The EP2 receptor is implicated in a wide range of biological processes, including inflammation, vasodilation, intraocular pressure regulation, and neurotransmission.[1][2][3][4] Consequently, this compound is frequently employed in preclinical studies to explore the therapeutic potential of targeting the EP2 receptor for various conditions. This technical guide provides a comprehensive overview of the chemical structure, properties, pharmacology, and experimental applications of this compound.
Chemical Structure and Properties
This compound is a prostanoid, characterized by a cyclopentane (B165970) ring with two aliphatic side chains.[5] Its chemical structure is fundamental to its selective interaction with the EP2 receptor.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | methyl 7-[(1R,2R,3R)-3-hydroxy-2-[(E,4R)-4-hydroxy-4-(1-propylcyclobutyl)but-1-enyl]-5-oxocyclopentyl]heptanoate[5] |
| CAS Number | 69648-38-0[5] |
| Molecular Formula | C24H40O5[5] |
| Molecular Weight | 408.6 g/mol [5] |
| PubChem CID | 5311035[5] |
| Canonical SMILES | CCCC1(CCC1)C(C/C=C/C2C(CC(=O)C2CCCCCCC(=O)OC)O)O |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Physical Form | Oil or solid powder[6][7] |
| Boiling Point | 525.1±50.0 °C (Predicted)[7] |
| Density | 1.105±0.06 g/cm3 (Predicted)[7] |
| Solubility | Soluble in DMSO, ethanol, and methyl acetate.[8] |
| Storage | Recommended storage at -20°C for long-term stability.[6][9] |
Pharmacological Profile
This compound's primary mechanism of action is the selective activation of the EP2 receptor, a G-protein coupled receptor (GPCR). The EP2 receptor is coupled to the Gs alpha subunit, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[6][10][11][12] This second messenger, cAMP, in turn, activates protein kinase A (PKA) and other downstream effectors, mediating the cellular responses to EP2 receptor stimulation.[6][11]
Selectivity
The selectivity of this compound for the EP2 receptor over other prostanoid receptors (EP1, EP3, EP4, DP, FP, IP, and TP) is a key feature that enables its use in discerning the specific roles of EP2-mediated signaling.[5][13]
Table 3: Pharmacological Activity of this compound at Prostanoid Receptors
| Receptor | Activity | Value | Species |
| EP2 | Ki | 2.4 µM[5][13] | Murine |
| EP2 | EC50 | 33 nM[5] | Murine |
| EP2 | EC50 | 106.4 ± 63 nM (inhibition of chemotaxis)[14] | Human |
| EP1 | Less active[5][13] | Murine | |
| EP3 | Less active[5][13] | Murine | |
| EP4 | Less active[5][13] | Murine |
Note: The ester group of this compound can be cleaved metabolically to its free acid form, which exhibits a higher binding affinity for the EP2 receptor (Ki of 73 nM).[1][8]
Signaling Pathway
The activation of the EP2 receptor by this compound initiates a well-defined signaling cascade. The following diagram illustrates the canonical EP2 receptor signaling pathway.
Experimental Protocols
This compound is a valuable tool in a variety of experimental settings. Below are detailed methodologies for two common assays used to characterize the interaction of this compound with the EP2 receptor.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of this compound for the EP2 receptor.
Objective: To measure the displacement of a radiolabeled ligand from the EP2 receptor by unlabeled this compound.
Materials:
-
Cell membranes expressing the human EP2 receptor.
-
Radiolabeled ligand (e.g., [3H]-PGE2).
-
Unlabeled this compound.
-
Assay buffer (e.g., 10 mM Tris-HCl, 150 mM NaCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare a series of dilutions of unlabeled this compound.
-
In a multi-well plate, incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of unlabeled this compound.
-
Include control wells for total binding (radiolabeled ligand only) and non-specific binding (radiolabeled ligand in the presence of a high concentration of unlabeled PGE2).
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, confirming its agonist activity at the EP2 receptor.
Objective: To quantify the increase in intracellular cAMP levels in response to this compound stimulation.
Materials:
-
Cells expressing the EP2 receptor (e.g., HEK293 or CHO cells).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with a PDE inhibitor for a short period (e.g., 30 minutes) to inhibit cAMP breakdown.
-
Stimulate the cells with varying concentrations of this compound for a defined time (e.g., 15-30 minutes) at 37°C.
-
Include control wells with vehicle only (basal cAMP level).
-
Lyse the cells to release the intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value, which is the concentration of this compound that produces 50% of the maximal response.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Conclusion
This compound serves as an indispensable research tool for the specific investigation of EP2 receptor-mediated signaling pathways and their physiological consequences. Its high selectivity allows for the elucidation of the distinct roles of the EP2 receptor in health and disease, providing a foundation for the development of novel therapeutic agents targeting this important prostaglandin receptor. This guide provides core technical information to aid researchers in the effective utilization of this compound in their experimental designs.
References
- 1. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. joe.bioscientifica.com [joe.bioscientifica.com]
- 4. The prostanoid EP2 receptor agonist this compound increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 69685-22-9 CAS MSDS ((R)-BUTAPROST) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. caymanchem.com [caymanchem.com]
- 9. (R)-BUTAPROST | 69685-22-9 [amp.chemicalbook.com]
- 10. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 11. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. immune-system-research.com [immune-system-research.com]
- 14. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
Butaprost: A Selective EP2 Receptor Agonist as a Therapeutic Candidate for Renal Fibrosis
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Renal fibrosis, the excessive accumulation of extracellular matrix, is the common final pathway of all chronic kidney diseases (CKD), leading to end-stage renal failure.[1][2][3] Current therapeutic options are limited, highlighting the urgent need for novel anti-fibrotic strategies. Butaprost, a selective prostaglandin (B15479496) E2 (PGE2) receptor 2 (EP2) agonist, has emerged as a promising therapeutic agent.[1][2][4] This technical guide provides a comprehensive overview of the research applications of this compound in renal fibrosis, detailing its mechanism of action, summarizing key quantitative data from preclinical studies, and providing detailed experimental protocols. Furthermore, this guide includes visualizations of the core signaling pathways and experimental workflows to facilitate a deeper understanding of this compound's therapeutic potential.
Introduction to this compound and its Role in Renal Fibrosis
This compound is a selective agonist for the G-protein coupled prostaglandin E2 receptor, EP2.[2][3][5] The cyclooxygenase-2 (COX-2)/prostaglandin (PG) system, which is responsible for the production of PGE2, plays a significant role in the progression of renal injury.[1][2][4] PGE2 exerts its effects through four receptor subtypes (EP1-4). While the roles of these receptors in renal injury are complex, recent research has highlighted the activation of the EP2 receptor as a potential therapeutic strategy to mitigate renal fibrosis.[1][4][6]
Studies have demonstrated that this compound effectively attenuates renal fibrogenesis in various experimental models, including cell culture and animal models of kidney disease.[1][2][4] Its anti-fibrotic effects are primarily attributed to its ability to interfere with the pro-fibrotic signaling of Transforming Growth Factor-beta (TGF-β).[1][3][4][5]
Mechanism of Action: Attenuation of TGF-β/Smad Signaling
The primary mechanism by which this compound exerts its anti-fibrotic effects is through the attenuation of the TGF-β/Smad signaling pathway, a central driver of renal fibrosis.[1][3][4][5] TGF-β signaling is initiated by the binding of TGF-β to its type II receptor, which then recruits and phosphorylates the type I receptor. This activated receptor complex subsequently phosphorylates the receptor-regulated Smads (R-Smads), Smad2 and Smad3. Phosphorylated Smad2/3 then forms a complex with the common mediator Smad (co-Smad), Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in fibrosis, such as those encoding for extracellular matrix proteins like fibronectin and collagen.[1][7]
This compound, by activating the EP2 receptor, has been shown to reduce the phosphorylation of Smad2, thereby inhibiting the downstream signaling cascade.[1][3][4][5] Notably, this inhibitory effect of this compound on TGF-β/Smad signaling appears to be independent of the classical EP2 receptor downstream pathway involving cyclic AMP (cAMP) and Protein Kinase A (PKA).[1][4]
Below is a diagram illustrating the proposed mechanism of action of this compound in renal fibrosis.
Quantitative Data from Preclinical Studies
The anti-fibrotic efficacy of this compound has been demonstrated in several preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vitro Efficacy of this compound in Madin-Darby Canine Kidney (MDCK) Cells
| Parameter | Treatment | Result | Reference |
| Fibronectin (FN) Protein Expression | TGF-β (control) | ~4-fold increase | [1] |
| TGF-β + this compound (50 μM) | Almost complete blockage of TGF-β-induced FN expression | [1] | |
| Smad2 Phosphorylation | TGF-β (control) | Increased | [1] |
| TGF-β + this compound (50 μM) | Inhibited | [1] | |
| Epithelial-Mesenchymal Transition (EMT) | TGF-β (control) | Induced spindle-like morphology | [1] |
| TGF-β + this compound (50 μM) | Inhibited | [1] |
Table 2: In Vivo Efficacy of this compound in a Unilateral Ureteral Obstruction (UUO) Mouse Model
| Parameter | Treatment | Result | Reference |
| α-Smooth Muscle Actin (α-SMA) Gene and Protein Expression | UUO (control) | Increased | [1][4] |
| UUO + this compound (4 mg/kg/day) | Reduced | [1][4] | |
| Fibronectin (FN) Gene and Protein Expression | UUO (control) | Increased | [1][4] |
| UUO + this compound (4 mg/kg/day) | Reduced | [1][4] | |
| Collagen 1A1 Gene and Protein Expression | UUO (control) | Increased | [1][4] |
| UUO + this compound (4 mg/kg/day) | Reduced | [1][4] |
Table 3: Ex Vivo Efficacy of this compound in Human Precision-Cut Kidney Slices (PCKS)
| Parameter | Treatment | Result | Reference |
| α-Smooth Muscle Actin (α-SMA) Staining Intensity | TGF-β (control) | Stronger staining | [1] |
| TGF-β + this compound | Diminished staining intensity | [1] | |
| Fibrogenesis | TGF-β (control) | Induced | [1] |
| TGF-β + this compound | Attenuated | [1] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the research of this compound's anti-fibrotic effects.
In Vitro Model: TGF-β-Induced Fibrosis in MDCK Cells
-
Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Fibrosis: To induce a fibrotic phenotype, MDCK cells are seeded and grown to approximately 80% confluency. The cells are then serum-starved for 24 hours. Following serum starvation, the cells are treated with recombinant human TGF-β1 (typically 2-10 ng/mL) for 24-48 hours.
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the cell culture medium at the desired concentration (e.g., 50 μM) either simultaneously with or prior to the addition of TGF-β1.
-
Analysis: Following the treatment period, cells are harvested for analysis of fibrotic markers by Western blotting and qPCR. Cell morphology is observed and documented using phase-contrast microscopy to assess for epithelial-mesenchymal transition (EMT).
In Vivo Model: Unilateral Ureteral Obstruction (UUO) in Mice
-
Animals: Male C57BL/6 mice (8-10 weeks old) are typically used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Surgical Procedure:
-
Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).
-
Make a midline abdominal incision to expose the left kidney and ureter.
-
The left ureter is then completely ligated at two points using a non-absorbable suture (e.g., 4-0 silk).
-
The abdominal incision is closed in layers.
-
Sham-operated animals undergo the same procedure without ureter ligation.
-
-
This compound Administration: this compound is administered to the mice, typically via intraperitoneal injection, at a specified dose (e.g., 4 mg/kg/day). Treatment usually starts on the day of surgery and continues for the duration of the experiment (e.g., 7-14 days).
-
Tissue Harvesting and Analysis: At the end of the experimental period, mice are euthanized, and the obstructed kidneys are harvested. A portion of the kidney is fixed in formalin for histological analysis (e.g., Masson's trichrome staining for collagen deposition), and the remaining tissue is snap-frozen in liquid nitrogen for protein and RNA extraction for Western blotting and qPCR analysis of fibrotic markers.
Ex Vivo Model: Human Precision-Cut Kidney Slices (PCKS)
-
Tissue Acquisition: Normal human kidney tissue is obtained from patients undergoing nephrectomy for renal tumors, with appropriate ethical approval and patient consent. The non-tumorous cortical tissue is used.
-
Slice Preparation: Precision-cut kidney slices (typically 200-300 µm thick) are prepared using a Krumdieck tissue slicer.
-
Culture and Treatment: The slices are cultured in an appropriate medium (e.g., Williams' Medium E) supplemented with antibiotics. To induce fibrosis, TGF-β1 is added to the culture medium. This compound is added at the desired concentration.
-
Analysis: After the incubation period (e.g., 48 hours), the slices are harvested for analysis. This can include immunohistochemistry for fibrotic markers (e.g., α-SMA) and analysis of gene expression by qPCR.
Western Blotting
-
Protein Extraction: Total protein is extracted from cells or kidney tissue using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) and then incubated with primary antibodies against the proteins of interest (e.g., fibronectin, collagen 1A1, α-SMA, p-Smad2, and a loading control like GAPDH).
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Quantitative Real-Time PCR (qPCR)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells or kidney tissue using a suitable RNA isolation reagent (e.g., TRIzol). The RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcription kit.
-
qPCR Reaction: The qPCR is performed using a real-time PCR system with a SYBR Green-based detection method. Specific primers for the target genes (e.g., ACTA2 for α-SMA, FN1 for fibronectin, COL1A1 for collagen 1A1) and a housekeeping gene (e.g., GAPDH) are used.
-
Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for investigating the anti-fibrotic effects of this compound.
Conclusion and Future Directions
The collective evidence from in vitro, in vivo, and ex vivo studies strongly supports the therapeutic potential of this compound in mitigating renal fibrosis.[1][4] Its targeted mechanism of action, specifically the inhibition of the pro-fibrotic TGF-β/Smad signaling pathway, makes it an attractive candidate for further development.[1][3][4][5] The data presented in this guide provide a solid foundation for researchers and drug development professionals to design and execute further preclinical and clinical investigations.
Future research should focus on elucidating the precise molecular interactions between the activated EP2 receptor and the TGF-β signaling cascade. Additionally, long-term efficacy and safety studies in more complex and chronic models of kidney disease are warranted to pave the way for potential clinical trials in patients with CKD. The detailed protocols and compiled data within this guide aim to facilitate these next steps in the evaluation of this compound as a novel anti-fibrotic therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 3. Standardized Protocol for the Preparation of Precision-Cut Kidney Slices: A Translational Model of Renal Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pharm.emory.edu [pharm.emory.edu]
Butaprost: A Technical Guide for Ocular Hypertension Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of Butaprost, a selective prostaglandin (B15479496) E2 (PGE2) receptor 2 (EP2) agonist, as a valuable pharmacological tool in the study of ocular hypertension. This document provides a comprehensive overview of its mechanism of action, summarizes key quantitative data from preclinical studies, and outlines detailed experimental protocols.
Core Mechanism of Action
This compound is a structural analog of PGE2 that exhibits high selectivity for the EP2 receptor subtype. Its primary mechanism for reducing intraocular pressure (IOP) involves enhancing the uveoscleral outflow of aqueous humor.[1][2][3] Activation of the EP2 receptor in ocular tissues, particularly the ciliary muscle and trabecular meshwork, initiates a signaling cascade that leads to remodeling of the extracellular matrix and relaxation of the ciliary muscle.[1][4] This alteration in tissue structure is believed to create new outflow channels and increase the spaces between ciliary muscle bundles, thereby facilitating the drainage of aqueous humor through the uveoscleral pathway.[1][2]
Unlike some other prostaglandin analogs that also affect the trabecular meshwork outflow, this compound's effect is predominantly on the uveoscleral route.[1][2] Studies in cynomolgus monkeys have shown that this compound does not significantly alter aqueous humor flow or total outflow facility.[1][2]
Signaling Pathway
The binding of this compound to the G-protein coupled EP2 receptor initiates a downstream signaling cascade. This primarily involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the physiological effects on aqueous humor outflow.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound on aqueous humor dynamics and intraocular pressure.
Table 1: Effect of this compound on Aqueous Humor Dynamics in Cynomolgus Monkeys
| Parameter | Vehicle Treated | This compound (0.1%) Treated | Percentage Change | Reference |
| Uveoscleral Outflow (μL/min) | 0.53 ± 0.18 | 1.03 ± 0.20 | +94.3% | [1][2] |
| Aqueous Humor Flow | No significant effect | No significant effect | - | [1][2] |
| Total Outflow Facility | No significant effect | No significant effect | - | [1][2] |
Table 2: Effect of this compound on Intraocular Pressure (IOP)
| Animal Model | Condition | This compound Dose | IOP Reduction | Reference |
| Cynomolgus Monkey | Ocular Normotensive | 0.1% (single dose) | Significant decrease | [1][2] |
| Cynomolgus Monkey | Laser-induced Ocular Hypertension | 0.1% (single dose) | Reduced to contralateral normotensive eye level (>40% decrease) | [5] |
| Mouse | Dexamethasone-induced Ocular Hypertension | 5 µ g/dose (twice daily for 3 weeks) | 65.2% peak reduction relative to vehicle | [4] |
Table 3: Comparative Efficacy of this compound in Ocular Hypertensive Monkeys
| Treatment | Pre-treatment IOP Difference (Hypertensive vs. Normotensive Eye) | Post-treatment IOP Difference (6 hours) | Reference |
| This compound (EP2 agonist) | 11.7 mm Hg | -0.3 mm Hg | [5] |
| PGF2α 1-isopropyl ester (0.01%) | 12.0 mm Hg | 5.7 mm Hg | [5] |
| Timolol (0.5%) | 18.9 mm Hg | 6.8 mm Hg | [5] |
Experimental Protocols
This section outlines the methodologies for key experiments cited in the literature for studying the effects of this compound on ocular hypertension.
Induction of Ocular Hypertension in Animal Models
A. Laser-Induced Ocular Hypertension in Monkeys: This model is used to create a sustained elevation in IOP in one eye.
-
Animal Model: Cynomolgus monkeys (Macaca fascicularis) are commonly used.[5]
-
Procedure:
-
Anesthetize the animal.
-
Using an argon laser, apply circumferential laser treatment to the trabecular meshwork to induce scarring and obstruct aqueous humor outflow.[5]
-
Monitor IOP regularly to confirm the development of sustained ocular hypertension.
-
B. Dexamethasone-Induced Ocular Hypertension in Mice: This model mimics steroid-induced glaucoma.
-
Animal Model: C57BL/6J mice.[4]
-
Procedure:
-
Administer dexamethasone (B1670325) to induce ocular hypertension. This can be done via topical ocular dosing.[4]
-
Monitor IOP over a period of weeks to establish a hypertensive state.
-
Measurement of Intraocular Pressure
A. In Monkeys (Pneumatonometry):
-
Instrumentation: A pneumatonometer is used for non-invasive IOP measurement.[5]
-
Procedure:
-
The monkey is conscious and restrained in a custom-designed chair.[1]
-
A topical anesthetic is applied to the cornea.
-
The pneumatonometer tip is gently applied to the central cornea to obtain an IOP reading.
-
Multiple readings are taken and averaged.
-
B. In Mice (Rebound Tonometry):
-
Instrumentation: A rebound tonometer (e.g., TonoLab) is suitable for measuring IOP in mice.[6][7]
-
Procedure:
-
The mouse can be conscious and gently restrained or anesthetized.[6]
-
The tonometer probe is positioned perpendicular to the central cornea.
-
The instrument is activated to propel a small probe towards the cornea and measure its rebound characteristics, which are correlated to IOP.
-
The device typically provides an averaged reading after several measurements.
-
Measurement of Aqueous Humor Dynamics in Monkeys
A. Uveoscleral Outflow:
-
Principle: This method involves perfusing the anterior chamber with a fluorescent tracer and measuring its distribution in the ocular tissues.[1][2]
-
Procedure:
-
Anesthetize the monkey.
-
Perfuse the anterior chamber with FITC-labeled dextran (B179266) at a constant pressure for a defined period (e.g., 30 minutes).[3]
-
After perfusion, enucleate the eye and dissect the relevant tissues (ciliary body, sclera, etc.).
-
Quantify the amount of tracer in each tissue to calculate the rate of uveoscleral outflow.
-
B. Aqueous Humor Flow:
-
Principle: Fluorophotometry is used to measure the rate of aqueous humor formation.[1][2]
-
Procedure:
-
Administer a fluorescent dye (e.g., fluorescein) intravenously.
-
Use a scanning ocular fluorophotometer to measure the concentration of the dye in the anterior chamber over time.
-
The rate of dye clearance is used to calculate the aqueous humor flow rate.
-
C. Total Outflow Facility:
-
Principle: The two-level, constant-pressure perfusion method is employed to determine the ease with which aqueous humor can leave the eye.[1][2]
-
Procedure:
-
Anesthetize the monkey.
-
Cannulate the anterior chamber with two needles, one for infusion and one for pressure measurement.
-
Infuse a solution at two different pressure levels and measure the corresponding flow rates.
-
The outflow facility is calculated from the change in flow rate divided by the change in pressure.
-
Experimental Workflow Example
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a monkey model of ocular hypertension.
Conclusion
This compound serves as a potent and selective tool for investigating the role of the EP2 receptor in regulating intraocular pressure. Its well-defined mechanism of action, primarily through the enhancement of uveoscleral outflow, makes it an ideal candidate for preclinical studies aimed at understanding the pathophysiology of ocular hypertension and for the development of novel therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for researchers to effectively utilize this compound in their investigations.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. The prostanoid EP2 receptor agonist this compound increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. escholarship.org [escholarship.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Method for the noninvasive measurement of intraocular pressure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Neuroprotective Effects of Butaprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Butaprost, a selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2), has emerged as a significant subject of investigation for its neuroprotective capabilities. This technical guide provides a comprehensive overview of the mechanisms, signaling pathways, and experimental evidence supporting the neuroprotective effects of this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of neuroscience and drug development, offering insights into the therapeutic potential of targeting the EP2 receptor for the treatment of neurodegenerative diseases and acute neuronal injury. This document synthesizes findings from numerous studies, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex biological processes.
Introduction to this compound and the EP2 Receptor
Prostaglandin E2 is a principal product of cyclooxygenase-2 (COX-2) enzymatic activity and plays a complex role in the central nervous system (CNS), mediating both neurotoxic and neuroprotective effects through its interaction with four distinct G-protein coupled receptors: EP1, EP2, EP3, and EP4.[1] The EP2 receptor, in particular, is abundantly expressed in the cerebral cortex, hippocampus, and striatum.[1] this compound is a selective agonist for the EP2 receptor and has been instrumental in elucidating the neuroprotective signaling cascades initiated by EP2 activation.[2][3] Studies have consistently demonstrated that this compound can protect neurons from various insults, including excitotoxicity, oxygen-glucose deprivation (OGD), and oxidative stress.[2][4]
The neuroprotective effects of this compound are primarily attributed to its ability to activate the EP2 receptor, which is positively coupled to adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][3] This elevation in cAMP triggers downstream signaling pathways, most notably the protein kinase A (PKA) and the exchange protein activated by cAMP (Epac) pathways, which in turn modulate gene expression and cellular processes to promote neuronal survival.[2][3][5]
Mechanism of Action and Signaling Pathways
The binding of this compound to the EP2 receptor initiates a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs). The activated Gαs subunit then stimulates adenylyl cyclase to convert ATP into cAMP. The subsequent increase in intracellular cAMP concentration activates two primary downstream signaling pathways with neuroprotective consequences.
The cAMP/PKA Signaling Pathway
A significant body of evidence points to the cAMP/PKA pathway as a key mediator of this compound-induced neuroprotection.[1][2][3] Increased cAMP levels lead to the activation of PKA, which can then phosphorylate various downstream targets, including transcription factors like the cAMP-response element-binding protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus and promotes the transcription of pro-survival genes. The neuroprotective effects of this compound can be abolished by PKA inhibitors such as H89 and KT5720, confirming the critical role of this pathway.[1][3]
Figure 1: this compound-induced cAMP/PKA signaling pathway.
The cAMP/Epac Signaling Pathway
In addition to the PKA pathway, cAMP can also activate the Exchange protein directly activated by cAMP (Epac).[5] The role of the Epac pathway in this compound-mediated neuroprotection is also an area of active research.[5][6] Epac activation can lead to the stimulation of downstream effectors such as the small GTPase Rap1, which can influence cell adhesion, proliferation, and survival. In some contexts, particularly in microglia, the cAMP/Epac pathway has been implicated in the complex immune regulatory role of EP2 activation.[6]
Figure 2: this compound-induced cAMP/Epac signaling pathway.
Quantitative Data on Neuroprotective Effects
The neuroprotective efficacy of this compound has been quantified in various in vitro models of neuronal injury. The following tables summarize key findings from these studies.
Table 1: Neuroprotection against Excitotoxicity
| Model System | Insult | This compound Concentration | Outcome Measure | Neuroprotection (%) | Reference |
| Primary Hippocampal Neurons (rat) | Glutamate (50 µM) | 10 nM | Apoptotic Nuclei | Significant reduction | [1] |
| Primary Cortical/Striatal Neurons (mouse) | NMDA (30 µM) | 0.2, 1.0, 5.0 µM | MTT Assay | Significant increase in viability | [7] |
| Organotypic Hippocampal Slices (rat) | NMDA (10 µM) | >10 nM | PI Fluorescence | Significant reduction | [1] |
| Primary Cortical Neurons (mouse) | Hemin | 1 µM, 10 µM | LDH Release | 55.7 ± 21.1, 60.1 ± 14.8 | [5] |
Table 2: Neuroprotection against Oxygen-Glucose Deprivation (OGD)
| Model System | OGD Duration | This compound Concentration | Outcome Measure | Neuroprotection (%) | Reference |
| Organotypic Hippocampal Slices (rat) | 1 hour | >10 nM | PI Fluorescence | Significant reduction | [1] |
Table 3: Neuroprotection against Oxidative Stress
| Model System | Insult | This compound Concentration | Outcome Measure | Neuroprotection (%) | Reference |
| Primary Dopaminergic Neurons (rat) | 6-OHDA (5 µM) | 500 nM, 25 µM | Survival of TH+ neurons | ~94, ~89 (of control) | [3] |
| Primary Neuronal Cultures | Amyloid β-peptide | 1 µM | Cell Viability (MTT, LDH) | Significant increase | [8] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound's neuroprotective effects. These protocols are synthesized from multiple sources to provide a comprehensive guide.
Primary Hippocampal Neuron Culture (from rat embryos)
This protocol is adapted from standard procedures for embryonic rat hippocampal neuron culture.
-
Materials:
-
Timed-pregnant Sprague-Dawley rat (E18)
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Neurobasal medium supplemented with B27, GlutaMAX, and penicillin-streptomycin
-
Poly-D-lysine coated culture plates/coverslips
-
-
Procedure:
-
Euthanize the pregnant rat according to institutional guidelines and harvest the E18 embryos.
-
Dissect the hippocampi from the embryonic brains in ice-cold HBSS.
-
Mince the hippocampal tissue and incubate in 0.25% Trypsin-EDTA at 37°C for 15 minutes.
-
Neutralize the trypsin with FBS-containing medium.
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Centrifuge the cell suspension and resuspend the pellet in supplemented Neurobasal medium.
-
Plate the cells onto poly-D-lysine coated plates at a desired density (e.g., 2 x 10^5 cells/cm²).
-
Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Change half of the medium every 3-4 days.
-
Figure 3: Workflow for primary hippocampal neuron culture.
Induction of Neuronal Injury
-
Culture primary neurons for 12-14 days in vitro (DIV).
-
Pre-treat the cells with desired concentrations of this compound or vehicle for 30 minutes.
-
Expose the neurons to NMDA (e.g., 30-100 µM) in the culture medium for 15-60 minutes.
-
Remove the NMDA-containing medium and replace it with conditioned medium (medium from the same culture wells saved before treatment).
-
Incubate for 24 hours before assessing cell viability.
-
Prepare an OGD buffer (e.g., glucose-free Earle's Balanced Salt Solution).
-
Replace the culture medium with the OGD buffer.
-
Place the cultures in a hypoxic chamber (e.g., 95% N2, 5% CO2) at 37°C for a specified duration (e.g., 1-2 hours).
-
After the OGD period, replace the OGD buffer with the original conditioned medium containing this compound or vehicle.
-
Return the cultures to the normoxic incubator (5% CO2) for a reperfusion period (e.g., 24 hours) before assessing cell injury.
-
Culture primary midbrain neurons for 7-10 DIV.
-
Pre-treat the cells with desired concentrations of this compound or vehicle for 30 minutes.
-
Add 6-OHDA (e.g., 5-50 µM) to the culture medium.
-
Incubate for 24-48 hours before assessing the survival of dopaminergic neurons (e.g., by tyrosine hydroxylase immunostaining).
Assessment of Neuroprotection
-
After the injury and treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL.
-
Incubate at 37°C for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. Higher absorbance indicates greater cell viability.
-
After the treatment period, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Measure the absorbance at 490 nm. Higher absorbance indicates greater LDH release and thus higher cytotoxicity.
Analysis of Signaling Pathways
-
Treat neuronal cultures with this compound for a short duration (e.g., 5-15 minutes).
-
Lyse the cells with a suitable lysis buffer.
-
Use a commercially available cAMP enzyme-linked immunosorbent assay (ELISA) kit to quantify the cAMP levels in the cell lysates according to the manufacturer's instructions.
-
Treat neurons with this compound for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against total CREB and phosphorylated CREB (pCREB).
-
Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.
-
Quantify the band intensities to determine the ratio of pCREB to total CREB.
Concluding Remarks
This compound, through its selective activation of the EP2 receptor, demonstrates significant neuroprotective effects across a range of in vitro models of neuronal injury. The underlying mechanism predominantly involves the stimulation of the cAMP/PKA signaling pathway, leading to the transcription of pro-survival genes. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting the EP2 receptor. Future research should focus on translating these promising in vitro findings into in vivo models of neurodegenerative diseases and exploring the development of more potent and selective EP2 receptor agonists with favorable pharmacokinetic profiles for clinical applications. The dual role of EP2 signaling in neurons and glial cells, however, necessitates a careful and context-dependent approach to therapeutic development.[9]
References
- 1. Preparation of Primary Cultures of Embryonic Rat Hippocampal and Cerebrocortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparation of Primary Cultures of Embryonic Rat Hippocampal and Cerebrocortical Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 4. protocols.io [protocols.io]
- 5. Organotypic Hippocampal Slice Culture PROTOCOL [protocols.io]
- 6. benchchem.com [benchchem.com]
- 7. Immunocytochemistry of Primary Cultured Cerebral Cortical Neurons | Springer Nature Experiments [experiments.springernature.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 9. NMDA and Glutamate Evoke Excitotoxicity at Distinct Cellular Locations in Rat Cortical Neurons In Vitro | Journal of Neuroscience [jneurosci.org]
The Role of Butaprost in Anti-Inflammatory Research: A Technical Guide
An in-depth exploration of the selective EP2 receptor agonist Butaprost, detailing its mechanism of action, experimental applications, and therapeutic potential in inflammatory diseases.
Introduction
This compound is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). As a structural analog of PGE2, it mimics the endogenous ligand's effects on the EP2 receptor, a G-protein coupled receptor (GPCR) that plays a crucial role in modulating inflammatory responses. This guide provides a comprehensive overview of this compound's function, the signaling pathways it activates, and its application in anti-inflammatory research, tailored for researchers, scientists, and drug development professionals.
Mechanism of Action: Selective EP2 Receptor Agonism
This compound exerts its biological effects by selectively binding to and activating the EP2 receptor. The EP2 receptor is coupled to a stimulatory G protein (Gs), and its activation leads to the stimulation of adenylyl cyclase. This enzyme, in turn, catalyzes the conversion of ATP to cyclic AMP (cAMP), a key second messenger.[1] The elevation of intracellular cAMP levels activates Protein Kinase A (PKA) and the Exchange Protein Activated by cAMP (Epac), which then phosphorylate downstream targets, leading to a cascade of cellular responses that are often associated with the resolution of inflammation.[2][3]
While PGE2 can act as a pro-inflammatory mediator, its signaling through the EP2 receptor is often associated with anti-inflammatory and immunomodulatory effects.[2] this compound's selectivity for the EP2 receptor makes it a valuable tool to dissect the specific roles of this receptor in complex inflammatory processes, distinguishing its effects from those mediated by other PGE2 receptor subtypes (EP1, EP3, and EP4).[4][5][6][7]
Signaling Pathways Activated by this compound
The binding of this compound to the EP2 receptor initiates a series of intracellular signaling events that ultimately modulate inflammatory responses. The primary pathway involves the Gs-adenylyl cyclase-cAMP-PKA/Epac axis.
Quantitative Data on this compound Activity
The following table summarizes key quantitative parameters of this compound's activity from various in vitro and in vivo studies. This data highlights its potency and selectivity for the EP2 receptor.
| Parameter | Value | Species/Cell Type | Comments | Reference(s) |
| EC50 | 33 nM | Murine EP2 receptor | Demonstrates high potency for the murine EP2 receptor. | [4] |
| Ki | 2.4 µM | Murine EP2 receptor | Indicates the binding affinity of this compound to the murine EP2 receptor. | [4][5][6] |
| Selectivity | ~18-fold over EP3 | Murine receptors | This compound shows moderate selectivity for EP2 over the EP3 receptor. | [2][8] |
| Inhibition of Mast Cell Degranulation | 20.7% - 42.85% | Murine mast cell line | This compound significantly reduced FcεRI-mediated degranulation. | [9] |
| Inhibition of β-hexosaminidase release | 3.75% - 25% | Peritoneum-derived mast cells (PDMCs) | EP2 agonism inhibited the degranulatory response in primary mast cells. | [10] |
| Inhibition of β-hexosaminidase release | 40% - 60% | Lung mast cells (LMCs) | Selective activation of EP2 by this compound reduced FcεRI-induced mast cell degranulation. | [10] |
| Induction of IL-6 expression | Significant | Nasal polyp-derived fibroblasts (NPDFs) | This compound at 10 µM significantly induced IL-6 expression. | [11] |
Experimental Protocols and Applications in Anti-Inflammatory Research
This compound is a widely used tool in both in vitro and in vivo models to investigate the role of the EP2 receptor in inflammation.
In Vitro Assays
a) Mast Cell Degranulation Assay:
-
Objective: To assess the inhibitory effect of this compound on IgE-mediated mast cell activation.
-
Methodology:
-
Murine mast cell lines (e.g., C57.1) or primary mast cells are sensitized with DNP-specific IgE.[12]
-
Cells are pre-incubated with varying concentrations of this compound (e.g., 10-5 M) or vehicle for 30 minutes.[12]
-
Mast cell degranulation is triggered by challenging with an antigen (e.g., DNP-HSA at 25 or 50 ng/mL).[12]
-
The release of β-hexosaminidase, a marker of degranulation, is measured using a colorimetric assay.[12]
-
-
Expected Outcome: this compound treatment is expected to reduce the percentage of β-hexosaminidase release compared to the vehicle-treated control.[9]
b) Macrophage Cytokine Production Assay:
-
Objective: To determine the effect of this compound on the production of pro- and anti-inflammatory cytokines by macrophages.
-
Methodology:
-
Peritoneal macrophages are isolated from mice.[13]
-
Cells are stimulated with a pro-inflammatory agent like lipopolysaccharide (LPS; e.g., 10 ng/mL).[13]
-
Co-stimulation is performed with this compound (e.g., 1 µM) or vehicle.[13]
-
After a defined incubation period (e.g., 1-6 hours), cell supernatants are collected to measure cytokine levels (e.g., IL-6, IL-1β, TNF-α) by ELISA, and cell lysates are used for qPCR analysis of gene expression.[13]
-
-
Expected Outcome: this compound can modulate cytokine production, for instance by potentiating LPS-induced IL-6 and IL-1β expression while potentially inhibiting TNF-α.[13]
In Vivo Models
a) Murine Model of Allergic Asthma:
-
Objective: To evaluate the therapeutic potential of this compound in an in vivo model of allergic airway inflammation.
-
Methodology:
-
Mice are sensitized to an allergen, such as ovalbumin.
-
Following sensitization, mice are challenged with the allergen to induce an asthmatic phenotype.
-
This compound is administered to the animals, often via inhalation or systemic injection, prior to or after the allergen challenge.
-
Airway hyperresponsiveness, inflammatory cell infiltration in the bronchoalveolar lavage fluid, and cytokine levels are assessed.
-
-
Expected Outcome: this compound treatment has been shown to attenuate airway inflammation and reduce eosinophil counts in sputum in a model of allergic airway inflammation.[10][14]
b) Unilateral Ureteral Obstruction (UUO) Model of Renal Fibrosis:
-
Objective: To investigate the anti-fibrotic effects of this compound in a model of chronic kidney disease.
-
Methodology:
-
Mice undergo unilateral ureteral obstruction surgery to induce renal fibrosis.
-
A treatment group receives this compound (e.g., 1-4 mg/kg, intraperitoneal injection, twice daily for 7 days), while a control group receives a vehicle.[4]
-
After the treatment period, kidney tissues are harvested for analysis.
-
Gene and protein expression of fibrotic markers such as α-smooth muscle actin (α-SMA), fibronectin, and collagen 1A1 are quantified.[4][5][6]
-
-
Expected Outcome: this compound treatment is expected to attenuate the development of fibrosis, as indicated by a reduction in the expression of fibrotic markers.[4][5][6]
Therapeutic Potential and Future Directions
The selective activation of the EP2 receptor by this compound has demonstrated significant anti-inflammatory and tissue-protective effects in a variety of preclinical models. Its ability to inhibit mast cell degranulation, modulate macrophage activity, and attenuate fibrosis highlights its potential as a therapeutic agent for a range of inflammatory conditions, including allergic diseases, chronic kidney disease, and neuroinflammatory disorders.[1][5][6][14]
Future research should focus on further elucidating the downstream signaling pathways of the EP2 receptor in different immune cell types and disease contexts. The development of more potent and selective EP2 agonists with favorable pharmacokinetic profiles will be crucial for translating the therapeutic promise of targeting this receptor into clinical applications.
Conclusion
This compound is an invaluable pharmacological tool for investigating the multifaceted roles of the EP2 receptor in inflammation. Its selective agonism allows for the precise dissection of EP2-mediated signaling pathways and their contribution to both the initiation and resolution of inflammatory responses. The wealth of data from in vitro and in vivo studies underscores the potential of targeting the EP2 receptor as a novel therapeutic strategy for a variety of inflammatory and fibrotic diseases. This technical guide provides a foundational understanding of this compound's role in anti-inflammatory research, offering a platform for further investigation and drug development efforts in this promising area.
References
- 1. (R)-Butaprost, EP2 agonist (CAS 69648-38-0) | Abcam [abcam.com]
- 2. pharm.emory.edu [pharm.emory.edu]
- 3. Prostaglandin E2 and the Suppression of Phagocyte Innate Immune Responses in Different Organs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. apexbt.com [apexbt.com]
- 8. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prostaglandin E2 Induces IL-6 and IL-8 Production by the EP Receptors/Akt/NF-κB Pathways in Nasal Polyp-Derived Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suppression of Inflammation with Conditional Deletion of the Prostaglandin E2 EP2 Receptor in Macrophages and Brain Microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In Vivo Efficacy of Butaprost: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaprost is a selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2.[1][2] The EP2 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[3][4] This signaling cascade mediates a variety of physiological effects, making the EP2 receptor a compelling therapeutic target for a range of conditions. This compound, by selectively activating this receptor, has demonstrated significant therapeutic potential in various preclinical in vivo models. This technical guide provides a comprehensive overview of the in vivo effects of this compound administration, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Physiological and Cellular Effects of this compound Administration
This compound administration has been shown to elicit a range of physiological responses in vivo, primarily through its anti-inflammatory, anti-fibrotic, and ocular hypotensive properties.
Anti-inflammatory and Immunomodulatory Effects
In models of allergic inflammation, this compound has been shown to inhibit mast cell degranulation.[5][6] This effect is crucial in mitigating the inflammatory cascade associated with allergic reactions. Specifically, selective activation of the EP2 receptor by this compound significantly reduces FcεRI-mediated degranulation of mast cells.[5] This has been observed in both murine and humanized mast cell populations.[5][6] In a mouse model of passive cutaneous anaphylaxis (PCA), administration of this compound led to a significant reduction in the antigen-triggered ear swelling response, demonstrating its ability to suppress IgE-mediated mast cell stimulation in vivo.[5] Furthermore, in a murine model of aeroallergen-induced asthma, this compound suppressed airway hyper-reactivity and inflammation.[5]
Anti-fibrotic Effects
This compound has demonstrated potent anti-fibrotic effects in a murine model of unilateral ureteral obstruction (UUO), a common model for studying renal fibrosis.[1][7][8][9] Intraperitoneal administration of this compound attenuated the development of fibrosis, as evidenced by a reduction in the gene and protein expression of key fibrotic markers, including α-smooth muscle actin (α-SMA), fibronectin, and collagen 1A1.[1][8] The proposed mechanism for this anti-fibrotic action involves the direct hampering of the TGF-β/Smad2 signaling pathway.[1][7]
Ocular Hypotensive Effects
In non-human primate models of glaucoma, topical application of this compound has been shown to be a highly efficacious ocular hypotensive agent.[10][11][12] It effectively reduces intraocular pressure (IOP) in monkeys with laser-induced ocular hypertension, with the ability to normalize the elevated IOP to the level of the contralateral, normotensive eye.[10][13] The primary mechanism of action for this IOP reduction is an increase in uveoscleral outflow.[14][15] Long-term treatment with this compound has been observed to alter the morphology of the ciliary muscle, creating larger spaces between muscle bundles and potentially forming new outflow channels.[14][15]
Neuroprotective Effects
In a rat model of retinal ischemia, intravitreal injection of this compound has been shown to have a protective effect.[16][17] Ischemia/reperfusion injury to the retina leads to a reduction in the amplitudes of the a- and b-waves of the electroretinogram (ERG), indicating retinal dysfunction.[16] Treatment with this compound significantly blunted these reductions, suggesting a neuroprotective role against ischemic damage in the retina.[16]
Quantitative Data Summary
The following tables summarize the key quantitative data from in vivo studies of this compound administration.
| Parameter | Animal Model | This compound Dose & Route | Effect | Reference |
| Mast Cell Degranulation (β-hexosaminidase release) | Murine Mast Cell Line (C57.1) | 10⁻⁵ M (in vitro) | 42.85% reduction | [5] |
| Ear Swelling | Passive Cutaneous Anaphylaxis (Mouse) | Not specified | Significant reduction | [5] |
| Airway Hyper-reactivity | Allergic Asthma (Mouse) | Not specified | Suppression | [5] |
Table 1: Anti-inflammatory Effects of this compound
| Parameter | Animal Model | This compound Dose & Route | Effect | Reference |
| α-SMA, Fibronectin, Collagen 1A1 expression | Unilateral Ureteral Obstruction (Mouse) | 1-4 mg/kg, i.p., twice daily for 7 days | Reduction in gene and protein expression | [1] |
Table 2: Anti-fibrotic Effects of this compound
| Parameter | Animal Model | This compound Dose & Route | Effect | Reference |
| Intraocular Pressure (IOP) | Ocular Hypertensive Cynomolgus Monkey | 0.1% topical, single dose | Normalized IOP (decrease of >40%) | [10][13] |
| Uveoscleral Outflow | Normotensive Cynomolgus Monkey | 0.1% topical, once daily for 5 days | 1.03 ± 0.20 µL/min (vs. 0.53 ± 0.18 µL/min for vehicle) | [14][15] |
Table 3: Ocular Hypotensive Effects of this compound
| Parameter | Animal Model | This compound Dose & Route | Effect | Reference |
| ERG a-wave amplitude reduction | Retinal Ischemia (Rat) | Intravitreal injection | Reduction attenuated by ~37% | [16] |
| ERG b-wave amplitude reduction | Retinal Ischemia (Rat) | Intravitreal injection | Reduction attenuated by ~69% | [16] |
Table 4: Neuroprotective Effects of this compound
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments involving this compound administration.
Unilateral Ureteral Obstruction (UUO) in Mice
Objective: To induce renal fibrosis and assess the anti-fibrotic effects of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments
-
6-0 silk suture
Protocol:
-
Anesthetize the mice using a standardized protocol.
-
Make a midline abdominal incision to expose the left ureter.
-
Ligate the left ureter at two points using 6-0 silk suture.[16]
-
For the sham-operated group, expose the ureter without ligation.
-
Close the incision in layers.
-
Administer this compound (e.g., 4 mg/kg) or vehicle (saline) via intraperitoneal injection twice daily, starting on the day of surgery and continuing for 7 days.[5]
-
After 7 days, euthanize the mice and harvest the obstructed kidneys for analysis of fibrotic markers (e.g., qPCR for α-SMA, fibronectin, collagen 1A1, and Western blotting).
Laser-Induced Ocular Hypertension in Cynomolgus Monkeys
Objective: To create a model of glaucoma and evaluate the IOP-lowering effects of this compound.
Materials:
-
Adult cynomolgus monkeys
-
This compound ophthalmic solution (e.g., 0.1%)
-
Vehicle solution
-
Argon laser photocoagulator
-
Goniolens
-
Topical anesthetic
-
Tonometer
Protocol:
-
Anesthetize the monkeys.
-
Using a goniolens, apply laser burns to the trabecular meshwork of one eye to induce ocular hypertension.[1] The contralateral eye serves as a normotensive control.
-
Allow several weeks for the IOP to stabilize at an elevated level.
-
Measure baseline IOP in both eyes using a tonometer.
-
Administer a single topical dose of this compound (e.g., 0.1%) to the hypertensive eye.[11][12] Administer vehicle to the contralateral eye.
-
Measure IOP at regular intervals (e.g., 2, 4, 6, and 24 hours) post-dosing to determine the effect of this compound on IOP.
Passive Cutaneous Anaphylaxis (PCA) in Mice
Objective: To induce an IgE-mediated allergic reaction and assess the inhibitory effect of this compound.
Materials:
-
BALB/c mice
-
Anti-dinitrophenol (DNP) IgE monoclonal antibody
-
DNP-human serum albumin (DNP-HSA)
-
Evans blue dye
-
This compound
-
Saline
Protocol:
-
Sensitize the mice by intradermally injecting anti-DNP IgE into one ear.[4][7][15][18] Inject saline into the contralateral ear as a control.
-
24 hours after sensitization, administer this compound or vehicle via a suitable route (e.g., intraperitoneal or intravenous injection).
-
After a predetermined time (e.g., 1 hour), challenge the mice by intravenously injecting DNP-HSA mixed with Evans blue dye.[7]
-
After 30-60 minutes, euthanize the mice and excise the ears.
-
Measure the amount of Evans blue dye extravasated into the ear tissue to quantify the allergic reaction. A common method is to extract the dye using formamide (B127407) and measure the absorbance spectrophotometrically.
-
Compare the dye extravasation in the this compound-treated group to the vehicle-treated group to determine the inhibitory effect.
Signaling Pathways and Experimental Workflows
The following diagrams, created using Graphviz (DOT language), illustrate the key signaling pathway of this compound and a typical experimental workflow.
Caption: this compound signaling pathway via the EP2 receptor.
Caption: Experimental workflow for the Unilateral Ureteral Obstruction (UUO) model.
Conclusion
This compound, as a selective EP2 receptor agonist, demonstrates significant and consistent in vivo efficacy across a range of therapeutic areas, including inflammation, fibrosis, and ocular diseases. The data presented in this technical guide highlight its potential as a valuable research tool and a promising candidate for further drug development. The detailed experimental protocols provide a foundation for researchers to replicate and build upon these findings, furthering our understanding of the therapeutic utility of targeting the EP2 receptor.
References
- 1. Protocol for laser-induced chronic ocular hypertension and intracameral injection in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Murine Model of Irreversible and Reversible Unilateral Ureteric Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. creative-bioarray.com [creative-bioarray.com]
- 5. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Hooke - Contract Research - Passive Cutaneous Anaphylaxis (PCA) [hookelabs.com]
- 8. Effects of aging on the electroretinogram during ischemia-reperfusion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. m.youtube.com [m.youtube.com]
- 11. The prostanoid EP2 receptor agonist this compound increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
- 14. iovs.arvojournals.org [iovs.arvojournals.org]
- 15. criver.com [criver.com]
- 16. krcp-ksn.org [krcp-ksn.org]
- 17. researchgate.net [researchgate.net]
- 18. Passive Cutaneous Anaphylaxis Model - Creative Biolabs [creative-biolabs.com]
Methodological & Application
Application Notes and Protocols for Butaprost in In Vitro Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Introduction: Butaprost is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype EP2.[1][2] As a structural analog of PGE2, it is a valuable tool for investigating the physiological and pathophysiological roles of the EP2 receptor in various cellular processes.[2] The EP2 receptor is a G protein-coupled receptor (GPCR) that, upon activation, primarily couples to the stimulatory G protein (Gαs), leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[3] This signaling pathway is implicated in a wide range of biological responses, including inflammation, immune modulation, smooth muscle relaxation, and apoptosis.[4] These application notes provide detailed information on the effective concentrations of this compound in various cell lines and standardized protocols for its use in in vitro cell culture experiments.
Data Presentation: this compound Concentration and Effects in In Vitro Models
The effective concentration of this compound can vary significantly depending on the cell type and the biological endpoint being measured. The following table summarizes the concentrations and their observed effects as reported in the literature.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| hEP2-HEK293/EBNA cells | 1 nM - 100 nM | 0.5 - 24 hours | Dose- and time-dependent upregulation of Nur77 mRNA expression. | [1] |
| Madin-Darby Canine Kidney (MDCK) cells | 50 µM | 24 hours | Reduction of TGF-β-induced fibronectin expression and Smad2 phosphorylation. | [1] |
| Cultured Hippocampal Neurons | 5 µM - 25 µM | 48 hours | Dose-dependent induction of apoptosis. | [4] |
| Murine Mast Cell Line (C57.1) | 10 µM (10⁻⁵ M) | 30 minutes | Significant reduction of FcεRI-mediated degranulation. | [5][6] |
| Human Mast Cell Line (LAD2) | Dose-dependent | Not Specified | Inhibition of β-hexosaminidase release. | [5] |
| Peritoneum-derived Mast Cells (PDMCs) | Up to 10 µM (10⁻⁵ M) | Not Specified | Dose-dependent inhibition of β-hexosaminidase release. | [5] |
| Hepatocellular Carcinoma Cells (Huh-7) | 5 µM | 5 - 45 minutes | Time-dependent phosphorylation of EGFR and Akt. | [7] |
| Hepatocellular Carcinoma Cells (Huh-7) | Various concentrations | 24 hours | Increased expression of Snail protein. | [7] |
| Myeloid-Derived Suppressor Cells (MDSCs) | Not Specified | 72 hours | Used to study in vitro generation and activation of MDSCs. | [8] |
| Rat Primary Microglial Cultures | EC₅₀ = 0.5 µM | Not Specified | Increased cAMP levels. | [9] |
| 3T3-L1 cells | 100 nM | 3 - 4 days | Studied in the context of adipogenic differentiation. | [10] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound (free acid or other forms)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO) or Ethanol
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the this compound powder in a minimal amount of DMSO or ethanol. Ensure complete dissolution by gentle vortexing.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C for long-term stability.
-
When preparing working solutions, dilute the stock solution in the appropriate cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the culture medium is minimal (typically ≤ 0.1%) to avoid solvent-induced cellular effects.[11]
General Protocol for In Vitro Cell Treatment with this compound
Materials:
-
Cultured cells of interest
-
Complete cell culture medium
-
This compound working solutions
-
Phosphate-Buffered Saline (PBS)
-
Multi-well cell culture plates
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Protocol:
-
Cell Seeding: Seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment. Allow the cells to adhere and recover overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Treatment Media: On the day of the experiment, prepare fresh working solutions of this compound by diluting the stock solution in serum-free or complete culture medium, as required by the specific experimental design. Include a vehicle control (medium containing the same final concentration of the solvent used for the stock solution).
-
Cell Treatment:
-
Carefully remove the existing culture medium from the wells.
-
Wash the cells gently with pre-warmed sterile PBS.
-
Add the prepared treatment media (containing different concentrations of this compound or the vehicle control) to the respective wells.
-
-
Incubation: Return the plates to the incubator and incubate for the desired period (e.g., ranging from minutes to hours or days, as indicated in the table above).[1][4][7]
-
Downstream Analysis: Following incubation, the cells can be harvested and processed for various downstream assays, such as:
-
Gene Expression Analysis: RNA isolation followed by quantitative real-time PCR (qRT-PCR).
-
Protein Analysis: Cell lysis for Western blotting to analyze protein expression and phosphorylation status (e.g., Akt, Smad2).[1][7]
-
Cell Viability and Apoptosis Assays: Assays such as MTT, Annexin V/PI staining, or caspase activity assays.[4][12][13]
-
cAMP Measurement: Enzyme-linked immunosorbent assays (ELISA) or other commercially available kits to quantify intracellular cAMP levels.[9]
-
Functional Assays: Such as degranulation assays for mast cells.[5]
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: this compound activates the EP2 receptor, leading to cAMP production.
Experimental Workflow for In Vitro this compound Studies
Caption: A typical workflow for studying this compound's effects in cell culture.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. apexbt.com [apexbt.com]
- 3. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 4. Prostaglandin E2 induced caspase-dependent apoptosis possibly through activation of EP2 receptors in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. researchgate.net [researchgate.net]
- 10. Prostaglandin F2 and EP2 Agonists Exert Different Effects on 3D 3T3-L1 Spheroids during Their Culture Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | GZ17-6.02 kills prostate cancer cells in vitro and in vivo [frontiersin.org]
- 12. Butein Induces Apoptosis and Inhibits Prostate Tumor Growth In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Butein induces apoptosis and inhibits prostate tumor growth in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of Butaprost Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction
Butaprost is a synthetic structural analog of Prostaglandin (B15479496) E2 (PGE2) that functions as a potent and selective agonist for the Prostaglandin E Receptor 2 (EP2).[1][2] The EP2 receptor, a G protein-coupled receptor (GPCR), is involved in various physiological processes, including vasodilation, immune response modulation, and smooth muscle relaxation. This compound is widely utilized in research to investigate the pharmacological profile of EP2 receptors in various tissues and cells.[2][3] Notably, studies have shown its potential in attenuating organ fibrosis by hampering TGF-β/Smad signaling, making it a valuable tool in kidney injury and fibrosis research.[1][4][5]
This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo experimental use.
Chemical and Physical Properties
A summary of the key properties of this compound is provided below.
| Property | Data |
| Chemical Name | 9-oxo-11α,16S-dihydroxy-17-cyclobutyl-prost-13E-en-1-oic acid, methyl ester |
| Synonyms | TR 4979, (R)-Butaprost, Butaprostum |
| CAS Number | 69685-22-9[2][4][6] |
| Molecular Formula | C₂₄H₄₀O₅[2][3] |
| Molecular Weight | 408.6 g/mol [2] |
| Purity | >98% |
Solubility Data
This compound is a lipid-soluble compound with poor solubility in aqueous solutions. Organic solvents are required to prepare concentrated stock solutions.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) |
| Ethanol | 50 mg/mL[2][7][8] | ~122.4 mM |
| DMSO | 30 mg/mL[2] | ~73.4 mM |
| Dimethylformamide (DMF) | 25 mg/mL[2][7][8] | ~61.2 mM |
| Ethanol:PBS (pH 7.2) (1:3) | 0.15 mg/mL[2] | ~0.37 mM |
| PBS (pH 7.2) | 0.1 mg/mL[7][8] | ~0.24 mM |
Note: Molar concentrations are calculated based on a molecular weight of 408.6 g/mol .
Experimental Protocols
A. Materials and Equipment
-
This compound powder
-
Anhydrous solvents (e.g., DMSO, Ethanol)
-
Sterile, amber, airtight vials
-
Calibrated analytical balance
-
Pipettes and sterile, disposable tips
-
Vortex mixer and/or sonicator
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
B. Workflow for Stock Solution Preparation
The following diagram outlines the general workflow for preparing a this compound stock solution.
Caption: Workflow for this compound stock solution preparation.
C. Step-by-Step Protocol for a 10 mM DMSO Stock Solution
This protocol provides an example for preparing 1 mL of a 10 mM this compound stock solution in DMSO.
-
Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes to prevent condensation.
-
Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh 4.09 mg of this compound powder into the tube.
-
Calculation: 408.6 g/mol (MW) x 0.010 mol/L (10 mM) x 0.001 L (1 mL) = 0.004086 g = 4.09 mg
-
-
Solubilization: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Mixing: Cap the tube tightly and vortex thoroughly. If necessary, briefly sonicate the solution in a water bath to ensure the compound is completely dissolved. Visually inspect the solution to confirm there are no visible particulates.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile, amber vials. Store the aliquots at -20°C for long-term stability.[4] A solution stored at -20°C is stable for up to 2 years.[2][4] For shorter-term storage in DMSO, some sources suggest stability for 2 weeks at 4°C or 6 months at -80°C.[6]
Application: Signaling Pathway
This compound selectively activates the EP2 receptor, which canonically couples to the Gαs protein.[9] This activation stimulates adenylate cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then acts as a second messenger, activating downstream effectors like Protein Kinase A (PKA) and Epac.[9] Interestingly, some of this compound's anti-fibrotic effects, such as the hampering of TGF-β/Smad2 signaling, have been shown to be independent of the cAMP/PKA pathway.[4][5]
Caption: this compound-activated EP2 signaling pathways.
D. Storage and Stability
Proper storage is critical to maintain the activity and integrity of this compound.
| Form | Solvent | Storage Temperature | Stability | Notes |
| Solid Powder | N/A | -20°C[2][3] | ≥ 2 years[2] | Store under desiccating conditions. |
| Stock Solution | DMSO | -20°C | Up to 2 years[4] | Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | DMSO | -80°C | Up to 6 months[6] | Recommended for maximum stability. |
| Stock Solution | Ethanol | -20°C | ≥ 2 years | Ensure airtight vials to prevent evaporation. |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medkoo.com [medkoo.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Datasheet DC Chemicals [dcchemicals.com]
- 7. caymanchem.com [caymanchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Butaprost Solubility and Handling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the solubility of Butaprost in common laboratory solvents, DMSO and ethanol, and offer protocols for its preparation and use in experimental settings. This compound is a potent and selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2, making it a valuable tool in research areas such as inflammation, immunology, and fibrosis.[1][2][3][4]
This compound Solubility Data
The solubility of this compound can vary depending on its specific form (e.g., free acid vs. methyl ester). The following table summarizes the solubility of different this compound variants in Dimethyl Sulfoxide (DMSO) and Ethanol. It is crucial to select the correct solvent and concentration to ensure complete dissolution and avoid precipitation in experimental media.
| Compound Name | CAS Number | Solvent | Solubility |
| This compound (methyl ester) | 69685-22-9 | DMSO | 30 mg/mL |
| Ethanol | 50 mg/mL | ||
| (R)-Butaprost (free acid) | 215168-33-5 | DMSO | 25 mg/mL |
| Ethanol | 50 mg/mL | ||
| (S)-Butaprost (free acid) | 433219-55-7 | DMSO | 25 mg/mL |
| Ethanol | 50 mg/mL |
Data sourced from Cayman Chemical product information sheets.[2][5][6]
Signaling Pathway of this compound
This compound selectively activates the EP2 receptor, a G-protein coupled receptor (GPCR). The canonical pathway involves the coupling to Gαs, which activates adenylate cyclase to increase intracellular cyclic AMP (cAMP) levels.[7][8] This rise in cAMP can then activate Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).[8] Additionally, studies have shown that this compound can exert anti-fibrotic effects by attenuating TGF-β/Smad2 signaling, a mechanism that may be independent of the cAMP/PKA pathway.[1][9]
Caption: this compound EP2 receptor signaling pathways.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (methyl ester, MW: 408.6 g/mol ) in DMSO.
Materials:
-
This compound (methyl ester, solid)
-
Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated precision balance
-
Pipettors and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh out 1 mg of this compound powder on a precision balance and transfer it to a sterile amber vial.
-
Solvent Addition: To the 1 mg of this compound, add 244.7 µL of anhydrous DMSO.
-
Calculation: (1 mg / 408.6 g/mol ) / 0.010 mol/L = 0.0002447 L = 244.7 µL
-
-
Dissolution: Cap the vial securely and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C for short-term (days to weeks) or -80°C for long-term (months) storage. Avoid repeated freeze-thaw cycles.
Note on Solvent Choice: While this compound is also soluble in ethanol, DMSO is often preferred for creating high-concentration stock solutions. When preparing working solutions for cell culture, ensure the final concentration of DMSO is non-toxic to the cells (typically <0.5%).
Protocol 2: General Workflow for In Vitro Cell-Based Assays
This workflow outlines the typical steps for evaluating the effect of this compound on cultured cells, for example, measuring its anti-fibrotic effect on TGF-β-stimulated cells.[9]
Caption: General experimental workflow for cell-based assays.
Protocol 3: Detailed In Vitro Anti-Fibrosis Assay
This protocol provides a more detailed method based on the general workflow to assess the anti-fibrotic potential of this compound in Madin-Darby Canine Kidney (MDCK) cells stimulated with TGF-β.[9]
Materials:
-
MDCK cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
TGF-β (recombinant)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., RIPA buffer for Western Blot, Trizol for RNA extraction)
-
Multi-well cell culture plates (e.g., 6-well plates)
Procedure:
-
Cell Seeding: Seed MDCK cells in 6-well plates at a density that will result in 70-80% confluency after 24 hours. Incubate at 37°C, 5% CO2.
-
Serum Starvation (Optional): Once cells are attached and at the desired confluency, replace the growth medium with a low-serum or serum-free medium for 12-24 hours. This can help reduce basal signaling.
-
This compound Pre-treatment: Prepare serial dilutions of this compound from the 10 mM stock solution in the appropriate cell culture medium. Final concentrations might range from 1 µM to 50 µM.[9] Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound dose). Incubate for 1-2 hours.
-
TGF-β Stimulation: Prepare a working solution of TGF-β in culture medium. Add the TGF-β solution directly to the wells already containing this compound to achieve the desired final concentration (e.g., 5-10 ng/mL). Ensure all wells, including controls, have the same final volume.
-
Incubation: Return the plates to the incubator for the desired experimental duration, typically 24 to 48 hours, to allow for changes in gene or protein expression.
-
Sample Collection and Analysis:
-
For Protein Analysis (Western Blot): Wash cells twice with ice-cold PBS. Lyse the cells directly in the well using an appropriate lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors). Scrape the cells, collect the lysate, and quantify protein concentration. Analyze the expression of fibrosis markers like fibronectin and α-smooth muscle actin (α-SMA).[1][9]
-
For Gene Expression Analysis (qPCR): Wash cells once with PBS. Add an RNA lysis reagent (e.g., Trizol) to the wells and proceed with RNA extraction, cDNA synthesis, and qPCR analysis for genes such as FN1, ACTA2, and COL1A1.[1][9]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. (R)-Butaprost - Applications - CAT N°: 13745 [bertin-bioreagent.com]
- 5. caymanchem.com [caymanchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. (R)-Butaprost, EP2 agonist (CAS 69648-38-0) | Abcam [abcam.com]
- 8. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butaprost: Stability and Proper Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability of Butaprost, a selective EP2 prostaglandin (B15479496) receptor agonist, and outline recommended storage conditions and protocols for stability assessment. Adherence to these guidelines is crucial for ensuring the integrity and activity of this compound in research and development settings.
This compound Stability Profile
This compound, a structural analog of prostaglandin E2 (PGE2), is susceptible to degradation under certain environmental conditions. Prostaglandins (B1171923) of the E series are known to be unstable in aqueous solutions and can undergo degradation primarily through dehydration.[1] Factors such as temperature, pH, and light can influence the stability of this compound.
Recommended Storage Conditions
To maintain the quality and stability of this compound, it is essential to adhere to the following storage guidelines. These recommendations are based on information from various suppliers and general knowledge of prostaglandin stability.
| Parameter | Condition | Duration | Notes |
| Temperature | -20°C | Long-term (up to 2 years) | Recommended for both solid form and solutions.[2] |
| Short-term | Store at -20°C. Shipped at ambient temperature, suggesting some short-term stability. | ||
| Solvent | DMSO, Ethanol, Methyl Acetate (B1210297) | Varies | For solutions, it is often recommended to prepare them fresh. If storage is necessary, store in small aliquots at -20°C. Some suppliers provide this compound in a methyl acetate solution.[3][4] |
| Light Exposure | Protect from light | At all times | Store in a light-protected vial or container.[5] |
| Atmosphere | Store under desiccating conditions | Long-term | For solid form, to prevent hydrolysis. |
This compound Signaling Pathway
This compound selectively activates the prostaglandin E2 receptor subtype 2 (EP2), a G protein-coupled receptor (GPCR). The activation of the EP2 receptor initiates a downstream signaling cascade that plays a role in various physiological processes, including inflammation and smooth muscle relaxation.
The signaling pathway is initiated by the binding of this compound to the EP2 receptor, which leads to a conformational change in the receptor. This change facilitates the coupling to the stimulatory G protein (Gαs). The activated Gαs subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[6] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the cellular response.[7]
Figure 1: this compound EP2 Receptor Signaling Pathway.
Protocol for Forced Degradation Study of this compound
Forced degradation studies are essential for establishing the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[8][9][10] This protocol outlines a general procedure for conducting a forced degradation study of this compound using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound reference standard
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Formic acid or Trifluoroacetic acid (for mobile phase)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector or a Mass Spectrometer (MS)
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Temperature-controlled oven
-
Photostability chamber
Experimental Workflow
The following diagram illustrates the general workflow for a forced degradation study.
Figure 2: Experimental Workflow for this compound Forced Degradation Study.
Preparation of Stock and Stress Samples
-
Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of approximately 1 mg/mL.
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH. Incubate at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours).
-
Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3% H₂O₂. Keep at room temperature, protected from light, for a specified time (e.g., 2, 4, 8, 24 hours).
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified time (e.g., 24, 48, 72 hours). For solid-state thermal stress, expose the this compound powder to the same conditions.
-
Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Control Sample: Prepare a control sample by diluting the stock solution with the same solvent used for the stressed samples and keep it at the recommended storage condition (-20°C).
Sample Analysis by HPLC
-
Sample Preparation for Injection: Before injection, neutralize the acidic and basic stressed samples with an appropriate amount of NaOH or HCl, respectively. Dilute all samples (stressed and control) to a final concentration of approximately 100 µg/mL with the mobile phase.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or as determined by UV scan of this compound)
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Data Analysis and Interpretation
-
Assay of this compound: Calculate the percentage of this compound remaining in the stressed samples compared to the control sample.
-
Identification of Degradation Products: Analyze the chromatograms for new peaks corresponding to degradation products. If using HPLC-MS, determine the mass-to-charge ratio (m/z) of the degradation products to aid in their identification.
-
Mass Balance: The sum of the assay of this compound and the area of all degradation products should be close to 100% of the initial concentration, indicating that all degradation products have been detected.
-
Stability-Indicating Method: The developed HPLC method is considered stability-indicating if it can resolve the this compound peak from all degradation product peaks.
By following these application notes and protocols, researchers can ensure the proper handling and storage of this compound and accurately assess its stability, leading to more reliable and reproducible experimental results.
References
- 1. [56] Physical chemistry, stability, and handling of prostaglandins E2, F2α, D2, and I2: A critical summary: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. (R)-Butaprost - Applications - CAT N°: 13745 [bertin-bioreagent.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 7. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. biomedres.us [biomedres.us]
- 10. medcraveonline.com [medcraveonline.com]
Application Notes and Protocols: Utilizing Butaprost in a Murine Unilateral Ureteral Obstruction (UUO) Model
Introduction
Renal fibrosis is the common pathological outcome of progressive chronic kidney disease (CKD), affecting a significant portion of the adult population.[1][2] The unilateral ureteral obstruction (UUO) model is a well-established and reproducible experimental method for inducing renal fibrosis in rodents, characterized by tubulointerstitial inflammation, tubular atrophy, and accumulation of extracellular matrix.[3][4] Butaprost, a selective agonist for the prostaglandin (B15479496) E2 (PGE2) EP2 receptor, has emerged as a promising therapeutic agent for attenuating this fibrotic process.[1][2] These application notes provide a detailed protocol for the use of this compound in a murine UUO model, summarizing its mechanism of action, experimental procedures, and expected outcomes for researchers in nephrology and drug development.
Application Notes
Mechanism of Action
This compound exerts its anti-fibrotic effects by selectively activating the prostaglandin E2 EP2 receptor.[2][5] This activation interferes with key fibrogenic signaling pathways. The primary mechanism appears to be the attenuation of the Transforming Growth Factor-beta (TGF-β)/Smad signaling cascade, which is a central driver of renal fibrosis.[1][6] Specifically, this compound has been shown to reduce the phosphorylation of Smad2, a critical step in the TGF-β pathway, thereby inhibiting the downstream transcription of pro-fibrotic genes.[1][5] This action helps to mitigate the epithelial-mesenchymal transition (EMT) and reduces the expression of key fibrosis markers like α-smooth muscle actin (α-SMA), fibronectin (FN), and collagen.[2][7] Notably, this anti-fibrotic effect seems to be independent of the cAMP/PKA pathway.[1][7]
Experimental Protocols
This section details the procedures for inducing UUO in mice and the subsequent administration of this compound to study its effects on renal fibrosis.
1. Materials and Reagents
-
This compound (selective EP2 receptor agonist)
-
Vehicle (e.g., sterile 0.9% saline)
-
Anesthetic (e.g., isoflurane/oxygen)
-
Surgical silk suture (e.g., 4-0 or 6-0)
-
Standard surgical instruments (forceps, scissors, needle holders)
-
Ophthalmic ointment
-
Warming pad
-
Reagents for qPCR and Western blotting
2. Animal Model
-
Species: Male C57BL/6 mice are commonly used.[6] Male animals are often preferred to avoid surgical complications related to female reproductive organs.[3]
-
Age: 8 weeks.[6]
-
Housing: Animals should be housed in a temperature-controlled environment with a 12-hour light/dark cycle and provided with standard chow and water ad libitum. All procedures must be approved by an institutional animal care and use committee.
3. Unilateral Ureteral Obstruction (UUO) Surgical Procedure
The UUO model is established through the surgical ligation of one ureter.[8]
-
Pre-Operative Care: Anesthetize the mouse (e.g., using isoflurane). Apply ophthalmic ointment to the eyes to prevent drying.[9] Place the animal on a heated surgical pad to maintain body temperature.[3]
-
Surgical Steps:
-
Make a midline abdominal incision to expose the abdominal cavity.[3]
-
Gently move the intestines with a sterile, saline-moistened cotton swab to expose the left kidney and ureter.[9]
-
Isolate the left ureter from surrounding fat and connective tissue.[9]
-
Securely ligate the left ureter at two locations (e.g., near the lower pole of the kidney and between the first ligation and the bladder) using 4-0 or 6-0 silk suture.[7][8][9]
-
Reposition the intestines and suture the abdominal wall and skin in layers.
-
Administer 0.5 mL of warm sterile saline intraperitoneally to prevent dehydration and provide post-operative analgesia as per institutional guidelines.[9]
-
-
Sham Operation: For the sham control group, perform the same surgical procedure, including isolation of the ureter, but without ligation.[3]
-
Post-Operative Care: Monitor the animals daily for any signs of distress. Provide analgesics for up to three days post-surgery.[9]
4. This compound Administration Protocol
-
Preparation: Dilute this compound in sterile saline to the desired concentration.
-
Dosage: A dose of 4 mg/kg/day has been shown to be effective.[1][7]
-
Route and Frequency: Administer the dose via intraperitoneal (IP) injection twice daily (i.e., 2 mg/kg per injection).[6][7]
-
Timing: Begin treatment on the day of the UUO surgery and continue for the duration of the study (e.g., 7 days).[7]
5. Experimental Design and Groups
A typical study involves four experimental groups to properly assess the effects of this compound.[7]
-
Sham Group: Mice undergo a sham operation and receive vehicle (saline) injections.
-
Sham + this compound Group: Mice undergo a sham operation and receive this compound (4 mg/kg/day, IP).
-
UUO + Vehicle Group: Mice undergo UUO surgery and receive vehicle (saline) injections.
-
UUO + this compound Group: Mice undergo UUO surgery and receive this compound (4 mg/kg/day, IP).
The duration of the UUO is commonly maintained for 7 days.[7]
6. Endpoint Analysis
At the end of the experimental period (e.g., Day 7), euthanize the animals and harvest the obstructed (left) and contralateral (right) kidneys for analysis.
-
Gene Expression Analysis (qPCR): Quantify mRNA levels of fibrosis markers such as α-SMA (Acta2), Fibronectin (Fn1), and Collagen 1A1 (Col1a1).
-
Protein Expression Analysis (Western Blotting): Measure the protein levels of α-SMA, Fibronectin, and phosphorylated Smad2 (p-Smad2) to confirm the effects on fibrosis and the target signaling pathway.[1][7]
-
Histology: Use stains like Masson's trichrome or Sirius red to visualize collagen deposition and assess the degree of interstitial fibrosis.[9]
Data Presentation
The following tables summarize the expected quantitative outcomes based on published literature.
Table 1: Effect of this compound on Gene Expression of Renal Fibrosis Markers in UUO Mice
| Marker | UUO + Vehicle (Fold Change vs. Sham) | UUO + this compound (Effect) | Reference |
|---|---|---|---|
| α-SMA (Acta2) | ~25-fold increase | Significantly reduced | [7] |
| Fibronectin (Fn1) | ~17-fold increase | Reduced | [7] |
| Collagen 1A1 (Col1a1) | ~15-fold increase | Significantly reduced |[7] |
Table 2: Effect of this compound on Protein Expression of Renal Fibrosis Markers in UUO Mice
| Marker | UUO + Vehicle (Expression Level vs. Sham) | UUO + this compound (Effect) | Reference |
|---|---|---|---|
| α-SMA | Markedly increased | Expression reverted to near sham levels | [7] |
| Fibronectin | Markedly increased | Expression reverted to near sham levels | [7] |
| p-Smad2 | Increased | Reduced |[1] |
Mandatory Visualization
The diagrams below illustrate the experimental workflow and the proposed signaling pathway for this compound's action.
Caption: Experimental workflow for the UUO model with this compound treatment.
Caption: this compound signaling pathway in attenuating renal fibrosis.
References
- 1. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. krcp-ksn.org [krcp-ksn.org]
- 4. Pathogenesis and management of renal fibrosis induced by unilateral ureteral obstruction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. immune-system-research.com [immune-system-research.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jove.com [jove.com]
- 9. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
Application Notes and Protocols for Butaprost in Intraocular Pressure Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaprost is a selective prostaglandin (B15479496) E2 (PGE2) receptor agonist that specifically targets the EP2 subtype. It is a valuable pharmacological tool for investigating the role of the EP2 receptor in regulating aqueous humor dynamics and intraocular pressure (IOP). These application notes provide detailed protocols for the administration of this compound in preclinical models of IOP, along with data on its efficacy and a summary of its mechanism of action.
Mechanism of Action
This compound lowers IOP primarily by increasing the uveoscleral outflow of aqueous humor.[1][2] The binding of this compound to the EP2 receptor, a G-protein coupled receptor, initiates a signaling cascade that leads to the relaxation of the ciliary muscle and remodeling of the extracellular matrix within the ciliary muscle and trabecular meshwork.[3] This remodeling process is thought to involve the upregulation of matrix metalloproteinases (MMPs), which are enzymes that degrade components of the extracellular matrix.[3][4]
Signaling Pathway of this compound in Ocular Tissues
The activation of the EP2 receptor by this compound in the ciliary muscle and trabecular meshwork cells leads to the stimulation of adenylyl cyclase, which in turn increases the intracellular concentration of cyclic AMP (cAMP). Elevated cAMP levels are believed to mediate the downstream effects of this compound, including ciliary muscle relaxation and extracellular matrix remodeling, ultimately resulting in increased uveoscleral outflow and reduced IOP.
This compound signaling pathway in ocular tissues.
Quantitative Data on this compound Efficacy
The following tables summarize the intraocular pressure-lowering effects of this compound in various preclinical models.
Table 1: Effect of this compound on Intraocular Pressure in Cynomolgus Monkeys
| Study Type | Animal Model | This compound Concentration | Dosing Regimen | Maximum IOP Reduction | Time to Maximum Effect | Reference |
| Single Dose | Normotensive | 0.1% | Single topical instillation | ~4 mmHg | 6 hours | [2] |
| Single Dose | Laser-induced ocular hypertension | 0.1% | Single topical instillation | Normalized to contralateral eye | 6 hours | [2] |
| Multi-Dose | Normotensive | 0.1% | Once daily for 1 year | Significant IOP reduction | Not specified | [2] |
Table 2: Comparison of this compound with Other Ocular Hypotensive Agents in a Mouse Model of Steroid-Induced Ocular Hypertension [5]
| Compound | Receptor Target | Peak IOP Reduction (vs. Vehicle) |
| Misoprostol | EP2/EP3/EP4 | 74.52% |
| PF-04217329 | EP2 | 74.32% |
| This compound | EP2 | 65.2% |
| Rivenprost | EP4 | 58.4% |
| NS-304 | IP | 55.3% |
Experimental Protocols
Experimental Workflow for Preclinical IOP Studies
The following diagram outlines the general workflow for conducting preclinical studies to evaluate the effect of this compound on intraocular pressure.
General experimental workflow for IOP studies.
Protocol 1: Topical Administration of this compound in Cynomolgus Monkeys
Objective: To evaluate the effect of topically administered this compound on IOP in cynomolgus monkeys.
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or a buffered solution containing a solubilizing agent like carboxymethylcellulose and a nonionic surfactant like tyloxapol)[6][7]
-
Calibrated micropipette
-
Pneumatonometer or other suitable tonometer for non-human primates[1][8]
-
Monkey restrainer
Procedure:
-
Animal Acclimation: Acclimate conscious monkeys to the restraint and IOP measurement procedures to minimize stress-induced IOP fluctuations.
-
This compound Solution Preparation: Prepare a 0.1% (w/v) solution of this compound in the chosen vehicle. Ensure the solution is sterile and the pH is adjusted to a comfortable range for ophthalmic use (typically pH 6.8-7.8).[9]
-
Baseline IOP Measurement: Measure the baseline IOP in both eyes of each monkey prior to treatment.
-
Topical Administration: While the monkey is gently restrained, instill a single 25 µL drop of the 0.1% this compound solution into one eye.[10] Administer an equal volume of the vehicle solution to the contralateral eye as a control.
-
Post-Treatment IOP Measurement: Measure IOP in both eyes at regular intervals (e.g., 1, 2, 4, 6, 8, and 24 hours) after administration.
-
Long-Term Studies: For chronic studies, administer this compound once daily and measure IOP at consistent time points relative to the daily dose.[10]
Protocol 2: Topical Administration of this compound in Mice
Objective: To assess the IOP-lowering effect of this compound in a mouse model.
Materials:
-
This compound
-
Vehicle (e.g., a solution containing a solubilizing agent and viscosity enhancer appropriate for ophthalmic use in rodents)[11]
-
Calibrated micropipette
-
Rebound tonometer (e.g., TonoLab)
-
Anesthesia (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail)
-
Animal restrainer for conscious measurements (optional)
Procedure:
-
This compound Solution Preparation: To achieve a 5 µg dose in a typical 2 µL drop for mice, prepare a 0.25% (w/v) this compound solution in the chosen vehicle. Ensure sterility and appropriate pH.[5]
-
Animal Handling: For IOP measurements, mice can be lightly anesthetized with isoflurane or a ketamine/xylazine mixture.[4] Alternatively, with proper acclimation, measurements can be taken in conscious, restrained mice to avoid the confounding effects of anesthesia on IOP.
-
Baseline IOP Measurement: Measure the baseline IOP in both eyes of each mouse.
-
Topical Administration: Administer a 2 µL drop of the 0.25% this compound solution to one eye. Administer 2 µL of vehicle to the contralateral eye.
-
Post-Treatment IOP Measurement: Measure IOP in both eyes at predetermined time points following administration.
-
Data Analysis: Compare the IOP changes in the this compound-treated eyes to the vehicle-treated eyes and to baseline values.
Important Considerations
-
Vehicle Formulation: Prostaglandin analogs like this compound have low aqueous solubility.[9][12] Therefore, the vehicle should be formulated to enhance solubility and stability. Common components include buffers, tonicity-adjusting agents, viscosity enhancers (e.g., carboxymethylcellulose), and solubilizing agents (e.g., polysorbate 80, tyloxapol).[6][7] For preclinical studies, the use of preservatives like benzalkonium chloride should be carefully considered, as they can cause ocular surface irritation.[9]
-
IOP Measurement: The choice of tonometer should be appropriate for the animal model. Applanation tonometry is a standard for larger animals like monkeys, while rebound tonometry is well-suited for the small cornea of a mouse.[1][13] Anesthesia can lower IOP, so if used, the protocol should be consistent across all animals and time points. Whenever feasible, measurements in conscious animals are preferred.
-
Diurnal Variation: IOP exhibits a natural diurnal rhythm. To minimize variability, all IOP measurements should be taken at the same time of day.
-
Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.
References
- 1. Applanation tonometry in the conscious cynomolgus monkey (Macaca fascicularis) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The prostanoid EP2 receptor agonist this compound increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostaglandin action on ciliary smooth muscle extracellular matrix metabolism: implications for uveoscleral outflow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. MMPs in the eye: emerging roles for matrix metalloproteinases in ocular physiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. US11382887B2 - Ophthalmic composition for glaucoma treatment - Google Patents [patents.google.com]
- 7. KR102115285B1 - Eye Drop Composition for Treating Glaucoma - Google Patents [patents.google.com]
- 8. Intraocular pressure measurement in cynomolgus monkeys. Tono-Pen versus manometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. data.epo.org [data.epo.org]
- 12. Aqueous Prostaglandin Eye Drop Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
Application Notes and Protocols for Butaprost in Primary Neuronal Culture Experiments
Introduction
Butaprost is a potent and selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2] The EP2 receptor, a G protein-coupled receptor (GPCR) that couples to the Gs alpha subunit, is widely expressed in various tissues, including the brain's neurons and glial cells.[3][4] Activation of the EP2 receptor by an agonist like this compound initiates a signaling cascade that primarily involves the stimulation of adenylyl cyclase, leading to a subsequent increase in intracellular cyclic AMP (cAMP) levels and the activation of Protein Kinase A (PKA).[5][6][7] In the context of neuroscience research, this compound is a valuable pharmacological tool for investigating the neuroprotective and neuromodulatory roles of the EP2 signaling pathway in various in vitro models of neurological disease and injury.[4][8]
Application Notes
This compound is primarily utilized in primary neuronal culture experiments to:
-
Investigate Neuroprotection: Activation of the EP2 receptor by this compound has been demonstrated to confer significant protection to cultured neurons against a variety of insults. This includes protection against glutamate-mediated excitotoxicity, oxygen-glucose deprivation (OGD), oxidative stress, and amyloid β-peptide (Aβ) toxicity.[8][9][10] These applications are crucial for modeling aspects of ischemic stroke and Alzheimer's disease.
-
Modulate Neuroinflammation: While its role can be complex, EP2 receptor activation influences inflammatory processes. In microglia, this compound can induce the expression of inflammatory mediators like COX-2.[11][12] Therefore, it is used to study the cross-talk between neurons and glial cells in neuroinflammatory conditions.
-
Study Synaptic Plasticity: The EP2/cAMP/PKA pathway is implicated in modulating long-term synaptic plasticity and cognitive functions.[4] this compound can be used in neuronal cultures to explore the molecular mechanisms underlying these processes.
-
Elucidate Signaling Pathways: As a selective agonist, this compound is an ideal tool to specifically probe the downstream effects of EP2 receptor activation, helping to dissect its signaling cascade from that of other prostanoid receptors (EP1, EP3, EP4).[11]
This compound Signaling Pathway
Caption: Canonical signaling pathway of the this compound-activated EP2 receptor.
Quantitative Data
The effective concentration of this compound can vary depending on the cell type and experimental endpoint. The following tables summarize reported concentrations and their observed effects.
Table 1: Potency and Binding Affinity
| Parameter | Value | Cell/System Type | Reference |
|---|---|---|---|
| EC₅₀ | 33 nM | Murine EP2 Receptor | [2] |
| Kᵢ | 2.4 µM | Murine EP2 Receptor | [1][2] |
| EC₅₀ (cAMP) | 0.5 µM | Rat Primary Microglia |[12] |
Table 2: Effective Concentrations in Neuronal Culture Experiments
| Concentration | Cell Type | Experimental Model | Observed Effect | Reference |
|---|---|---|---|---|
| 10 nM | Hippocampal Neurons | Glutamate Excitotoxicity | Significant neuroprotection | [9] |
| >10 nM | Hippocampal Neurons | Glutamate Excitotoxicity | Dose-dependent neuroprotection | [9] |
| 1 µM | Cortical Neurons | Amyloid β₁₋₄₂ Toxicity | Decreased cell toxicity | [10] |
| 1-100 nM | hEP2-HEK293/EBNA Cells | Gene Expression | Upregulation of Nur77 mRNA | [2] |
| 1 µM | Rat Primary Microglia | Inflammatory Response | 16.3-fold increase in COX-2 expression |[12] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (powder form)
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
-
Sterile phosphate-buffered saline (PBS) or culture medium
Procedure:
-
Reconstitution: this compound is typically soluble in organic solvents like DMSO. To prepare a high-concentration stock solution (e.g., 10 mM), dissolve the required amount of this compound powder in pure DMSO. For example, for 1 mg of this compound (M.W. ~380.5 g/mol ), add 26.3 µL of DMSO to yield a 10 mM stock.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes (e.g., 5-10 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability.
-
Working Solution Preparation: On the day of the experiment, thaw a single aliquot. Prepare a working solution by diluting the stock solution in sterile PBS or the appropriate neuronal culture medium to the desired final concentration.
-
Note: The final concentration of DMSO in the culture medium should be kept to a minimum (typically <0.1%) to avoid solvent-induced toxicity. Ensure the vehicle control cultures receive the same final concentration of DMSO.
-
Protocol 2: Neuroprotection Assay in Primary Cortical Neurons against Amyloid-Beta (Aβ) Toxicity
This protocol is adapted from methodologies demonstrating the protective effects of EP2 activation against Aβ-induced neurotoxicity.[10]
Materials:
-
Primary cortical neurons (e.g., from E18 rat or mouse embryos), plated and matured for at least 14 days in vitro (DIV).
-
Aβ₁₋₄₂ peptide, oligomeric preparation
-
This compound working solution
-
Neuronal culture medium (e.g., Neurobasal medium with B-27 supplement)
-
Cell viability assay kits (e.g., MTT or LDH cytotoxicity assay)
-
Vehicle control (culture medium with DMSO)
Procedure:
-
Cell Culture: Culture primary cortical neurons on poly-D-lysine coated plates until they form a mature, dense network (approx. 14 DIV).
-
Pre-treatment: Replace the culture medium with fresh medium containing this compound at the desired final concentration (e.g., 1 µM) or vehicle (DMSO). Incubate the cells for a pre-treatment period, typically 1-2 hours, at 37°C and 5% CO₂.
-
Insult: Add the toxic agent (e.g., 1 µM oligomeric Aβ₁₋₄₂) to the wells, except for the untreated control wells.
-
Incubation: Co-incubate the neurons with this compound and Aβ₁₋₄₂ for 24-48 hours at 37°C and 5% CO₂.
-
Assessment of Viability:
-
LDH Assay: Collect the culture supernatant to measure lactate (B86563) dehydrogenase (LDH) release, an indicator of cell membrane damage and cytotoxicity. Follow the manufacturer's instructions for the assay kit.
-
MTT Assay: Add MTT reagent to the remaining cells and incubate for 2-4 hours. Solubilize the formazan (B1609692) crystals and measure the absorbance to determine metabolic activity, an indicator of cell viability.
-
-
Data Analysis: Normalize the results to the vehicle-treated control group. Compare the viability of neurons treated with Aβ₁₋₄₂ alone to those pre-treated with this compound.
Protocol 3: Assessment of cAMP Levels in Primary Neuronal Cultures
This protocol outlines the measurement of intracellular cAMP, the primary second messenger of the EP2 signaling pathway.[9][10]
Materials:
-
Mature primary neuronal cultures
-
This compound working solution
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation
-
Cell lysis buffer
-
cAMP ELISA kit or other competitive immunoassay kit
-
Plate reader
Procedure:
-
Cell Treatment: Treat mature neuronal cultures with a PDE inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to stabilize cAMP levels.
-
Stimulation: Add this compound at the desired concentration (e.g., 10 nM - 1 µM) to the cultures. Incubate for a short period, typically 5-15 minutes, as the cAMP response is often rapid and transient.[9] Include a vehicle-only control group.
-
Cell Lysis: Stop the reaction by removing the medium and adding the lysis buffer provided with the cAMP assay kit.
-
cAMP Measurement: Collect the cell lysates and proceed with the cAMP measurement according to the manufacturer's protocol for the chosen ELISA or immunoassay kit.
-
Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample based on the standard curve and normalize to the total protein content of the lysate.
Experimental Workflow Diagram
Caption: Workflow for a typical neuroprotection experiment using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (R)-Butaprost, EP2 agonist (CAS 69648-38-0) | Abcam [abcam.com]
- 4. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. academic.oup.com [academic.oup.com]
- 8. pharm.emory.edu [pharm.emory.edu]
- 9. Neuroprotective Function of the PGE2 EP2 Receptor in Cerebral Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ovid.com [ovid.com]
- 11. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Butaprost Treatment of Madin-Darby Canine Kidney (MDCK) Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaprost is a selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1][2][3] The EP2 receptor is a G-protein coupled receptor that, upon activation, stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] In Madin-Darby Canine Kidney (MDCK) cells, a widely used model for renal tubular epithelial cells, this compound has been shown to modulate several key cellular processes, including ion transport, cell growth, and fibrotic responses. These application notes provide detailed protocols and data for researchers investigating the effects of this compound in MDCK cells.
Data Presentation
This compound Activity Profile
| Parameter | Value | Cell/Receptor Type | Reference |
| EC50 | 33 nM | Murine EP2 Receptor | [1] |
| Ki | 2.4 µM | Murine EP2 Receptor | [1][2][3] |
Effects of this compound on TGF-β-induced Fibrosis in MDCK Cells
| Treatment | Concentration | Outcome | Reference |
| This compound | 50 µM | Reduces TGF-β-induced fibronectin (FN) expression. | [1][5] |
| This compound | 50 µM | Reduces TGF-β-induced Smad2 phosphorylation. | [1][5] |
| This compound | 50 µM | Attenuates TGF-β-induced epithelial-mesenchymal transition (EMT). | [1][5] |
| This compound | 10, 20, 50 µM | Concentration-dependently inhibits TGF-β-induced fibronectin expression. | [5] |
Effects of this compound on Ion Transport in MDCK C7 Cells
| Agonist | Effect on Short-Circuit Current (Isc) | Mediating Pathway | Reference |
| This compound | Mimics PGE2-induced increase in Isc (amiloride-sensitive Na+ reabsorption) | EP2 receptor activation leading to increased intracellular cAMP. | [4] |
Signaling Pathways
This compound primarily acts through the EP2 receptor, initiating a cascade of intracellular events. The two major pathways affected in MDCK cells are the cAMP-dependent pathway and the inhibition of the TGF-β signaling pathway.
Caption: this compound signaling in MDCK cells.
Experimental Protocols
Protocol 1: Inhibition of TGF-β-induced Fibrosis in MDCK Cells
This protocol is adapted from studies investigating the anti-fibrotic effects of this compound.[5]
1. Cell Culture and Seeding:
- Culture Madin-Darby Canine Kidney (MDCK) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to approximately 80% confluence.
2. Serum Starvation:
- Once cells reach 80% confluence, wash them with Phosphate-Buffered Saline (PBS).
- Replace the growth medium with serum-free DMEM.
- Incubate the cells for 24 hours to synchronize their growth phase.
3. Treatment:
- Prepare stock solutions of this compound and TGF-β in a suitable solvent (e.g., DMSO or ethanol) and dilute to final concentrations in serum-free DMEM.
- Pre-treat the cells with this compound (e.g., 10, 20, or 50 µM) for 30 minutes.
- Following pre-treatment, add TGF-β (e.g., 5 ng/mL) to the wells.
- Incubate the cells for the desired time period (e.g., 24 hours).
4. Analysis:
- Western Blotting: Lyse the cells and perform Western blot analysis to assess the protein levels of fibronectin and phosphorylated Smad2.
- qPCR: Extract RNA and perform quantitative real-time PCR to analyze the gene expression of fibrotic markers.
- Immunofluorescence: Fix the cells and perform immunofluorescence staining to visualize changes in cell morphology and protein localization, indicative of EMT.
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Culture [label="Culture MDCK cells to 80% confluence", fillcolor="#F1F3F4", fontcolor="#202124"];
Starve [label="Serum starve for 24 hours", fillcolor="#F1F3F4", fontcolor="#202124"];
Pretreat [label="Pre-treat with this compound (30 min)", fillcolor="#FBBC05", fontcolor="#202124"];
Treat [label="Add TGF-β", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Incubate [label="Incubate for 24 hours", fillcolor="#F1F3F4", fontcolor="#202124"];
Analyze [label="Analyze for fibrotic markers\n(Western, qPCR, IF)", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Start -> Culture;
Culture -> Starve;
Starve -> Pretreat;
Pretreat -> Treat;
Treat -> Incubate;
Incubate -> Analyze;
Analyze -> End;
}
Caption: Workflow for TGF-β inhibition assay.
Protocol 2: Measurement of Amiloride-Sensitive Sodium Transport
This protocol is based on the methodology used to study ion transport in MDCK C7 cells.[4]
1. Cell Culture on Permeable Supports:
- Seed MDCK C7 cells on microporous permeable filter supports (e.g., Transwell® inserts).
- Culture the cells until they form a confluent monolayer with high transepithelial electrical resistance (TEER), indicating tight junction formation.
2. Ussing Chamber Assay:
- Mount the permeable supports containing the MDCK cell monolayers in an Ussing-type chamber.
- Bathe both the apical and basolateral sides with an appropriate physiological salt solution, maintain at 37°C, and bubble with 5% CO2 / 95% O2.
- Measure the short-circuit current (Isc) using a voltage-clamp amplifier.
3. This compound Treatment:
- After a stable baseline Isc is achieved, add this compound to the basolateral side of the monolayer.
- Record the change in Isc over time.
4. Amiloride (B1667095) Inhibition:
- To confirm that the change in Isc is due to sodium reabsorption through the epithelial sodium channel (ENaC), add amiloride (e.g., 10 µM) to the apical side.
- The amiloride-sensitive Isc is the portion of the current that is inhibited by amiloride.
5. Data Analysis:
- Calculate the change in amiloride-sensitive Isc in response to this compound treatment.
// Nodes
Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Culture [label="Culture MDCK C7 cells on permeable supports", fillcolor="#F1F3F4", fontcolor="#202124"];
Mount [label="Mount monolayer in Ussing chamber", fillcolor="#F1F3F4", fontcolor="#202124"];
Baseline [label="Establish stable baseline Isc", fillcolor="#F1F3F4", fontcolor="#202124"];
Addthis compound [label="Add this compound to basolateral side", fillcolor="#FBBC05", fontcolor="#202124"];
RecordIsc [label="Record change in Isc", fillcolor="#F1F3F4", fontcolor="#202124"];
AddAmiloride [label="Add Amiloride to apical side", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Analyze [label="Analyze amiloride-sensitive Isc", shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];
End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges
Start -> Culture;
Culture -> Mount;
Mount -> Baseline;
Baseline -> Addthis compound;
Addthis compound -> RecordIsc;
RecordIsc -> AddAmiloride;
AddAmiloride -> Analyze;
Analyze -> End;
}
Caption: Ussing chamber workflow for ion transport.
Protocol 3: Cell Growth Assay
This protocol is a general guide based on studies investigating the effect of EP receptor agonists on MDCK cell growth.[6][7]
1. Cell Seeding:
- Seed MDCK cells in multi-well plates (e.g., 24- or 96-well plates) at a low density.
2. Treatment:
- Allow the cells to adhere overnight.
- Replace the medium with fresh growth medium containing various concentrations of this compound (e.g., 0 - 10-6 M).
- Include a vehicle control group.
3. Incubation:
- Incubate the cells for a specified period (e.g., 6 days), changing the medium with fresh this compound every 2-3 days.
4. Cell Number Quantification:
- At the end of the incubation period, quantify the cell number using a suitable method:
- Direct Cell Counting: Trypsinize the cells and count them using a hemocytometer or an automated cell counter.
- Metabolic Assays: Use assays such as MTT, MTS, or WST-1, which measure metabolic activity as an indicator of cell viability and number.
- Crystal Violet Staining: Stain the cells with crystal violet, elute the dye, and measure the absorbance.
5. Data Analysis:
- Compare the cell numbers in the this compound-treated groups to the vehicle control group to determine the effect on cell growth.
Conclusion
This compound serves as a valuable tool for investigating the role of the EP2 receptor in renal epithelial cell function. These application notes provide a framework for studying its effects on fibrosis, ion transport, and cell proliferation in MDCK cells. Researchers should optimize the provided protocols based on their specific experimental conditions and cell line characteristics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immune-system-research.com [immune-system-research.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Prostaglandin E2 stimulates sodium reabsorption in MDCK C7 cells, a renal collecting duct principal cell model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Antagonism of the prostaglandin E2 EP1 receptor in MDCK cells increases growth through activation of Akt and the epidermal growth factor receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intraperitoneal Injection of Butaprost
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaprost is a potent and selective agonist for the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). As a critical mediator in various physiological and pathological processes, the EP2 receptor is a key target in research areas including inflammation, oncology, neurology, and fibrosis. This compound is a valuable tool for in vivo studies aimed at elucidating the therapeutic potential of activating the EP2 receptor. These application notes provide detailed protocols for the intraperitoneal (IP) injection of this compound in rodent models, along with a summary of its signaling pathways and quantitative data from relevant studies.
Data Presentation
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | Dosage | Administration Frequency | Vehicle | Therapeutic Area | Reference |
| Mouse (C57BL/6) | 1-4 mg/kg/day | Twice daily | Saline | Renal Fibrosis | [1][2] |
| Mouse (BALB/c) | 4 µg per mouse | Once, 1 hour prior to challenge | Saline with 0.1% DMSO | Allergy/Anaphylaxis | [3] |
Table 2: Solubility of this compound
| Solvent | Concentration |
| Dimethylformamide (DMF) | 25 mg/mL |
| Dimethyl sulfoxide (B87167) (DMSO) | 25-30 mg/mL |
| Ethanol (B145695) | 50 mg/mL |
| Phosphate-Buffered Saline (PBS), pH 7.2 | 0.1 mg/mL |
Data compiled from manufacturer's specifications.
Signaling Pathways
This compound exerts its biological effects by binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR). Upon activation, the EP2 receptor can initiate downstream signaling through multiple pathways.
Gs-Protein Dependent Pathway
The canonical signaling pathway for the EP2 receptor involves coupling to the Gs alpha subunit of the heterotrimeric G-protein. This leads to the activation of adenylyl cyclase (AC), which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB). This pathway is generally associated with the anti-inflammatory and neuroprotective effects of EP2 activation.[4][5]
G-Protein Independent Pathway
The EP2 receptor can also signal independently of G-proteins through the recruitment of β-arrestin. This interaction can lead to the activation of other signaling cascades, such as the ERK pathway, and has been implicated in cellular proliferation and migration.[4]
Crosstalk with other Pathways
Recent studies have shown that this compound can exert anti-fibrotic effects by directly interfering with the TGF-β/Smad signaling pathway, independent of the cAMP/PKA pathway.[1][2] This highlights the complexity of EP2 receptor signaling and its ability to modulate other key cellular pathways.
Caption: this compound Signaling Pathways
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
Materials:
-
This compound (lyophilized powder or as a solution in an organic solvent)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Dimethyl sulfoxide (DMSO) or Ethanol (optional, for initial solubilization)
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles (25-27 gauge for mice)
-
Vortex mixer
Procedure:
-
Reconstitution of this compound:
-
If this compound is in a lyophilized form, reconstitute it in a small volume of a suitable organic solvent such as DMSO or ethanol to create a stock solution. For example, dissolve 10 mg of this compound in 200 µL of ethanol for a 50 mg/mL stock solution.
-
If this compound is supplied as a solution in an organic solvent like methyl acetate, this can be used as the stock solution. If needed, the initial solvent can be evaporated under a gentle stream of nitrogen, and the residue can be dissolved in the desired solvent (e.g., DMSO, ethanol).
-
-
Preparation of Working Solution:
-
On the day of injection, dilute the this compound stock solution in sterile saline to the final desired concentration.
-
Example Calculation for a 4 mg/kg dose in a 25 g mouse with an injection volume of 100 µL:
-
Dose for a 25 g mouse = 4 mg/kg * 0.025 kg = 0.1 mg
-
Concentration needed = 0.1 mg / 0.1 mL = 1 mg/mL
-
If using a 50 mg/mL stock solution, you would need to perform a 1:50 dilution in sterile saline. For instance, add 2 µL of the 50 mg/mL stock to 98 µL of sterile saline.
-
-
-
Final Formulation:
-
Gently vortex the working solution to ensure it is thoroughly mixed.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the amount of organic solvent in the final dilution may need to be slightly increased, or the solution may require warming. However, ensure the final concentration of the organic solvent is minimal to avoid toxicity. For most in vivo applications, the final DMSO concentration should be kept below 5%.
-
Protocol 2: Intraperitoneal Injection Procedure in Mice
Materials:
-
Prepared this compound working solution
-
Mouse restraint device (optional)
-
70% ethanol for disinfection
-
Sterile syringes (e.g., 1 mL) with appropriate needles (25-27 gauge)
-
Animal scale
Procedure:
-
Animal Preparation:
-
Weigh the mouse to accurately calculate the injection volume.
-
Properly restrain the mouse. This can be done manually by scruffing the neck and securing the tail, or by using a restraint device. The animal should be positioned to expose the abdomen.
-
-
Injection Site Identification:
-
The preferred injection site is the lower right or left quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other internal organs.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 10-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid organ damage.
-
Gently aspirate by pulling back the plunger to ensure that no fluid (blood or urine) enters the syringe. If fluid is aspirated, discard the syringe and prepare a new injection.
-
Inject the calculated volume of the this compound solution smoothly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-Injection Monitoring:
-
Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or abnormal posture, for a short period after the injection.
-
Caption: this compound IP Injection Workflow
Concluding Remarks
The provided protocols and data offer a comprehensive guide for the intraperitoneal administration of this compound in a research setting. Adherence to these guidelines, along with appropriate institutional animal care and use committee (IACUC) protocols, is essential for conducting safe, ethical, and reproducible in vivo experiments. Researchers should consider performing pilot studies to determine the optimal dosage and treatment regimen for their specific animal model and research question.
References
- 1. What are EP2 antagonists and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
Butaprost (CAS Number: 69685-22-9): Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaprost (CAS: 69685-22-9) is a potent and selective synthetic analog of prostaglandin (B15479496) E2 (PGE2). It functions as a selective agonist for the prostaglandin E2 receptor subtype 2 (EP2). This selectivity makes this compound an invaluable tool for investigating the diverse physiological and pathophysiological roles of the EP2 receptor in various biological systems. These application notes provide an overview of this compound's utility in research and detailed protocols for its use in key experimental assays.
Chemical Properties
This compound is a stable and reliable compound for in vitro and in vivo studies. Proper storage and handling are crucial for maintaining its activity.
| Property | Value |
| CAS Number | 69685-22-9 |
| Molecular Formula | C₂₄H₄₀O₅ |
| Molecular Weight | 408.6 g/mol |
| Synonyms | 15-deoxy-16(S)-hydroxy-17-cyclobutyl PGE1 methyl ester, TR-4979 |
| Appearance | A solution in methyl acetate (B1210297) or as a neat oil |
| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethyl formamide (B127407) (DMF). Limited solubility in aqueous solutions. |
| Storage | Store at -20°C for long-term stability. |
Biological Activity
This compound is a selective agonist for the EP2 receptor, a G-protein coupled receptor (GPCR) that signals primarily through the Gs alpha subunit. Activation of the EP2 receptor by this compound leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade mediates a variety of cellular responses, including smooth muscle relaxation, modulation of inflammation, and regulation of intraocular pressure. This compound exhibits significantly lower affinity for other prostanoid receptors, making it a specific probe for EP2 receptor function.
Applications in Research
This compound is a versatile tool for a wide range of research applications, including:
-
Ocular Hypertension and Glaucoma: this compound has been shown to effectively lower intraocular pressure (IOP) by increasing uveoscleral outflow.[1] This makes it a valuable compound for studying the mechanisms of aqueous humor dynamics and for the development of novel anti-glaucoma therapeutics.
-
Renal Fibrosis: Studies have demonstrated that this compound can mitigate renal fibrogenesis by attenuating the transforming growth factor-beta (TGF-β)/Smad signaling pathway.[2][3] This highlights its potential for investigating the pathogenesis of chronic kidney disease and for exploring new anti-fibrotic therapies.
-
Inflammation and Immunology: The EP2 receptor plays a complex role in inflammation. This compound can be used to dissect the involvement of this receptor in various inflammatory processes, including the modulation of immune cell function and the production of inflammatory mediators.[4]
-
Smooth Muscle Physiology: this compound is a potent relaxant of various smooth muscle tissues, including airway, vascular, and uterine smooth muscle.[5] It is therefore a useful tool for studying the mechanisms of smooth muscle contraction and relaxation.
-
Neuroscience: Emerging research suggests a role for the EP2 receptor in both neuroprotection and neuroinflammation.[6][7] this compound can be employed to investigate the function of this receptor in the central nervous system.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound from various experimental systems.
Table 1: Receptor Binding Affinity and Potency
| Parameter | Species/Cell Line | Value | Reference |
| Ki (murine EP2) | Murine | 2.4 µM | [2] |
| EC₅₀ (cAMP stimulation) | COS cells (human EP2 transfected) | ~5 µM | |
| EC₅₀ (chemotaxis inhibition) | Human neutrophils | 106 nM |
Table 2: In Vivo Efficacy in Animal Models
| Model | Species | Dose | Effect | Reference |
| Ocular Hypertension | Cynomolgus Monkey | 0.1% topical | Significant reduction in IOP | [1] |
| Renal Fibrosis (UUO) | Mouse | 4 mg/kg/day | Attenuation of fibrosis markers | [3][8] |
Experimental Protocols
Here are detailed protocols for key experiments using this compound.
EP2 Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the EP2 receptor using a radiolabeled ligand.
Materials:
-
Cell membranes expressing the EP2 receptor (e.g., from transfected HEK293 cells)
-
Radioligand (e.g., [³H]-PGE₂)
-
This compound (as a reference compound)
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare cell membranes expressing the EP2 receptor.
-
In a 96-well plate, add the following in order:
-
50 µL of Assay Buffer
-
50 µL of radioligand at a concentration near its Kd
-
50 µL of varying concentrations of this compound or test compound
-
50 µL of cell membrane suspension (typically 10-50 µg of protein)
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold Wash Buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a high concentration of unlabeled PGE₂) from the total binding.
-
Analyze the data using a non-linear regression analysis to determine the IC₅₀ and subsequently the Ki value.
Diagram: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Intracellular cAMP Accumulation Assay
This protocol outlines a method to measure the effect of this compound on intracellular cAMP levels using a competitive immunoassay.
Materials:
-
Cells expressing the EP2 receptor (e.g., HEK293-EP2)
-
This compound
-
Forskolin (positive control)
-
IBMX (a phosphodiesterase inhibitor)
-
Cell lysis buffer
-
cAMP immunoassay kit (e.g., ELISA-based)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with serum-free medium.
-
Pre-incubate the cells with serum-free medium containing 0.5 mM IBMX for 30 minutes at 37°C.
-
Add varying concentrations of this compound or Forskolin to the wells.
-
Incubate for 15-30 minutes at 37°C.
-
Aspirate the medium and lyse the cells with the provided lysis buffer.
-
Perform the cAMP immunoassay according to the manufacturer's instructions.[9][10][11][12] This typically involves a competitive binding reaction between the cAMP in the cell lysate and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.
-
Read the absorbance or fluorescence on a plate reader.
-
Generate a standard curve using the provided cAMP standards.
-
Calculate the concentration of cAMP in each sample from the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀.
Caption: Workflow for an in vivo renal fibrosis study in mice.
Signaling Pathway
The primary signaling pathway activated by this compound upon binding to the EP2 receptor is the Gs-cAMP-PKA pathway.
Diagram: this compound-EP2 Receptor Signaling Pathway
Caption: this compound activates the EP2 receptor/Gs/cAMP/PKA pathway.
Disclaimer
This document is intended for research purposes only and is not for human or veterinary use. The information provided is based on currently available scientific literature. Researchers should always consult the relevant safety data sheets (SDS) and perform their own optimization of experimental conditions.
References
- 1. The prostanoid EP2 receptor agonist this compound increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (R)-Butaprost, EP2 agonist (CAS 69648-38-0) | Abcam [abcam.com]
- 5. An investigation of the effect of the prostaglandin EP2 receptor agonist, this compound, on the human isolated myometrium from pregnant and non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharm.emory.edu [pharm.emory.edu]
- 8. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resources.rndsystems.com [resources.rndsystems.com]
- 10. cAMP Assay Kit (Competitive ELISA) (ab65355) is not available | Abcam [abcam.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. cAMP Assay Kit (Competitive ELISA) (ab65355) is not available | Abcam [abcam.com]
Application Notes: Butaprost for Inducing Nur77 mRNA Expression
Introduction
Nur77, also known as NR4A1, is an orphan nuclear receptor that plays a crucial role in various physiological processes, including apoptosis, inflammation, and metabolism. Its expression is rapidly induced by a variety of stimuli as an immediate early gene. Butaprost, a selective prostaglandin (B15479496) E2 (PGE2) receptor 2 (EP2) agonist, has been identified as an effective inducer of Nur77 mRNA expression in specific cell types.[1][2][3] These application notes provide a comprehensive overview of the signaling pathways, experimental protocols, and quantitative data related to the use of this compound for inducing Nur77 expression.
Mechanism of Action
This compound stimulates the EP2 receptor, a G-protein coupled receptor. While EP2 receptors are classically known to couple to Gαs proteins to activate adenylate cyclase and increase intracellular cAMP levels, the induction of Nur77 by this compound has been shown to occur through a non-classical pathway involving Protein Kinase C (PKC).[1] This finding is significant as it demonstrates a link between EP2 receptor stimulation and PKC activation.[1][3] The induction of Nur77 mRNA by this compound does not require new protein synthesis, indicating it is a primary response gene to this stimulus.[1]
Data Summary
The induction of Nur77 mRNA by this compound is both time- and dose-dependent.[1][2] The following table summarizes the quantitative data from studies using human embryonic kidney (HEK) 293/EBNA cells stably expressing the human EP2 receptor (hEP2-HEK293/EBNA).
| Parameter | Cell Type | This compound Concentration | Treatment Time | Fold Induction of Nur77 mRNA | Reference |
| Efficacy | hEP2-HEK293/EBNA | 1-100 nM | 0.5 - 24 hours | ~5-fold | [1][2][3] |
| Dose-Response | hEP2-HEK293/EBNA | 1 nM - 100 nM | 6 hours | Dose-dependent increase | [1] |
| Time Course | hEP2-HEK293/EBNA | 100 nM (10⁻⁷ M) | 0.5 - 24 hours | Peak at 1 hour, declining to near basal levels by 24 hours | [1] |
| Cell-Type Specificity | Human Trabecular Meshwork (TM) Cells | Not specified | Not specified | Upregulation observed | [1] |
| Cell-Type Specificity | Human Ciliary Smooth Muscle (SM) Cells | Not specified | Not specified | Slight upregulation | [1] |
| Cell-Type Specificity | Immortalized Mouse Cementoblastic Cells (OC-CM) | Not specified | Not specified | No significant effect | [4] |
Experimental Protocols
Protocol 1: In Vitro Induction of Nur77 mRNA by this compound in hEP2-HEK293/EBNA Cells
This protocol describes the methodology for treating cultured hEP2-HEK293/EBNA cells with this compound to induce Nur77 mRNA expression, followed by quantification using Northern Blot analysis or RT-qPCR.
Materials:
-
hEP2-HEK293/EBNA cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
RNA extraction kit
-
Reagents for Northern Blotting or RT-qPCR
-
Actinomycin D (for transcription inhibition control)
-
Cycloheximide (for protein synthesis inhibition control)
Procedure:
-
Cell Culture: Culture hEP2-HEK293/EBNA cells in appropriate medium until they reach 80-90% confluency.
-
Serum Starvation (Optional): To reduce basal expression levels, serum-starve the cells for 12-24 hours prior to treatment.
-
This compound Treatment:
-
For Dose-Response Analysis: Treat cells with varying concentrations of this compound (e.g., 10⁻⁹ M to 10⁻⁷ M) for a fixed time, such as 6 hours.[1]
-
For Time-Course Analysis: Treat cells with a fixed concentration of this compound (e.g., 10⁻⁷ M) for different durations (e.g., 0.5, 1, 3, 6, 12, 24 hours).[1]
-
Include a vehicle-treated control group (e.g., DMSO or ethanol, depending on the this compound solvent).
-
-
(Optional) Inhibitor Pre-treatment: To investigate signaling pathways, pre-treat cells with specific inhibitors for 30 minutes before adding this compound.[1]
-
PKC inhibitor (e.g., GF109203X, 2.5 μM)
-
Transcription inhibitor (Actinomycin D, 10 μg/ml)
-
Protein synthesis inhibitor (Cycloheximide, 10 μg/ml)
-
-
Cell Lysis and RNA Extraction: After treatment, wash the cells with ice-cold PBS and lyse them. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
Quantification of Nur77 mRNA:
-
Northern Blot Analysis: Separate RNA by gel electrophoresis, transfer to a membrane, and hybridize with a labeled probe specific for Nur77. Use an 18S rRNA probe as a loading control.[1]
-
RT-qPCR: Convert RNA to cDNA and perform real-time quantitative PCR using primers specific for Nur77. Normalize expression to a stable housekeeping gene (e.g., GAPDH, 18S).
-
Visualizations
Signaling Pathway
Caption: this compound induces Nur77 mRNA via a non-classical EP2 receptor-PKC pathway.
Experimental Workflow
Caption: Workflow for measuring this compound-induced Nur77 mRNA expression in vitro.
References
- 1. Upregulation of orphan nuclear receptor Nur77 following PGF2α, Bimatoprost, and this compound treatments. Essential role of a protein kinase C pathway involved in EP2 receptor activated Nur77 gene transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. REGULATION OF NUR77 GENE EXPRESSION BY PROSTANOIDS IN CEMENTOBLASTIC CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Butaprost Neuroprotection Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Butaprost is a selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2). The activation of the EP2 receptor has been shown to elicit neuroprotective effects in various models of neurological damage, including excitotoxicity, ischemic stroke, and neurodegenerative diseases. However, the role of EP2 activation is complex, with cell-type-specific effects; it is generally considered neuroprotective in neurons but may have pro-inflammatory effects in glial cells.[1][2] This document provides detailed application notes and experimental protocols for investigating the neuroprotective potential of this compound in both in vitro and in vivo models.
Mechanism of Action: EP2 Receptor Signaling
This compound exerts its effects by binding to and activating the EP2 receptor, a G-protein coupled receptor (GPCR). Upon activation, the EP2 receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase (AC). This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates two main downstream signaling pathways:
-
cAMP/Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, leading to the dissociation and activation of its catalytic subunits. Activated PKA can then phosphorylate various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB). Phosphorylated CREB promotes the transcription of genes involved in neuronal survival and plasticity. This pathway is largely associated with the neuroprotective effects of EP2 activation in neurons.[1][3]
-
cAMP/Exchange Protein Activated by cAMP (Epac) Pathway: cAMP can also directly bind to and activate Epac, a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. The Epac pathway is often implicated in the pro-inflammatory responses observed in glial cells following EP2 activation.[1][4]
The dual nature of EP2 signaling underscores the importance of using cell-type-specific models and thorough experimental design to elucidate the context-dependent effects of this compound.
Experimental Workflow for this compound Neuroprotection Studies
A general workflow for assessing the neuroprotective effects of this compound is outlined below. This workflow can be adapted for specific research questions and experimental models.
Quantitative Data Summary
The following tables summarize quantitative data from various studies investigating the neuroprotective effects of this compound.
Table 1: In Vitro Neuroprotective Effects of this compound
| Cell Type | Neurotoxic Insult (Concentration, Duration) | This compound Concentration | Outcome | Reference(s) |
| Primary Hippocampal Neurons | Glutamate (50-100 µM, 24h) | 10 nM | Significant protection against glutamate-mediated toxicity. | [5] |
| Primary Cortical Neurons | NMDA (30-60 µM, 24h) | 0.2, 1.0, 5.0 µM | Significant neuroprotective effect against NMDA-induced toxicity. | [6] |
| Hippocampal Slices | Oxygen-Glucose Deprivation (OGD, 1h) | >10 nM | Significant protection of CA1 neurons. | [5] |
| Primary Dopaminergic Neurons | 6-Hydroxydopamine (6-OHDA, 5 µM, 24h) | 500 nM, 25 µM | Significantly attenuated 6-OHDA toxicity, with neuronal survival similar to controls. | [5][7] |
| Primary Microglia | Lipopolysaccharide (LPS) | 1 µM | Induced COX-2 expression 16.3-fold above background. | [4] |
Table 2: In Vivo Neuroprotective Effects of this compound
| Animal Model | This compound Dose and Administration Route | Outcome | Reference(s) |
| Mouse Model of Excitotoxicity (NMDA injection) | 1-300 nmol/L (intracerebroventricular) | Significant reduction in NMDA-induced lesion volume, with maximal protection at 100 nmol/L. | [3] |
| Rat Model of Retinal Ischemia/Reperfusion | Intravitreal injection | Significantly blunted the detrimental influence of ischemia/reperfusion on the retina. | [8] |
| Unilateral Ureteral Obstruction Model (Fibrosis) | 1-4 mg/kg (intraperitoneal injection, twice daily for 7 days) | Attenuated the development of fibrosis. | [9] |
Detailed Experimental Protocols
I. In Vitro Neuroprotection Assays
1. Primary Neuronal Culture
This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) rat pups.
-
Materials:
-
E18 pregnant Sprague-Dawley rat
-
Hibernate®-E medium
-
Papain dissociation system
-
Neurobasal® Plus Medium supplemented with B-27® Plus Supplement
-
Poly-D-lysine
-
Sterile dissection tools
-
-
Procedure:
-
Coat culture plates with 10 µg/mL poly-D-lysine overnight at 37°C, then wash three times with sterile water and air dry. Further coat with 5 µg/mL laminin for at least 2 hours at 37°C before use.
-
Euthanize the pregnant rat according to approved animal care protocols and dissect the embryos.
-
Isolate the cortices from the embryonic brains in ice-cold Hibernate®-E medium.
-
Mince the cortical tissue and digest with papain according to the manufacturer's instructions (typically 20 units/mL for 30 minutes at 37°C).
-
Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plate the neurons at a density of 1.5 x 10^5 cells/cm² in Neurobasal® Plus Medium with B-27® Plus Supplement.
-
Incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Perform a half-media change every 3-4 days. Cultures are typically ready for experiments after 7-10 days in vitro (DIV).
-
2. NMDA-Induced Excitotoxicity Assay
-
Materials:
-
Mature primary neuronal cultures (DIV 7-10)
-
NMDA stock solution (25 mM in sterile water)
-
This compound stock solution (in a suitable solvent like DMSO)
-
Neurobasal medium
-
-
Procedure:
-
Pre-treat the neuronal cultures with various concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM) or vehicle for 1 hour.
-
Induce excitotoxicity by adding NMDA to the culture medium to a final concentration of 25-100 µM.[10][11]
-
Incubate for 1 hour at 37°C.[10]
-
Remove the NMDA-containing medium, wash the cells once with warm Neurobasal medium, and replace with the original conditioned medium containing this compound or vehicle.
-
Incubate for 24 hours at 37°C.
-
Assess cell viability using the MTT assay (see protocol below).
-
3. Oxygen-Glucose Deprivation (OGD) Model
-
Materials:
-
Mature primary neuronal cultures (DIV 7-10)
-
Glucose-free DMEM
-
This compound stock solution
-
Hypoxic chamber (95% N2, 5% CO2)
-
-
Procedure:
-
Pre-treat neuronal cultures with this compound or vehicle for 1 hour.
-
Wash the cells twice with glucose-free DMEM.
-
Replace the medium with fresh glucose-free DMEM and place the cultures in a hypoxic chamber for 60-90 minutes at 37°C.
-
Terminate OGD by replacing the medium with the original conditioned medium (containing glucose and serum) with this compound or vehicle.
-
Return the cultures to a normoxic incubator (95% air, 5% CO2) for 24 hours.
-
Assess cell viability using the MTT assay.
-
4. MTT Cell Viability Assay
-
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
At the end of the experimental treatment, add MTT solution to each well to a final concentration of 0.5 mg/mL.[6]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well of a 96-well plate.[12]
-
Incubate for at least 2 hours at room temperature in the dark, with gentle shaking, to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express cell viability as a percentage of the control (untreated, non-insulted) group.
-
II. In Vivo Neuroprotection Assays
1. Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke in Rats
-
Animals:
-
Male Sprague-Dawley rats (250-300 g)
-
-
This compound Administration:
-
Dissolve this compound in sterile saline or artificial cerebrospinal fluid (aCSF).
-
Administer via intracerebroventricular (ICV) injection (e.g., 1-300 nmol/L) prior to or after MCAO.
-
-
Surgical Procedure (Intraluminal Suture Method):
-
Anesthetize the rat (e.g., isoflurane).
-
Make a midline neck incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the CCA.
-
Insert a 4-0 nylon monofilament suture with a blunted, silicon-coated tip into the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
After 60-90 minutes of occlusion, withdraw the suture to allow for reperfusion.
-
Close the incision and allow the animal to recover.
-
-
Assessment:
-
Neurological Deficit Score: Evaluate motor deficits at 24 hours post-MCAO.
-
Infarct Volume Measurement: At 24 or 48 hours, euthanize the animal, remove the brain, and slice it into 2 mm coronal sections. Stain with 2,3,5-triphenyltetrazolium chloride (TTC). The healthy tissue will stain red, while the infarcted tissue will remain white. Calculate the infarct volume as a percentage of the total brain volume.
-
2. 6-Hydroxydopamine (6-OHDA) Model of Parkinson's Disease in Rats
-
Animals:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
-
This compound Administration:
-
Administer this compound (e.g., via osmotic minipump or daily injections) starting before or after the 6-OHDA lesion.
-
-
Surgical Procedure (Stereotaxic Injection):
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Inject 6-OHDA (e.g., 8 µg in 4 µL of saline with 0.02% ascorbic acid) unilaterally into the medial forebrain bundle or the substantia nigra.[13]
-
Allow the animal to recover.
-
-
Assessment:
-
Apomorphine- or Amphetamine-Induced Rotational Behavior: 2-3 weeks post-lesion, administer apomorphine (B128758) (dopamine agonist) or amphetamine and record the number of contralateral or ipsilateral rotations, respectively, over a set period. A reduction in rotations in this compound-treated animals suggests a neuroprotective effect.
-
Cylinder Test: Place the rat in a transparent cylinder and record the number of times it uses its impaired (contralateral to the lesion) and unimpaired forelimbs for support during vertical exploration.[1]
-
Immunohistochemistry: After behavioral testing, euthanize the animals and process the brains for tyrosine hydroxylase (TH) immunohistochemistry to quantify the loss of dopaminergic neurons in the substantia nigra.
-
3. APPSwe/PS1dE9 Mouse Model of Alzheimer's Disease
-
Animals:
-
APPSwe/PS1dE9 transgenic mice and wild-type littermates.
-
-
This compound Administration:
-
Chronic administration of this compound via drinking water, diet, or osmotic minipumps, starting at a pre-symptomatic age (e.g., 3-4 months).
-
-
Assessment:
-
Morris Water Maze: At an advanced age (e.g., 9-12 months), assess spatial learning and memory. This involves training the mice to find a hidden platform in a pool of opaque water, followed by a probe trial where the platform is removed to assess memory retention.[5][9][14][15][16][17]
-
Aβ Plaque Load: After behavioral testing, euthanize the mice and process the brains for immunohistochemistry using antibodies against Aβ to quantify the plaque burden.
-
ELISA for Aβ42: Homogenize brain tissue and measure the levels of soluble and insoluble Aβ42 using a specific ELISA kit.[12][18]
-
III. Histological and Biochemical Assays
1. TUNEL Staining for Apoptosis
-
Principle: The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay detects DNA fragmentation, a hallmark of apoptosis.
-
Procedure (for paraffin-embedded sections):
-
Deparaffinize and rehydrate brain sections.
-
Perform antigen retrieval if necessary.
-
Permeabilize the tissue with proteinase K.
-
Incubate with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs according to the manufacturer's protocol.
-
Visualize the labeled cells using fluorescence microscopy or a chromogenic substrate.
-
Counterstain with a nuclear stain like DAPI.
-
Quantify the number of TUNEL-positive cells in the region of interest.
-
2. NeuN Immunohistochemistry for Neuronal Quantification
-
Principle: NeuN is a nuclear protein expressed in most mature neurons. Immunohistochemistry for NeuN can be used to quantify neuronal loss.
-
Procedure:
-
Prepare brain sections (frozen or paraffin-embedded).
-
Perform antigen retrieval if using paraffin (B1166041) sections.
-
Block non-specific binding with a blocking solution (e.g., 10% normal goat serum in PBS with 0.3% Triton X-100).
-
Incubate with a primary antibody against NeuN (e.g., mouse anti-NeuN, clone A60) overnight at 4°C.[19]
-
Wash and incubate with a fluorescently labeled secondary antibody (e.g., goat anti-mouse Alexa Fluor 488).
-
Counterstain with DAPI.
-
Capture images using a fluorescence microscope and quantify the number of NeuN-positive cells.
-
Disclaimer
These protocols provide a general framework. Researchers should optimize conditions for their specific experimental setup, cell types, and animal models. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Cylinder test in rats [protocols.io]
- 2. Protocol for Primary Microglial Culture Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. merckmillipore.com [merckmillipore.com]
- 4. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]
- 5. Rotarod test in rats [protocols.io]
- 6. biomed-easy.com [biomed-easy.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. alzet.com [alzet.com]
- 9. Morris Water Maze Test for Learning and Memory Deficits in Alzheimer's Disease Model Mice [jove.com]
- 10. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - US [thermofisher.com]
- 14. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 15. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cyagen.com [cyagen.com]
- 17. researchgate.net [researchgate.net]
- 18. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 19. protocols.io [protocols.io]
Troubleshooting & Optimization
Butaprost Solubility and Handling: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with dissolving Butaprost in Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving properly in PBS?
This compound is a lipophilic molecule and, as a structural analog of Prostaglandin E2 (PGE2), it is sparingly soluble in aqueous solutions like PBS.[1][2] Direct dissolution of powdered this compound in PBS is often challenging and may result in precipitation or an incomplete solution.
Q2: What is the recommended solvent for preparing a this compound stock solution?
It is highly recommended to first dissolve this compound in an organic solvent to create a high-concentration stock solution. Common and effective solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethanol[1]
These stock solutions can then be further diluted into your aqueous experimental buffer, such as PBS.
Q3: How should I prepare a working solution of this compound in PBS from my organic stock?
To prepare a working solution, you should perform a serial dilution of your high-concentration organic stock solution into PBS. It is crucial to add the stock solution to the PBS while vortexing or stirring to ensure rapid and even dispersion, which helps prevent precipitation. For example, to prepare a PBS solution containing a low concentration of ethanol (B145695), you can dilute an ethanol stock solution with PBS.[1]
Q4: My this compound was supplied in a methyl acetate (B1210297) solution. How should I proceed?
If your this compound is supplied in methyl acetate, you will need to evaporate the methyl acetate before dissolving the compound in your solvent of choice. This can be done by gently streaming nitrogen gas over the solution.[2] Once the methyl acetate has been removed, you can proceed to dissolve the this compound residue in an appropriate organic solvent like DMSO or ethanol.
Q5: Are there different forms of this compound, and do they have different solubilities?
Yes, this compound is available as a methyl ester and as a free acid.[3] These forms have different solubilities in aqueous buffers. For instance, this compound free acid has a solubility of approximately 0.1 mg/mL in PBS (pH 7.2), while a 1:3 mixture of Ethanol to PBS (pH 7.2) can dissolve this compound (form not specified) at approximately 0.15 mg/mL.[1][3] Always check the product datasheet for the specific form you are using.
Q6: What are the recommended storage conditions for this compound solutions?
-
Powder: Store at -20°C for long-term stability (up to 2 years).[4]
-
Organic Stock Solutions: Store at -20°C for long-term storage (months to years). For short-term storage (days to weeks), 4°C is acceptable.[5]
-
Aqueous Working Solutions: It is best to prepare these fresh for each experiment. If storage is necessary, store in working aliquots at -20°C for up to 30 days. Avoid repeated freeze-thaw cycles.
Data Presentation
The following table summarizes the solubility of this compound in various solvents.
| Solvent | Concentration | Citation |
| Dimethylformamide (DMF) | 25 mg/mL | [1] |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL | [1] |
| Ethanol | 50 mg/mL | [1] |
| Ethanol:PBS (pH 7.2) (1:3) | 0.15 mg/mL | [1] |
| PBS (pH 7.2) (this compound free acid) | 0.1 mg/mL | [3] |
Experimental Protocols
Protocol 1: Preparation of a High-Concentration this compound Stock Solution in an Organic Solvent
-
Determine the required concentration and volume for your stock solution based on your experimental needs.
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of your chosen organic solvent (e.g., DMSO, Ethanol) to the this compound powder.
-
Vortex or gently warm the solution to ensure complete dissolution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution in PBS
-
Thaw a single aliquot of your high-concentration this compound stock solution.
-
Calculate the volume of the stock solution needed to achieve your desired final concentration in PBS.
-
Add the calculated volume of the stock solution dropwise to the PBS while vigorously vortexing or stirring. This is a critical step to prevent precipitation.
-
Visually inspect the solution to ensure there is no precipitate.
-
Use the freshly prepared working solution for your experiment immediately.
Mandatory Visualization
This compound Signaling Pathway
This compound is a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype EP2.[1][6] The EP2 receptor is a Gs protein-coupled receptor.[7][8] Activation of the EP2 receptor by this compound initiates a signaling cascade that involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of Protein Kinase A (PKA).[7][9] The EP2 receptor can also signal through other pathways, including the exchange protein activated by cAMP (Epac) and β-arrestin.[9][10]
Caption: this compound signaling through the EP2 receptor pathway.
References
- 1. caymanchem.com [caymanchem.com]
- 2. apexbt.com [apexbt.com]
- 3. caymanchem.com [caymanchem.com]
- 4. This compound Datasheet DC Chemicals [dcchemicals.com]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 9. Prostaglandin receptor EP2 in the crosshairs of anti-inflammation, anti-cancer, and neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Butaprost Treatment
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with Butaprost. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to address common challenges and ensure the consistency and reliability of your experimental results.
Troubleshooting Guide: Inconsistent Results with this compound
Encountering variability in your experiments with this compound can be a significant challenge. This guide provides a structured approach to identifying and resolving common issues.
Problem 1: High Variability in Dose-Response Curve
Potential Causes:
-
Cell Line Health and Passage Number: The health, confluency, and passage number of your cells can significantly impact their response to this compound. Continuous passaging can lead to genetic drift and altered receptor expression or signaling pathways.
-
Inconsistent Cell Seeding: Uneven cell distribution in multi-well plates will lead to variable results.
-
Ligand Degradation: this compound, like other prostaglandin (B15479496) analogs, can be unstable in aqueous solutions. Improper storage or handling of stock solutions can lead to reduced potency.[1][2]
-
Receptor Desensitization: Prolonged exposure or high concentrations of this compound can lead to EP2 receptor desensitization, resulting in a diminished response.[3]
-
Biphasic Dose-Response: In some systems, prostaglandin E2 (PGE2), for which this compound is an analog, can exhibit biphasic effects, with low concentrations producing one response and high concentrations producing an opposing effect.[4]
Solutions:
-
Standardize Cell Culture:
-
Use cells within a consistent and low passage number range for all experiments.
-
Ensure cells are healthy and in the logarithmic growth phase before seeding.
-
Optimize cell seeding density to achieve a consistent monolayer for your specific assay.
-
-
Proper Ligand Handling:
-
Prepare fresh dilutions of this compound from a concentrated stock solution for each experiment.
-
Aliquot stock solutions to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C or lower in a tightly sealed, light-resistant container.[1]
-
-
Optimize Experimental Parameters:
-
Perform a time-course experiment to determine the optimal stimulation time for your specific cell line and endpoint.
-
Conduct a thorough dose-response analysis to identify the optimal concentration range and check for biphasic effects.
-
-
Implement Quality Control:
-
Include a positive control (e.g., a known EP2 agonist) and a negative control (vehicle) in every experiment.
-
Regularly calibrate pipettes to ensure accurate liquid handling.
-
Problem 2: Unexpected or Off-Target Effects
Potential Causes:
-
Sub-optimal Selectivity: While this compound is a selective EP2 agonist, its selectivity is not absolute and it may interact with other prostanoid receptors (e.g., EP1, EP3, EP4) at higher concentrations.[5][6][7]
-
Presence of this compound Free Acid: this compound is often supplied as a methyl ester, which is a prodrug that is hydrolyzed to the more potent free acid form by cellular esterases.[3][7][8] Inconsistent conversion rates can lead to variable responses.
-
Biased Agonism: this compound may act as a biased agonist, preferentially activating certain signaling pathways over others in a cell-type-specific manner.[9]
Solutions:
-
Verify Selectivity:
-
Use the lowest effective concentration of this compound to minimize the risk of off-target effects.
-
In critical experiments, consider using a selective EP2 antagonist to confirm that the observed effect is mediated by the EP2 receptor.
-
-
Consider the Active Form:
-
Characterize Downstream Signaling:
-
Investigate multiple downstream signaling pathways (e.g., cAMP accumulation, β-arrestin recruitment) to fully characterize the cellular response to this compound.
-
Problem 3: Inconsistent Results in Specific Assays
-
cAMP Assays:
-
Low Signal: This could be due to low EP2 receptor expression in your cell line, insufficient agonist concentration, or degradation of cAMP by phosphodiesterases (PDEs).[12]
-
High Background: Constitutive receptor activity can lead to high basal cAMP levels.
-
Solution: Optimize cell density, perform a full agonist dose-response, and consider using a PDE inhibitor like IBMX to increase signal.[12][13] For troubleshooting low signal in fluorescence cAMP assays, verify all reagents and plate reader settings.[12]
-
-
TGF-β Induced Fibrosis Assays:
-
Variability in Response: The cellular response to TGF-β can be highly context-dependent, influenced by cell density, ligand concentration, and the expression levels of signaling components like Smad proteins.[14][15][16]
-
Solution: Tightly control cell density and TGF-β concentration. Expressing the TGF-β dose as molecules per cell can reduce variability.[14] Ensure consistent timing of this compound treatment relative to TGF-β stimulation.
-
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store this compound stock solutions?
A1: this compound is typically supplied as a solution in an organic solvent like methyl acetate (B1210297) or as a solid. For the solution, you can evaporate the solvent under a gentle stream of nitrogen and dissolve the residue in a solvent of your choice such as DMSO, ethanol, or DMF.[17] For the solid form, dissolve it in an appropriate organic solvent to make a concentrated stock solution (e.g., 10 mM in DMSO). Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Protect from light and moisture.[1]
Q2: Is this compound stable in aqueous solutions and cell culture media?
A2: Prostaglandin analogs like this compound are prone to hydrolysis and are generally unstable in aqueous solutions for extended periods.[2] It is recommended to prepare fresh dilutions in your assay buffer or cell culture medium immediately before each experiment. Avoid storing diluted this compound in aqueous solutions.
Q3: What is the difference between this compound and this compound free acid?
A3: this compound is the methyl ester form, which is a prodrug. In biological systems, it is hydrolyzed by cellular esterases to this compound free acid, which is the more active form that binds to the EP2 receptor with higher affinity.[3][7][8][10][11] For experiments requiring precise control over the active ligand concentration, using this compound free acid is recommended.
Q4: What are the known off-target effects of this compound?
A4: While this compound is selective for the EP2 receptor, it can interact with other prostanoid receptors, particularly at higher concentrations. Some studies have shown activity at EP1, EP3, and EP4 receptors.[5][6][7] It is crucial to use the lowest effective concentration to maintain selectivity.
Q5: My cells are not responding to this compound. What should I do?
A5: First, confirm that your cell line expresses the EP2 receptor at sufficient levels using techniques like qPCR or Western blotting. Second, verify the activity of your this compound stock solution; it may have degraded. Third, optimize the agonist concentration and stimulation time. Finally, ensure your assay is sensitive enough to detect the expected change in the downstream signal.
Data Presentation
Table 1: Potency of this compound in Various Experimental Systems
| Compound | Assay | Cell Line/Tissue | EC50 / Ki | Reference |
| This compound | EP2 Receptor Binding | Murine EP2 Receptor | Ki: 2.4 µM | [5] |
| This compound | cAMP Stimulation | COS-7 cells (human EP2) | EC50: ~5 µM | [6] |
| This compound | Chemotaxis Inhibition | Human Neutrophils | EC50: 106 nM | [18][19] |
| This compound | Cell Impedance | Human Trabecular Meshwork Cells | EC50: 0.6 µM | [3] |
| This compound | Cell Impedance | Human Schlemm's Canal Cells | EC50: 0.2 µM | [3] |
| This compound | Firing Rate Increase | Rat Locus Coeruleus Neurons | EC50: ~0.54 µM | [20] |
| This compound (free acid) | EP2 Receptor Binding | CHO cells (EP2) | Ki: 73 nM | [7][10][11] |
Experimental Protocols
Protocol 1: In Vitro TGF-β Induced Fibrosis Model
This protocol describes the induction of a fibrotic phenotype in fibroblasts using TGF-β1 and its modulation by this compound.
Materials:
-
Fibroblast cell line (e.g., NIH/3T3, primary lung fibroblasts)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free culture medium
-
Recombinant human TGF-β1
-
This compound stock solution (10 mM in DMSO)
-
Reagents for endpoint analysis (e.g., antibodies for Western blotting of fibronectin and α-SMA, RNA extraction kit for qPCR)
Procedure:
-
Cell Seeding: Seed fibroblasts in a multi-well plate at a density that will result in a sub-confluent monolayer at the time of treatment. Culture overnight in complete medium.
-
Serum Starvation: The next day, replace the complete medium with serum-free medium and incubate for 16-24 hours.
-
This compound Pre-treatment: Prepare dilutions of this compound in serum-free medium. Add the this compound solutions to the cells and incubate for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).
-
TGF-β1 Stimulation: Add TGF-β1 to the wells to a final concentration of 2-10 ng/mL.
-
Incubation: Incubate the cells for 24-48 hours.
-
Endpoint Analysis:
-
Western Blotting: Lyse the cells and perform Western blotting to analyze the expression of fibronectin and α-smooth muscle actin (α-SMA).
-
qPCR: Extract total RNA and perform quantitative real-time PCR to analyze the mRNA levels of fibrotic markers.
-
Protocol 2: cAMP Accumulation Assay
This protocol outlines a method for measuring intracellular cAMP levels in response to this compound treatment using a competitive immunoassay (e.g., HTRF or ELISA-based kits).
Materials:
-
Cells expressing the EP2 receptor (e.g., HEK293-EP2)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (10 mM in DMSO)
-
Forskolin (optional, for Gαi-coupled receptor studies)
-
3-isobutyl-1-methylxanthine (IBMX)
-
cAMP assay kit
Procedure:
-
Cell Seeding: Seed cells in a 96- or 384-well plate at an optimized density. Culture overnight.
-
Cell Preparation: On the day of the assay, remove the culture medium and wash the cells with assay buffer.
-
PDE Inhibition: Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 30 minutes at room temperature.
-
This compound Stimulation: Prepare serial dilutions of this compound in assay buffer containing the PDE inhibitor. Add the dilutions to the wells and incubate for 15-30 minutes at room temperature.
-
Cell Lysis and cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's instructions for your specific assay kit.
-
Data Analysis: Generate a standard curve using the cAMP standards provided in the kit. Calculate the cAMP concentration in your samples based on the standard curve and plot the dose-response curve for this compound to determine the EC50.
Visualizations
Caption: Canonical this compound/EP2 signaling pathway.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Aqueous Prostaglandin Eye Drop Formulations [mdpi.com]
- 3. Differential Effects of Prostaglandin E2-Sensitive Receptors on Contractility of Human Ocular Cells That Regulate Conventional Outflow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cloning of a novel human prostaglandin receptor with characteristics of the pharmacologically defined EP2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. caymanchem.com [caymanchem.com]
- 11. resources.revvity.com [resources.revvity.com]
- 12. benchchem.com [benchchem.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Dynamics of TGF-β/Smad Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TGF-beta signaling pathway is more flexible than assumed [mpg.de]
- 16. TGF-β Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. (R)-Butaprost, EP2 agonist (CAS 69648-38-0) | Abcam [abcam.com]
- 19. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Redirecting [linkinghub.elsevier.com]
Butaprost degradation and loss of activity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation and loss of activity of Butaprost.
Frequently Asked Questions (FAQs)
Q1: My this compound solution has been stored for a while. How can I be sure it is still active?
A1: The most reliable way to confirm the activity of your this compound solution is to perform a functional assay. A common method is to measure the downstream effects of EP2 receptor activation, such as quantifying changes in intracellular cyclic AMP (cAMP) levels in a responsive cell line (e.g., HEK293 cells expressing the human EP2 receptor). A significant decrease in the expected cAMP response compared to a freshly prepared standard indicates a loss of activity.
Q2: I observe a lower-than-expected response in my cell-based assay. Could my this compound have degraded?
A2: Yes, a diminished biological response is a primary indicator of this compound degradation. Prostaglandin (B15479496) analogs like this compound can be susceptible to hydrolysis and oxidation, leading to the formation of inactive byproducts. It is recommended to prepare fresh solutions from a validated stock and compare the activity. If the issue persists, consider evaluating the stability of your stock solution.
Q3: What are the optimal storage conditions for this compound to minimize degradation?
A3: For long-term stability, this compound should be stored as a solution at -20°C.[1] Some suppliers recommend storage under desiccating conditions and suggest a shelf-life of up to 12 months at this temperature.[1] For short-term use, refrigerated conditions (4°C) can be acceptable, but the duration should be minimized. Avoid repeated freeze-thaw cycles, which can accelerate degradation.
Q4: I suspect my this compound has been exposed to adverse conditions (e.g., high temperature, light). How can I check for degradation?
A4: The most effective way to check for degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC). This technique can separate the intact this compound from its degradation products. A decrease in the area of the main this compound peak and the appearance of new peaks are indicative of degradation.
Troubleshooting Guide: Loss of this compound Activity
This guide will help you troubleshoot common issues related to the loss of this compound activity in your experiments.
| Observed Problem | Potential Cause | Recommended Action |
| Reduced or no biological response in cell-based assays. | 1. Degradation of working solution: this compound in aqueous solutions, especially at non-neutral pH, can be prone to hydrolysis. | Prepare a fresh working solution from a reliable stock. Ensure the pH of your assay buffer is within the optimal range for this compound stability (typically near neutral). |
| 2. Degradation of stock solution: Improper long-term storage (e.g., temperature fluctuations, exposure to light or air) can lead to the degradation of the stock solution. | Aliquot your stock solution upon receipt to minimize freeze-thaw cycles. Store aliquots at -20°C in tightly sealed vials, protected from light. Consider qualifying a new batch of this compound. | |
| 3. Incompatibility with assay components: Certain components in your assay medium could potentially react with and degrade this compound. | Review the composition of your assay medium. If possible, perform a control experiment where this compound is incubated in the medium for the duration of the assay and then analyzed for degradation by HPLC. | |
| Appearance of unknown peaks in HPLC analysis. | 1. Hydrolytic degradation: The ester group in this compound is susceptible to hydrolysis, especially under acidic or basic conditions. This can lead to the formation of the corresponding carboxylic acid. | Maintain the pH of your solutions as close to neutral as possible. If acidic or basic conditions are necessary for your experiment, minimize the exposure time. |
| 2. Oxidative degradation: The allylic alcohol and double bonds in the this compound structure are potential sites for oxidation. This can be initiated by exposure to air, trace metals, or peroxides. | Use degassed solvents for preparing solutions. Store solutions under an inert atmosphere (e.g., nitrogen or argon). Avoid sources of radical initiation, such as exposure to strong light. | |
| 3. Photodegradation: Exposure to UV or even ambient light can lead to the degradation of prostaglandin analogs. | Protect all this compound solutions from light by using amber vials or by wrapping containers in aluminum foil. | |
| Inconsistent results between experiments. | 1. Variable storage of working solutions: Storing working solutions for different lengths of time or under varying conditions between experiments can lead to inconsistent levels of degradation. | Prepare fresh working solutions for each experiment. If solutions need to be stored, ensure the conditions (temperature, duration) are consistent. |
| 2. Solvent evaporation from stock solution: If the solvent from the stock solution evaporates over time, the concentration of this compound will increase, leading to variability in experimental outcomes. | Ensure stock solution vials are tightly sealed. For long-term storage, consider using vials with PTFE-lined caps. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile (B52724) or ethanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M hydrochloric acid (HCl) to a final this compound concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M sodium hydroxide (B78521) (NaOH) to a final this compound concentration of 100 µg/mL. Incubate at room temperature for 4 hours.
-
Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide (H₂O₂) to a final this compound concentration of 100 µg/mL. Incubate at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of this compound in a controlled temperature oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in a transparent vial) to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a specified duration.
3. Sample Analysis:
-
At the end of the incubation period, neutralize the acidic and basic samples.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2).
4. Data Evaluation:
-
Compare the chromatograms of the stressed samples with that of an unstressed control.
-
Identify and quantify the degradation products.
-
Determine the percentage of this compound degradation under each stress condition.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products. Method optimization will be required.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer).
-
Example Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 20 minutes, hold for 5 minutes, and then return to initial conditions.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., ~210 nm).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
This compound Signaling Pathways
This compound primarily acts as a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype EP2. Upon binding, it initiates a Gs-protein coupled signaling cascade, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP. This can activate Protein Kinase A (PKA). Additionally, evidence suggests this compound can also act through a cAMP-independent pathway to modulate TGF-β/Smad signaling.[2][3]
Caption: this compound signaling through EP2 receptor.
Experimental Workflow for Investigating this compound Degradation
The following workflow outlines the key steps in identifying and characterizing the degradation of a this compound sample.
Caption: Workflow for this compound degradation analysis.
Logical Relationship of Troubleshooting Steps
This diagram illustrates the decision-making process when encountering a loss of this compound activity.
Caption: Troubleshooting logic for loss of this compound activity.
References
Technical Support Center: Butaprost Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butaprost. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments due to its potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a synthetic analog of prostaglandin (B15479496) E2 (PGE2) and is recognized as a selective agonist for the prostaglandin E2 receptor subtype 2 (EP2).[1][2] Its primary on-target effect is the activation of the EP2 receptor, which is a Gs protein-coupled receptor (GPCR). This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3]
Q2: I am observing effects in my experiment that are not consistent with EP2 receptor activation. What could be the cause?
While this compound is selective for the EP2 receptor, it is not entirely specific and can interact with other prostaglandin receptors, leading to off-target effects.[4][5] If your experimental results are inconsistent with the known EP2 signaling pathway (i.e., Gs-cAMP-PKA), it is crucial to consider the possibility of off-target interactions.
Q3: What are the known off-target receptors for this compound?
Published data indicates that this compound has some activity, although significantly lower than for EP2, on other prostanoid receptors. The most commonly cited off-target interactions are with the EP3 and EP4 receptors.[1][5][6] Notably, one study reported that in a functional assay, this compound was equally effective in activating the prostacyclin (IP) receptor.[4] However, binding assays suggest it does not bind appreciably to murine DP, FP, IP, or TP receptors. This discrepancy highlights the importance of functional validation in your specific experimental system.
Troubleshooting Guide
Issue 1: Unexpected cellular response not mediated by cAMP increase.
-
Possible Cause: Activation of off-target receptors that couple to different signaling pathways.
-
EP1 Receptor: Couples to Gq, leading to an increase in intracellular calcium ([Ca2+]i).[4]
-
EP3 Receptor: Couples to Gi, leading to a decrease in intracellular cAMP.[4]
-
IP Receptor: Also couples to Gs and increases cAMP, but may have different downstream effectors or cellular localization compared to EP2.[4]
-
-
Troubleshooting Steps:
-
Measure cAMP levels: Confirm whether this compound is inducing the expected increase in cAMP in your cells. Commercial ELISA and FRET-based kits are available for this.
-
Measure intracellular calcium: Use a fluorescent calcium indicator (e.g., Fura-2, Fluo-4) to determine if this compound is causing a calcium influx, which would suggest EP1 activation.
-
Use selective antagonists: Pre-incubate your cells with selective antagonists for potential off-target receptors (e.g., an EP3 or IP receptor antagonist) before adding this compound to see if the unexpected effect is blocked.
-
Issue 2: this compound is less potent than expected.
-
Possible Cause:
-
This compound formulation: this compound is often supplied as a methyl ester, which is a prodrug.[7] Full agonist activity requires enzymatic hydrolysis to the active this compound free acid within the tissue or cell culture.[7] Inefficient conversion can lead to reduced potency.
-
Receptor expression levels: The cell line or tissue you are using may have low expression of the EP2 receptor.
-
-
Troubleshooting Steps:
-
Confirm the form of this compound: Check if you are using the methyl ester or the free acid. If using the ester, consider that conversion rates can vary between cell types.
-
Verify EP2 receptor expression: Use techniques like qPCR, Western blot, or immunohistochemistry to confirm the expression of the EP2 receptor in your experimental model.[8][9]
-
Issue 3: Results are inconsistent with published data.
-
Possible Cause:
-
Species differences: this compound's affinity and selectivity can differ between species (e.g., human vs. murine receptors).[1] Much of the available quantitative data is for murine receptors.
-
Cell-type specific signaling: The downstream effects of EP receptor activation can be highly dependent on the specific cell type and its unique complement of signaling proteins.
-
-
Troubleshooting Steps:
-
Consider the species of your model: Be cautious when extrapolating data from one species to another.
-
Characterize the prostanoid receptor profile of your cells: If possible, determine the relative expression levels of different EP and other prostanoid receptors in your experimental system.
-
Data Presentation
Table 1: Selectivity Profile of this compound at Prostanoid Receptors
| Receptor | Species | Binding Affinity (Ki) | Functional Potency (EC50) | Notes |
| EP2 | Murine | 2.4 µM[1][10] | 33 nM[1] | Primary on-target receptor. |
| EP1 | Murine | Low activity[1] | Not reported | --- |
| EP3 | Not Specified | ~18-fold lower affinity than for EP2[5] | Not reported | Potential for off-target effects, especially at high concentrations. |
| EP4 | Murine | Low activity[1] | Not reported | Another potential off-target receptor. |
| IP | Not Specified | Not appreciable (murine) | Reported to be as effective as at EP2 in a functional assay[4] | Conflicting data suggests a need for careful validation. |
| DP | Murine | Not appreciable | Not reported | --- |
| FP | Murine | Not appreciable | Not reported | --- |
| TP | Murine | Not appreciable | Not reported | --- |
Note: Quantitative data for human receptors is not consistently available in the literature. Researchers should exercise caution and validate the effects in their specific human cell or tissue models.
Experimental Protocols
Key Experiment 1: Radioligand Binding Assay to Determine Off-Target Binding
This protocol provides a general framework for a competitive radioligand binding assay to assess the affinity of this compound for off-target receptors (e.g., EP1, EP3, EP4).
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the human receptor of interest (e.g., HEK293-hEP3).
-
Assay Buffer: Use a suitable buffer, for example, 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Radioligand: Use a radiolabeled ligand specific for the receptor being tested (e.g., [3H]-PGE2 for EP receptors). The concentration should be at or near its Kd for the receptor.
-
Competition Curve:
-
In a 96-well plate, add a fixed amount of membrane preparation to each well.
-
Add increasing concentrations of unlabeled this compound.
-
Add the radioligand to all wells.
-
For non-specific binding control wells, add a high concentration of an appropriate unlabeled ligand.
-
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter mat.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation.
Key Experiment 2: Functional Assay to Measure Off-Target cAMP Modulation
This protocol describes a method to assess the functional effect of this compound on cAMP levels, which can indicate activation of Gs-coupled (EP2, EP4, IP) or Gi-coupled (EP3) receptors.
Methodology:
-
Cell Culture: Culture a cell line expressing the receptor of interest (e.g., CHO-hEP4) in a 96-well plate.
-
Pre-incubation: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Stimulation:
-
For Gs-coupled receptors, add increasing concentrations of this compound and incubate for a defined time (e.g., 15-30 minutes).
-
For Gi-coupled receptors, stimulate the cells with a known adenylyl cyclase activator (e.g., forskolin) in the presence of increasing concentrations of this compound.
-
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP concentration using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).
-
Data Analysis: Plot the cAMP concentration against the log concentration of this compound. Fit the data to a sigmoidal dose-response curve to determine the EC50 (for Gs) or IC50 (for Gi).
Visualizations
Caption: On-target and potential off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected results with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharm.emory.edu [pharm.emory.edu]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prostaglandin E2 receptor subtypes, EP1, EP2, EP3 and EP4 in human and mouse ocular tissues--a comparative immunohistochemical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Immunolocalization of the four prostaglandin E2 receptor proteins EP1, EP2, EP3, and EP4 in human kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing Butaprost Concentration for EP2 Activation
This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing Butaprost to achieve optimal activation of the EP2 receptor. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in EP2 receptor research?
This compound is a synthetic analog of prostaglandin (B15479496) E2 (PGE2) that acts as a selective agonist for the E prostanoid receptor 2 (EP2).[1][2][3] Its selectivity makes it a valuable tool for studying the specific physiological and pathological roles of the EP2 receptor without the confounding effects of activating other prostanoid receptors.[1][4][5]
Q2: What is the typical EC50 of this compound for the EP2 receptor?
The half-maximal effective concentration (EC50) of this compound for the EP2 receptor can vary significantly depending on the experimental system, including the cell type, species, and assay methodology. Reported EC50 values range from the nanomolar to the micromolar scale.[1][6][7][8][9] It is crucial to determine the EC50 empirically in your specific experimental setup.
Q3: What concentration range of this compound should I use in my experiments?
The optimal concentration of this compound will depend on your specific experimental goals. For initial dose-response experiments, a wide range of concentrations is recommended, typically spanning from 1 nM to 100 µM.[1][8][10] This allows for the full characterization of the dose-response curve, including the threshold, EC50, and maximal effect.
Q4: What are the downstream signaling effects of EP2 receptor activation by this compound?
The EP2 receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gs alpha subunit.[11] Activation of the EP2 receptor by this compound stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][11] This rise in cAMP can then activate various downstream effectors, such as Protein Kinase A (PKA).
Q5: Are there any potential off-target effects of this compound?
While this compound is considered a selective EP2 agonist, it is important to be aware of potential off-target effects, especially at high concentrations.[1][4] Some studies have noted that at higher concentrations, this compound may interact with other prostanoid receptors.[5][12] Therefore, it is recommended to use the lowest concentration that elicits the desired maximal response to minimize the risk of off-target effects.
Troubleshooting Guide
Issue 1: No or low response to this compound stimulation.
| Possible Cause | Troubleshooting Step |
| Low EP2 Receptor Expression | Confirm EP2 receptor expression in your cell line or tissue model using techniques like qPCR, Western blot, or immunofluorescence. |
| Incorrect this compound Concentration | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 100 µM) to determine the optimal concentration for your system. |
| Cell Health and Viability | Ensure cells are healthy and within a suitable passage number. Perform a cell viability assay to rule out cytotoxicity from the treatment. |
| Assay Sensitivity | Increase the sensitivity of your assay. For cAMP assays, consider using a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[9][13][14][15] |
| This compound Degradation | Prepare fresh this compound solutions for each experiment. Aliquot and store stock solutions as recommended by the manufacturer to avoid repeated freeze-thaw cycles. |
Issue 2: High variability between replicate experiments.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure uniform cell seeding density across all wells. Inconsistent cell numbers will lead to variable responses. |
| Inaccurate Pipetting | Use calibrated pipettes and proper pipetting techniques to ensure accurate delivery of this compound and other reagents. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of multi-well plates, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile PBS or media. |
| Time-dependent Receptor Desensitization | Prolonged exposure to high concentrations of agonists can lead to receptor desensitization.[12] Optimize the stimulation time to capture the peak response. |
Data Presentation
Table 1: Reported EC50 Values for this compound in Various Experimental Systems
| Cell/Tissue Type | Species | Assay Type | Reported EC50 | Reference |
| Murine EP2 Receptor | Mouse | Not Specified | 33 nM | [1] |
| Human Neutrophils | Human | Chemotaxis Assay | 106.4 nM | [6] |
| COS-7 Cells (transfected with human EP2) | Human | cAMP Assay | 2-6 µM | [7] |
| Rat Locus Coeruleus Neurons | Rat | Electrophysiology | 0.45 µM | [8] |
| Human EP2 Receptor (Frozen Cells) | Human | LANCE® cAMP Assay | 24 µM | [9] |
Table 2: Recommended this compound Concentration Ranges for Different Experimental Applications
| Experimental Application | Recommended Concentration Range | Key Considerations |
| Initial Dose-Response Curve | 1 nM - 100 µM | To determine EC50 and maximal response in your system. |
| Functional Assays (e.g., cell migration, cytokine release) | EC80 - EC100 (determined from dose-response) | Use a concentration that gives a robust, near-maximal response. |
| Long-term Stimulation (> 6 hours) | EC50 or lower | To minimize potential receptor desensitization and off-target effects. |
| In Vivo Studies | 1 - 4 mg/kg | Dose will vary significantly based on the animal model and route of administration.[1] |
Experimental Protocols
Protocol 1: Determination of this compound EC50 using a cAMP Assay
This protocol outlines the steps for determining the dose-dependent effect of this compound on intracellular cAMP levels in cultured cells.
Materials:
-
Cells expressing the EP2 receptor
-
Cell culture medium
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX)
-
cAMP assay kit (e.g., LANCE®, HTRF®, or ELISA-based)
-
96-well or 384-well plates
-
Lysis buffer (provided with the cAMP kit)
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Serum Starvation (Optional): Depending on the cell type, serum-starve the cells for 2-4 hours to reduce basal signaling.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in assay buffer. A typical starting range would be from 1 nM to 100 µM.
-
Pre-incubation with PDE Inhibitor: Add the PDE inhibitor (e.g., IBMX) to the cells and incubate for 30 minutes at 37°C. This step is crucial to prevent the degradation of cAMP.[9][13][14]
-
This compound Stimulation: Add the different concentrations of this compound to the respective wells and incubate for the optimized stimulation time (typically 15-30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells using the lysis buffer provided in the cAMP assay kit.
-
cAMP Measurement: Follow the manufacturer's instructions for the specific cAMP assay kit to measure the intracellular cAMP concentration.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to calculate the EC50 value.
Visualizations
Caption: EP2 receptor signaling pathway activated by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. (R)-Butaprost, EP2 agonist (CAS 69648-38-0) | Abcam [abcam.com]
- 3. apexbt.com [apexbt.com]
- 4. pharm.emory.edu [pharm.emory.edu]
- 5. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cloning of a novel human prostaglandin receptor with characteristics of the pharmacologically defined EP2 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. An investigation of the effect of the prostaglandin EP2 receptor agonist, this compound, on the human isolated myometrium from pregnant and non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. caymanchem.com [caymanchem.com]
- 12. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AID 1422 - Inhibitors of the EP2 Prostaglandin E2 Receptor - Primary Screen - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Butaprost Delivery in Animal Models: A Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butaprost in animal models.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Solubility and Solution Preparation
-
Q: How should I dissolve this compound for in vivo experiments?
A: this compound is sparingly soluble in aqueous buffers. The recommended method is to first dissolve this compound in an organic solvent such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or dimethylformamide (DMF). For administration to animals, this stock solution should then be diluted with a physiological buffer like phosphate-buffered saline (PBS) to the final desired concentration. It is crucial to ensure the final concentration of the organic solvent is minimal to avoid any unintended physiological effects.[1]
-
Q: My this compound solution appears cloudy or has precipitated after dilution with PBS. What should I do?
A: Precipitation can occur if the concentration of this compound in the final aqueous solution is too high or if the solution is not prepared correctly.
-
Troubleshooting Steps:
-
Ensure the initial stock solution in the organic solvent is fully dissolved. Gentle warming or sonication can aid dissolution.[1]
-
When diluting with your aqueous buffer, add the buffer to the this compound stock solution slowly while vortexing to ensure proper mixing.
-
Consider increasing the proportion of the organic solvent in the final solution, but be mindful of the potential for solvent toxicity in your animal model.
-
If precipitation persists, you may need to lower the final concentration of this compound.
-
-
-
Q: How stable is this compound in aqueous solutions?
A: Aqueous solutions of prostaglandin (B15479496) analogs like this compound are not recommended for long-term storage. It is best practice to prepare these solutions fresh on the day of use.[1] If storage is unavoidable, it should be for no longer than 24 hours at 4°C. For long-term storage, this compound should be kept at -20°C in its original organic solvent.[1]
2. Administration and Dosing
-
Q: What is the recommended administration route for this compound in mice?
A: Intraperitoneal (IP) injection is a commonly used and effective route for systemic delivery of this compound in mice.[2] Topical administration has also been described for ocular studies in monkeys.[3] The choice of administration route will depend on the specific experimental goals.
-
Q: I am not observing the expected biological effect of this compound in my animal model. What could be the reason?
A: Several factors could contribute to a lack of efficacy:
-
Improper Dosing: Review the literature for effective dose ranges in your specific model. Dosages can vary significantly between species and disease models.
-
Degraded Compound: Ensure that this compound has been stored correctly at -20°C and that aqueous solutions were freshly prepared. Repeated freeze-thaw cycles should be avoided.[1]
-
Incorrect Administration: For IP injections, ensure the injection is correctly placed in the peritoneal cavity and not in the subcutaneous space or an organ.[4][5]
-
Animal Strain/Model Differences: The expression of the EP2 receptor and the responsiveness to this compound may vary between different animal strains or disease models.
-
-
Q: Are there any known side effects of this compound in animal models?
A: The available literature for the described in vivo studies does not report significant adverse effects at the tested dosages. However, as with any prostaglandin analog, potential side effects could include local irritation at the injection site, changes in blood pressure, or gastrointestinal issues. It is crucial to monitor animals closely for any signs of distress or adverse reactions, especially when using higher doses or new administration routes. In topical ocular applications, side effects such as eye redness and irritation have been noted with prostaglandin analogs.[6][7]
Quantitative Data Summary
Table 1: In Vivo Dosages of this compound in Animal Models
| Animal Model | Administration Route | Dosage | Frequency | Observed Effect | Reference |
| Male C57BL/6 mice | Intraperitoneal injection | 1-4 mg/kg | Twice daily for 7 days | Attenuated development of fibrosis | [2] |
| Cynomolgus monkeys | Topical (ocular) | 0.1% solution | Single dose | Decreased intraocular pressure | [3] |
| Rats | Subcutaneous injection | 4 mg/kg | Every 12 hours | Reduced urine volume | [8] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
-
Stock Solution Preparation:
-
Allow the vial of this compound (typically stored at -20°C) to equilibrate to room temperature.
-
Prepare a stock solution of this compound in sterile DMSO at a concentration of 10 mg/mL. Ensure the this compound is completely dissolved. This stock solution can be stored at -20°C for future use.
-
-
Working Solution Preparation (prepare fresh on the day of injection):
-
Determine the final dose of this compound required for your experiment (e.g., 2 mg/kg).
-
Calculate the total volume of the working solution needed based on the number of animals and the injection volume (typically 100-200 µL for a mouse).
-
Dilute the this compound stock solution with sterile PBS (pH 7.2) to the final desired concentration. For example, to achieve a final concentration of 1 mg/mL, you would dilute the 10 mg/mL stock solution 1:10 with PBS.
-
Vortex the solution gently to ensure it is well-mixed.
-
Protocol 2: Intraperitoneal (IP) Injection in Mice
-
Animal Restraint:
-
Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse and securing the tail.
-
-
Injection Site Identification:
-
Injection:
-
Use a 25-27 gauge needle for the injection.
-
Insert the needle at a 15-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate incorrect placement in an organ or blood vessel.
-
Slowly inject the calculated volume of the this compound working solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress, such as lethargy, abdominal swelling, or changes in behavior.
-
Signaling Pathways and Workflows
This compound Signaling Pathways
This compound is a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype EP2.[2] Upon binding, it primarily activates two key downstream signaling pathways:
-
cAMP/PKA Pathway: Activation of the EP2 receptor, a G-protein coupled receptor (GPCR), stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9][10] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, mediating cellular responses.[11][12]
-
TGF-β/Smad Pathway Attenuation: In the context of fibrosis, this compound has been shown to attenuate the pro-fibrotic effects of Transforming Growth Factor-beta (TGF-β) by hampering the phosphorylation of Smad2.[2] The Smad proteins are key intracellular mediators of TGF-β signaling.[13][14][15]
This compound signaling through EP2 receptor.
Experimental Workflow for In Vivo this compound Study
The following diagram illustrates a typical experimental workflow for investigating the effects of this compound in a mouse model of disease.
In vivo this compound experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The prostanoid EP2 receptor agonist this compound increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.vt.edu [research.vt.edu]
- 5. uac.arizona.edu [uac.arizona.edu]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. blog.optoprep.com [blog.optoprep.com]
- 8. researchgate.net [researchgate.net]
- 9. (R)-Butaprost, EP2 agonist (CAS 69648-38-0) | Abcam [abcam.com]
- 10. cusabio.com [cusabio.com]
- 11. The Cyclic AMP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
Cell viability issues with high concentrations of Butaprost
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering cell viability issues with high concentrations of the selective EP2 receptor agonist, Butaprost.
Troubleshooting Guide
This guide addresses common problems researchers may face during their experiments, offering potential causes and solutions in a question-and-answer format.
Question 1: I'm observing a significant decrease in cell viability at high concentrations of this compound. Is this expected?
Answer: Yes, a decrease in cell viability at higher concentrations of this compound has been reported in certain cell types. This compound, a selective agonist for the prostaglandin (B15479496) E2 (PGE2) receptor subtype EP2, can induce apoptosis in a dose-dependent manner in specific cell lines, such as hippocampal neurons and microglia.[1] This effect is often mediated through the activation of the EP2 receptor, leading to an increase in intracellular cyclic AMP (cAMP) levels and subsequent activation of caspase-3.[1]
Question 2: What are the typical concentrations of this compound that can induce cell death?
Answer: The cytotoxic concentration of this compound can vary depending on the cell type and experimental conditions. However, studies have shown that concentrations in the micromolar (µM) range can induce apoptosis. For example, in cultured hippocampal neurons, prostaglandin E2, for which this compound is an analog, induced apoptosis in a dose-dependent manner at concentrations of 5-25 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal and potentially cytotoxic concentrations for your specific cell line.
Question 3: How can I confirm that this compound is inducing apoptosis in my cells?
Answer: To confirm apoptosis, you can perform several assays that detect key markers of programmed cell death. These include:
-
Caspase-3 Activity Assay: Caspase-3 is a key executioner caspase in the apoptotic pathway.[1] An increase in its activity is a hallmark of apoptosis.
-
Annexin V Staining: This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay: This method detects DNA fragmentation, a later-stage marker of apoptosis.
-
Morphological Assessment: Observe cells for characteristic apoptotic features such as cell shrinkage, membrane blebbing, and chromatin condensation using microscopy.
Question 4: My cell viability results are inconsistent. What could be the cause?
Answer: Inconsistent results can arise from several factors. Consider the following troubleshooting steps:
-
This compound Preparation and Storage: Ensure this compound is properly dissolved and stored according to the manufacturer's instructions. Prepare fresh dilutions for each experiment.
-
Cell Culture Conditions: Maintain consistent cell seeding density, passage number, and culture conditions. Over-confluent or stressed cells can be more susceptible to cytotoxic effects.
-
Assay Protocol: Strictly adhere to the protocol for your chosen viability assay. Pay close attention to incubation times, reagent concentrations, and washing steps.
-
Plate Reader Settings: Ensure the plate reader is calibrated and using the correct wavelength settings for your assay.
Question 5: What are some alternative methods to assess cell viability besides the MTT assay?
Answer: While the MTT assay is common, other methods can provide a more comprehensive picture of cell health:
-
Trypan Blue Exclusion Assay: This is a simple and rapid method to differentiate between viable and non-viable cells based on membrane integrity.[2][3][4]
-
LDH (Lactate Dehydrogenase) Release Assay: This assay measures the release of LDH from damaged cells, indicating cytotoxicity.
-
Real-Time Cell Analysis (RTCA): This technology monitors cell adhesion, proliferation, and viability in real-time, providing a dynamic view of cellular responses to treatment.
-
ATP-based Assays: These assays measure the level of intracellular ATP, which is an indicator of metabolically active, viable cells.
Data Summary
The following tables summarize quantitative data on this compound's effects on cell viability and related signaling events.
Table 1: Concentration-Dependent Effects of this compound on Cell Viability
| Cell Type | This compound Concentration | Observed Effect | Reference |
| Hippocampal Neurons | 5-25 µM (as PGE2) | Dose-dependent induction of apoptosis | [1] |
| Microglia | High concentrations | Induction of apoptosis (caspase-3 activation) | |
| Madin-Darby Canine Kidney (MDCK) cells | 50 µM | Reduction of TGF-β-induced fibronectin expression | [5] |
| Human Embryonic Kidney (HEK293/EBNA) cells expressing hEP2 | 1-100 nM | Upregulation of Nur77 mRNA expression | [5] |
Table 2: Time-Dependent Effects of this compound
| Cell Type | This compound Concentration | Incubation Time | Observed Effect | Reference |
| Hippocampal Neurons | 5-25 µM (as PGE2) | 48 hours | Apoptosis | [1] |
| hEP2-HEK293/EBNA cells | 1-100 nM | 0.5-24 hours | Dose- and time-dependent upregulation of Nur77 mRNA | [5] |
| Madin-Darby Canine Kidney (MDCK) cells | 50 µM | 24 hours | Reduction of TGF-β-induced fibronectin expression | [5] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the effect of a GPCR agonist like this compound on cell viability.
Materials:
-
Cells of interest
-
This compound
-
Complete cell culture medium
-
96-well clear-bottom, white-walled plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully remove the old medium from the wells and replace it with 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
Following incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.
-
Observe the formation of purple formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting up and down to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
Materials:
-
Cells treated with this compound
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
Microscope
Procedure:
-
For adherent cells, wash with PBS and detach using trypsin-EDTA. Neutralize trypsin with complete medium and centrifuge to pellet the cells. For suspension cells, directly pellet by centrifugation.
-
Resuspend the cell pellet in a known volume of PBS.
-
Mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 dilution).
-
Incubate for 1-2 minutes at room temperature.
-
Load 10 µL of the cell-dye mixture into a hemocytometer.
-
Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the four large corner squares.
-
Calculate the percentage of viable cells: (Number of viable cells / Total number of cells) x 100.
Protocol 3: Fluorometric Caspase-3 Activity Assay
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA)
-
2X Reaction buffer (e.g., 100 mM HEPES pH 7.4, 200 mM NaCl, 0.2% CHAPS, 2 mM DTT, 200 µM EDTA, 20% Glycerol)
-
Caspase-3 substrate (e.g., Ac-DEVD-AFC or Ac-DEVD-AMC)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Induce apoptosis in your cells by treating with high concentrations of this compound. Include a negative control (untreated cells) and a positive control (e.g., cells treated with staurosporine).
-
Harvest and lyse the cells according to the kit manufacturer's instructions or a standard laboratory protocol.[6]
-
Determine the protein concentration of the cell lysates.
-
In a 96-well black microplate, add an equal amount of protein from each lysate.
-
Prepare a master mix containing the reaction buffer and the fluorogenic caspase-3 substrate.[6]
-
Add the master mix to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 400/505 nm for AFC).
-
Express the results as relative fluorescence units (RFU) or as fold-change in activity compared to the untreated control.
Visualizations
References
- 1. Prostaglandin E2 induced caspase-dependent apoptosis possibly through activation of EP2 receptors in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trypan Blue Dye Exclusion Assay | AAT Bioquest [aatbio.com]
- 3. Trypan Blue Assay Protocol | Technical Note 181 [denovix.com]
- 4. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Butaprost vs. Endogenous PGE2: A Technical Support Guide for Experimental Setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Butaprost and endogenous Prostaglandin (B15479496) E2 (PGE2) in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary difference between this compound and endogenous PGE2?
This compound is a synthetic and selective agonist for the Prostaglandin E2 receptor subtype 2 (EP2).[1][2][3][4] In contrast, endogenous PGE2 is a naturally occurring prostaglandin that can bind to and activate all four EP receptor subtypes (EP1, EP2, EP3, and EP4) with varying affinities.[5][6][7] This difference in receptor selectivity is the most critical factor to consider when designing and interpreting experiments.
Q2: Why would I choose to use this compound over PGE2 in my experiment?
Using this compound allows for the specific investigation of the EP2 receptor's role in a biological process, isolating its effects from those mediated by EP1, EP3, and EP4 receptors.[3][4] This is particularly useful when the effects of activating other EP receptors might be confounding or even opposing. For example, while both EP2 and EP4 receptor activation can lead to vasodilation, EP1 and EP3 activation can cause vasoconstriction.[7]
Q3: What are the downstream signaling pathways activated by this compound and PGE2?
This compound, by selectively activating the EP2 receptor, primarily signals through the Gs alpha subunit of G-proteins. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels and activates Protein Kinase A (PKA).[8][9]
PGE2, being non-selective, activates a more complex array of signaling pathways:[5][7][10]
-
EP1: Couples to Gq, leading to increased intracellular calcium levels.
-
EP2: Couples to Gs, increasing cAMP.
-
EP3: Primarily couples to Gi, which inhibits adenylyl cyclase and decreases cAMP.
-
EP4: Couples to Gs, increasing cAMP. It can also couple to Gi under certain conditions.[8]
Q4: I am not seeing the expected effect with this compound. What are some common troubleshooting steps?
Several factors could contribute to a lack of response with this compound:
-
Cell/Tissue Expression of EP2 Receptors: Confirm that your experimental model (cell line, tissue, etc.) expresses the EP2 receptor at sufficient levels. This can be checked via qPCR, Western blot, or immunohistochemistry.
-
This compound Concentration and Stability: Ensure you are using an appropriate concentration of this compound. The EC50 for this compound can vary between systems but has been reported to be around 33 nM for the murine EP2 receptor.[2] Also, check the storage conditions and age of your this compound stock, as degradation can occur. It is often supplied in a solvent like acetate, which should be evaporated before dissolving in your desired solvent.[3]
-
Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization. Consider time-course experiments to determine the optimal stimulation time.
-
Dominant Opposing Pathways: In some systems, the biological response you are measuring might be more strongly influenced by other signaling pathways that counteract the effects of EP2 activation.
Q5: Can I use this compound in in vivo studies?
Yes, this compound has been used in various animal models. For example, it has been administered via intraperitoneal injection in mice to study its effects on renal fibrosis[2] and topically in monkeys to investigate its impact on intraocular pressure.[11] The appropriate dose, route of administration, and vehicle will need to be optimized for your specific animal model and research question.
Troubleshooting Guides
Issue 1: High Variability in Experimental Replicates with PGE2
Possible Cause: PGE2 is an endogenous signaling molecule with a very short half-life in biological systems. Its rapid metabolism can lead to inconsistent concentrations reaching the target cells, resulting in high variability.
Troubleshooting Steps:
-
Use a Stable Analog: If your research question does not strictly require the use of endogenous PGE2, consider using a more stable synthetic analog.
-
Optimize Incubation Time: Perform a time-course experiment to determine the shortest effective incubation time that yields a consistent response.
-
Control for Enzymatic Degradation: If applicable to your experimental setup, consider using inhibitors of prostaglandin-degrading enzymes to maintain a more stable concentration of PGE2.
-
Precise and Rapid Handling: Ensure consistent and rapid handling of PGE2 solutions. Prepare fresh dilutions for each experiment and minimize the time between dilution and application to your cells or tissues.
Issue 2: Unexpected or Contradictory Results with PGE2 Compared to this compound
Possible Cause: Since PGE2 activates all four EP receptor subtypes, the observed effect is a composite of potentially opposing downstream signals. For instance, in mast cells, selective activation of EP2 with this compound can inhibit degranulation, while non-selective activation with PGE2 can have a stimulatory effect, likely due to the involvement of other EP receptors.[12][13]
Troubleshooting Steps:
-
Pharmacological Blockade: Use selective antagonists for EP1, EP3, and EP4 receptors in combination with PGE2 to isolate the contribution of the EP2 receptor.
-
Gene Knockdown/Knockout: If genetically tractable, use siRNA, shRNA, or CRISPR/Cas9 to knock down or knock out specific EP receptors in your cell model to dissect the signaling pathways.
-
Downstream Pathway Analysis: Measure downstream signaling molecules specific to different EP receptors (e.g., intracellular calcium for EP1, cAMP for EP2/EP4) to understand which pathways are being activated by PGE2 in your system.
Data Presentation
Table 1: Receptor Selectivity and Primary Signaling Pathways
| Ligand | Receptor Target(s) | Primary G-Protein Coupling | Downstream Signaling |
| This compound | EP2 (Selective) | Gs | ↑ cAMP, PKA activation |
| PGE2 | EP1, EP2, EP3, EP4 (Non-selective) | EP1: GqEP2: GsEP3: GiEP4: Gs, Gi | EP1: ↑ Intracellular Ca²⁺EP2: ↑ cAMPEP3: ↓ cAMPEP4: ↑ cAMP |
Table 2: Comparative Quantitative Data for this compound and PGE2
| Parameter | This compound | PGE2 | Notes |
| Binding Affinity (Ki) | 2.4 µM (murine EP2)[1][2] | Binds to all EP receptors with high affinity (nanomolar range) | This compound has about 1/10th the affinity of PGE2 for the murine EP2 receptor.[3][4] |
| Potency (EC50) | 33 nM (murine EP2)[2] | ~43 nM (human EP2 in COS cells)[4] | The EC50 for PGE2 can vary significantly depending on the receptor subtype and the experimental system. |
| Effect on Neutrophil Chemotaxis (EC50) | 106.4 nM[14] | More potent than this compound[14] |
Experimental Protocols
Protocol 1: In Vitro Mast Cell Degranulation Assay
This protocol is adapted from studies investigating the effects of this compound and PGE2 on mast cell degranulation.[12]
Objective: To measure the effect of this compound and PGE2 on the release of β-hexosaminidase from cultured mast cells following immunological activation.
Materials:
-
Mast cell line (e.g., C57.1) or primary mast cells
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
This compound
-
PGE2
-
Tyrode's buffer
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (substrate)
-
Stop buffer (e.g., 0.1 M Na2CO3/NaHCO3)
-
96-well plates
-
Spectrophotometer (405 nm)
Procedure:
-
Cell Sensitization: Seed mast cells in a 96-well plate. Sensitize the cells by incubating with anti-DNP IgE overnight.
-
Washing: Gently wash the cells twice with Tyrode's buffer to remove unbound IgE.
-
Drug Incubation: Add this compound, PGE2, or vehicle control at desired concentrations to the respective wells. Incubate for 30 minutes at 37°C.
-
Antigen Challenge: Stimulate the cells by adding DNP-HSA. For a negative control, add buffer only. For a positive control (total release), lyse the cells with a detergent like Triton X-100.
-
Supernatant Collection: After a 30-minute incubation at 37°C, centrifuge the plate and carefully collect the supernatant.
-
Enzymatic Assay: In a new 96-well plate, mix the supernatant with the β-hexosaminidase substrate solution. Incubate at 37°C for 1-2 hours.
-
Stop Reaction and Read Absorbance: Stop the reaction by adding the stop buffer. Measure the absorbance at 405 nm.
-
Data Analysis: Calculate the percentage of β-hexosaminidase release for each condition relative to the total release control.
Protocol 2: Measurement of PGE2 Production in Cell Culture
This is a general protocol for measuring PGE2 levels in cell culture supernatants, often using an ELISA kit.[15][16]
Objective: To quantify the amount of PGE2 produced and secreted by cells in response to a stimulus.
Materials:
-
Cell line of interest (e.g., RAW 264.7 macrophages)
-
Stimulus (e.g., Lipopolysaccharide - LPS)
-
Cell culture medium and supplements
-
PGE2 ELISA kit
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 24-well or 96-well plate and allow them to adhere overnight.
-
Starvation (Optional): To reduce basal PGE2 levels, you may replace the growth medium with serum-free medium for a few hours before stimulation.
-
Stimulation: Treat the cells with your stimulus (e.g., LPS) or vehicle control for the desired time period (e.g., 24 hours).
-
Supernatant Collection: Carefully collect the cell culture supernatant and centrifuge to remove any detached cells or debris.
-
PGE2 Measurement: Perform the PGE2 ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to an antibody-coated plate.
-
Adding a PGE2-enzyme conjugate for competitive binding.
-
Incubating and washing the plate.
-
Adding a substrate to develop a colorimetric signal.
-
Stopping the reaction and reading the absorbance on a plate reader.
-
-
Data Analysis: Calculate the concentration of PGE2 in your samples based on the standard curve generated.
Mandatory Visualizations
Caption: Signaling pathways of endogenous PGE2 via its four receptor subtypes.
Caption: Selective signaling pathway of this compound through the EP2 receptor.
Caption: Workflow for a mast cell degranulation experiment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. apexbt.com [apexbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. What are PGE2 agonists and how do they work? [synapse.patsnap.com]
- 6. Prostaglandin E2 receptor - Wikipedia [en.wikipedia.org]
- 7. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
- 9. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Prostaglandin E2 and Receptors: Insight Into Tumorigenesis, Tumor Progression, and Treatment of Hepatocellular Carcinoma [frontiersin.org]
- 11. The prostanoid EP2 receptor agonist this compound increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. 4.6. Prostaglandin (PGE2) Assay [bio-protocol.org]
Technical Support Center: Butaprost Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the oxidation of Butaprost during storage and throughout experimental use.
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for long-term storage of this compound?
A1: For long-term stability and to minimize degradation, this compound should be stored at -20°C.[1][2][3] Several suppliers indicate that this compound is stable for at least two years when stored at this temperature.[1][2][4]
Q2: How should I handle this compound upon receiving it?
A2: this compound is often shipped on wet or blue ice to maintain a low temperature during transit. Upon receipt, it is crucial to immediately transfer the product to a -20°C freezer for storage.
Q3: My this compound is supplied in a solvent. Does this affect storage?
A3: Yes, this compound is typically supplied as a solution in an organic solvent such as methyl acetate (B1210297) or ethanol (B145695). It is recommended to store the solution as provided at -20°C. If you need to change the solvent, you can evaporate the original solvent under a gentle stream of nitrogen and immediately dissolve the residue in the solvent of your choice.
Q4: What are the signs of this compound degradation?
A4: Visual signs of degradation are often not apparent. The most reliable indicator of degradation is a decrease in the biological activity of the compound or the appearance of unexpected peaks in analytical analyses such as High-Performance Liquid Chromatography (HPLC). Oxidation and hydrolysis are common degradation pathways for prostaglandins (B1171923).
Q5: How can I prevent the oxidation of this compound in my experiments?
A5: To minimize oxidation, it is advisable to prepare fresh working solutions for each experiment from a frozen stock. Minimize the exposure of the solution to air and light. The use of antioxidants can also be considered to protect against oxidative degradation, although specific antioxidants for this compound solutions are not extensively documented. General-purpose antioxidants like butylated hydroxytoluene (BHT) may be compatible, but their use should be validated for your specific experimental setup.
Q6: Can I store this compound solutions at 4°C or room temperature?
A6: Short-term storage at 4°C for a few hours is generally acceptable for working solutions. However, prolonged storage at 4°C or room temperature is not recommended as it can accelerate degradation. For any storage longer than a few hours, it is best to keep the solution at -20°C.
Storage and Stability Data
| Parameter | Recommended Condition | Stability | Notes |
| Storage Temperature | -20°C | ≥ 2 years | Minimizes both oxidation and hydrolysis. |
| Shipping Condition | Wet or Blue Ice | Not applicable | Ensures the compound remains cool during transit. |
| Solution Storage | In provided solvent at -20°C | ≥ 2 years | Avoid repeated freeze-thaw cycles by aliquoting. |
| Handling | Minimize exposure to air and light | N/A | Prepare fresh working solutions for each experiment. |
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected experimental results with this compound.
This guide will help you troubleshoot potential issues related to this compound stability and activity.
Experimental Protocols
Protocol: Assessing this compound Purity and Degradation by HPLC
This protocol provides a general method for analyzing the purity of this compound and detecting potential degradation products using High-Performance Liquid Chromatography (HPLC). This method is adapted from established protocols for prostaglandin (B15479496) analysis.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Phosphoric acid or Trifluoroacetic acid (TFA)
-
C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Acidify the aqueous component with a small amount of phosphoric acid or TFA to a pH of approximately 3. This improves peak shape for acidic compounds like this compound.
-
Degas the mobile phase before use.
-
-
Standard Solution Preparation:
-
Accurately weigh a small amount of this compound standard and dissolve it in the mobile phase or a suitable solvent (like ethanol or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
-
-
Sample Preparation:
-
Dilute the this compound sample to be tested with the mobile phase to a concentration that falls within the range of the calibration curve.
-
-
HPLC Analysis:
-
Set the flow rate of the mobile phase (e.g., 1 mL/min).
-
Set the UV detector to a wavelength where prostaglandins absorb, typically around 200-210 nm.
-
Inject a fixed volume (e.g., 20 µL) of each standard solution and the sample solution onto the HPLC system.
-
Record the chromatograms.
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
The appearance of additional peaks in the sample chromatogram that are not present in the standard may indicate the presence of impurities or degradation products.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve generated from the standards. The purity can be expressed as the percentage of the main peak area relative to the total area of all peaks.
-
Signaling Pathway
This compound and the EP2 Receptor Signaling Pathway
This compound is a selective agonist for the Prostaglandin E2 (PGE2) receptor subtype EP2. The activation of the EP2 receptor initiates a well-defined intracellular signaling cascade.
References
Technical Support Center: Interpreting Morphological Changes After Butaprost Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address unexpected morphological changes observed after Butaprost treatment. All experimental protocols are detailed, and quantitative data is summarized for ease of interpretation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its expected effects on cell morphology?
A1: this compound is a selective agonist for the Prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2).[1] Its primary mechanism of action involves the activation of the EP2 receptor, which is a G-protein coupled receptor (GPCR) that typically signals through the Gαs protein to increase intracellular cyclic AMP (cAMP) levels.[2] Expected morphological changes are cell-type dependent and can include alterations in cell shape, adhesion, and migration. For instance, in renal epithelial cells, this compound can mitigate TGF-β-induced epithelial-mesenchymal transition (EMT), a process characterized by a shift from a cobblestone-like epithelial morphology to an elongated, spindle-like mesenchymal phenotype.[2][3]
Q2: We are not observing the expected anti-fibrotic morphological changes. What could be the reason?
A2: Several factors could contribute to the lack of an expected anti-fibrotic effect. Firstly, ensure that your cell line expresses the EP2 receptor at sufficient levels. Secondly, the cellular response to this compound can be context-dependent. For example, while this compound is known to be anti-fibrotic, its effect can be independent of the classical cAMP/PKA pathway in some cell types, instead directly impacting TGF-β/Smad signaling.[2] It is also crucial to use an appropriate concentration of this compound, as the dose-response can vary between cell lines. Finally, consider the possibility of biased agonism, where the ligand may preferentially activate one signaling pathway over another.[4]
Q3: We are observing unexpected cell death after this compound treatment. Is this a known effect?
A3: While this compound is generally used for its protective and regenerative effects, some studies have reported pro-apoptotic effects at higher concentrations in certain cell types, such as cultured hippocampal neurons.[5] This cytotoxicity could be mediated through the cAMP-dependent pathway.[5] It is crucial to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell model.
Q4: Can this compound have off-target effects that might explain unexpected morphological changes?
A4: While this compound is considered a selective EP2 agonist, it may exhibit some activity at other prostanoid receptors, particularly at higher concentrations.[6] If you observe unexpected morphological changes, it is advisable to confirm the involvement of the EP2 receptor using a selective EP2 antagonist. Off-target effects on other signaling pathways are also a possibility and may require further investigation using pathway-specific inhibitors.
Troubleshooting Guides
Issue 1: No Observable Morphological Change
| Potential Cause | Troubleshooting Step |
| Low or absent EP2 receptor expression in the cell line. | - Verify EP2 receptor expression at the mRNA and protein level using RT-qPCR and Western Blot or immunofluorescence, respectively.- Select a cell line known to express EP2 or transfect your cells with an EP2 expression vector. |
| Suboptimal this compound concentration. | - Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the EC50 for your specific cell type and endpoint. |
| Incorrect experimental timeline. | - Conduct a time-course experiment to identify the optimal duration of this compound treatment for inducing morphological changes. Effects can be transient or delayed. |
| Cell culture conditions. | - Ensure consistent cell passage number and confluency, as these can affect receptor expression and signaling.- Optimize serum concentration in the culture medium, as serum components can sometimes interfere with GPCR signaling. |
| Inactive this compound. | - Use a fresh stock of this compound and verify its activity in a well-characterized positive control cell line. |
Issue 2: Unexpected or Contradictory Morphological Changes
| Potential Cause | Troubleshooting Step |
| Off-target effects. | - Use a selective EP2 receptor antagonist to confirm that the observed effect is mediated by the EP2 receptor.- Test for activation of other prostanoid receptors (EP1, EP3, EP4) using selective agonists and antagonists. |
| Biased agonism. | - Investigate downstream signaling pathways other than cAMP, such as β-arrestin recruitment or ERK activation, to determine if this compound is acting as a biased agonist in your system.[4] |
| Cellular stress or toxicity. | - Assess cell viability using assays such as MTT or Trypan Blue exclusion at the concentrations of this compound being used.- Observe for morphological signs of apoptosis or necrosis, such as cell shrinkage, membrane blebbing, or nuclear condensation.[7] |
| Activation of compensatory signaling pathways. | - The initial response to this compound may trigger feedback mechanisms that lead to unexpected long-term morphological changes. A detailed time-course analysis of key signaling proteins can provide insights. |
| Contamination of cell culture. | - Regularly test cell cultures for mycoplasma and other contaminants that can alter cellular morphology and response to stimuli. |
Issue 3: High Background or Variability in Morphological Analysis
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding. | - Ensure a homogenous cell suspension and use precise pipetting techniques to maintain consistent cell density across wells. |
| Issues with immunofluorescence staining. | - Optimize fixation, permeabilization, and antibody concentrations to reduce background and enhance specific staining.- Include appropriate controls (e.g., secondary antibody only, isotype control) to rule out non-specific binding. |
| Subjectivity in morphological assessment. | - Use quantitative image analysis software to measure specific morphological parameters (e.g., cell area, circularity, aspect ratio) to obtain objective data. |
| Phototoxicity or photobleaching. | - Minimize exposure of fluorescently labeled cells to excitation light to prevent damage and signal loss. Use antifade mounting medium. |
Experimental Protocols
Protocol 1: Assessment of Epithelial-Mesenchymal Transition (EMT)
This protocol is designed to assess changes in cell morphology and marker expression characteristic of EMT.
1. Cell Culture and Treatment: a. Seed epithelial cells (e.g., A549, MDCK) in a 6-well plate or on glass coverslips at a density that allows for visualization of individual cell morphology. b. Culture cells to 70-80% confluency. c. Treat cells with TGF-β1 (e.g., 5 ng/mL) to induce EMT, with or without co-treatment with various concentrations of this compound for 24-72 hours.[8] Include a vehicle-treated control group.
2. Morphological Analysis (Phase-Contrast Microscopy): a. At the end of the treatment period, observe the cells under a phase-contrast microscope. b. Capture images of multiple fields for each treatment group. c. Qualitatively assess changes in cell shape from a cobblestone-like epithelial morphology to a more elongated, spindle-like mesenchymal morphology.
3. Immunofluorescence Staining for EMT Markers: a. Fix cells with 4% paraformaldehyde (PFA) for 15 minutes at room temperature. b. Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes. c. Block non-specific binding with 1% Bovine Serum Albumin (BSA) in PBS for 1 hour. d. Incubate with primary antibodies against an epithelial marker (e.g., E-cadherin) and a mesenchymal marker (e.g., Vimentin or Fibronectin) overnight at 4°C. e. Wash with PBS and incubate with fluorescently-labeled secondary antibodies for 1 hour at room temperature, protected from light. f. Counterstain nuclei with DAPI. g. Mount coverslips and visualize using a fluorescence microscope.
4. Western Blot Analysis: a. Lyse cells and quantify protein concentration. b. Separate proteins by SDS-PAGE and transfer to a PVDF membrane. c. Probe with primary antibodies against E-cadherin, Vimentin, and a loading control (e.g., GAPDH or β-actin). d. Incubate with HRP-conjugated secondary antibodies and detect using an enhanced chemiluminescence (ECL) substrate.
Protocol 2: Immunofluorescence Staining of the Actin Cytoskeleton
This protocol allows for the visualization of changes in the actin cytoskeleton, such as stress fiber formation or dissolution.
1. Cell Seeding and Treatment: a. Seed cells on sterile glass coverslips in a 24-well plate. b. Once attached and spread, treat cells with this compound at the desired concentration and for the appropriate duration. Include a vehicle control.
2. Fixation and Permeabilization: a. Gently wash cells with pre-warmed PBS. b. Fix with 4% PFA in PBS for 15 minutes at room temperature. c. Wash three times with PBS. d. Permeabilize with 0.1% Triton X-100 in PBS for 5-10 minutes.[9] e. Wash three times with PBS.
3. Staining: a. Block with 1% BSA in PBS for 30 minutes. b. Incubate with a fluorescently-labeled phalloidin (B8060827) conjugate (e.g., Alexa Fluor 488 phalloidin) for 30-60 minutes at room temperature, protected from light. c. Wash three times with PBS. d. Counterstain nuclei with DAPI.
4. Mounting and Imaging: a. Mount the coverslips onto microscope slides using an antifade mounting medium. b. Image using a fluorescence or confocal microscope.
Data Presentation
Table 1: Summary of Expected Morphological Changes After this compound Treatment
| Cell Type | Expected Morphological Change | Key Markers/Features | Reference |
| Renal Epithelial Cells (e.g., MDCK) | Attenuation of TGF-β-induced EMT | Maintained cobblestone morphology, increased E-cadherin, decreased Vimentin/Fibronectin. | [2][3] |
| Cynomolgus Monkey Ciliary Muscle | Increased spaces between muscle bundles | Apparent formation of new outflow channels. | [10] |
| Human Orbital Adipose-Derived Stem Cells | Promoted growth of 3D spheroids | Increased spheroid size. | [11] |
| Cultured Hippocampal Neurons | Apoptosis (at high concentrations) | Cell shrinkage, nuclear condensation. | [5] |
| Fibroblasts (IMR-90) | Induction of apoptosis | Cleavage of PARP. | [12] |
Visualizations
Caption: this compound canonical signaling pathway via EP2 receptor activation.
Caption: General experimental workflow for analyzing morphological changes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Frontiers | A Practical Guide to Approaching Biased Agonism at G Protein Coupled Receptors [frontiersin.org]
- 5. Prostaglandin E2 induced caspase-dependent apoptosis possibly through activation of EP2 receptors in cultured hippocampal neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Morphological Assessment of Apoptosis Induced by Antiproliferative Constituents from the Rhizomes of Curcuma zedoaria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. benchchem.com [benchchem.com]
- 10. The prostanoid EP2 receptor agonist this compound increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prostaglandin F2 and EP2 Agonists Exert Different Effects on 3D 3T3-L1 Spheroids during Their Culture Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prostaglandin E2 induces fibroblast apoptosis by modulating multiple survival pathways - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Controlling for Vehicle Effects in Butaprost Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the selective EP2 receptor agonist, Butaprost. Proper experimental design, particularly the use of appropriate vehicle controls, is critical for obtaining accurate and reproducible data. This resource addresses common issues related to vehicle effects in this compound experiments.
Frequently Asked Questions (FAQs)
Q1: What is a vehicle control and why is it essential in this compound experiments?
A1: A vehicle control is a crucial component of experimental design that consists of the solvent or solution used to dissolve this compound, administered to a control group of cells or animals in the same manner as the this compound solution. It is essential to distinguish the pharmacological effects of this compound from any potential biological effects of the vehicle itself. Common vehicles for this compound, such as Dimethyl Sulfoxide (B87167) (DMSO) or solutions containing acetate (B1210297), can have independent effects on cellular processes. Without a proper vehicle control, any observed effects could be incorrectly attributed to this compound.
Q2: What are the most common vehicles used for this compound and what are their potential confounding effects?
A2: The most common vehicles for this compound are Dimethyl Sulfoxide (DMSO), often diluted in phosphate-buffered saline (PBS) or saline for in vivo use, and acetate solutions.
-
DMSO: While an excellent solvent for many organic compounds, DMSO can have biological effects. At concentrations as low as 0.1%, DMSO has been shown to induce changes in gene expression, cell differentiation, and inflammatory responses.[1][2] Higher concentrations can be cytotoxic.
-
Acetate: this compound is sometimes supplied in a methyl acetate solution.[3] When preparing working solutions, residual acetate may be present. Acetate can be metabolized by cells and may influence cellular processes, including inflammation and metabolism.[4]
Q3: How should I prepare my this compound stock and working solutions to minimize vehicle effects?
A3: To minimize vehicle effects, it is crucial to prepare solutions with precision.
-
Stock Solution: Prepare a high-concentration stock solution of this compound in a pure, high-quality solvent like DMSO. Store this stock solution in small, single-use aliquots at -20°C or lower to avoid repeated freeze-thaw cycles.
-
Working Solution: For your experiment, dilute the stock solution to the final desired concentration in your cell culture medium or in vivo administration vehicle (e.g., sterile saline). Ensure that the final concentration of the vehicle (e.g., DMSO) is consistent across all experimental groups, including the vehicle control. The final DMSO concentration should ideally be kept below 0.5%, and preferably at or below 0.1%, to minimize off-target effects.[2]
Q4: My vehicle control group is showing a significant biological effect. What should I do?
A4: If your vehicle control group shows a significant effect, it is important to troubleshoot the issue:
-
Lower the Vehicle Concentration: The most direct approach is to reduce the final concentration of the vehicle in your assay. This may require preparing a more concentrated stock solution of this compound.
-
Test Alternative Vehicles: If reducing the concentration is not feasible due to solubility issues, consider alternative solvents. However, any new vehicle will also require its own validation and control group.
-
Data Normalization: If a small, consistent vehicle effect is observed, you may be able to normalize your data by subtracting the response of the vehicle control from the responses of the this compound-treated groups. However, this should be done with caution and is not a substitute for minimizing the vehicle effect itself.
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| High background signal in vehicle control | 1. Vehicle is interfering with the assay readout.2. Vehicle is causing a biological response (e.g., increased cAMP). | 1. Run a "vehicle + media only" (no cells) control to check for direct interference.2. Lower the final vehicle concentration.3. Test an alternative vehicle. |
| Poor reproducibility between experiments | 1. Inconsistent final vehicle concentration.2. Variability in cell health or passage number.3. Instability of this compound in the working solution. | 1. Ensure precise pipetting of stock solutions. Prepare a master mix of the vehicle in the assay buffer.2. Use cells within a consistent passage number range and ensure high viability.3. Prepare fresh working solutions of this compound for each experiment. |
| Unexpected agonist or antagonist effect in the vehicle control | 1. The vehicle is modulating the EP2 receptor or its signaling pathway.2. Contamination of the vehicle. | 1. Review literature for known effects of the vehicle on your cell type and signaling pathway. For example, DMSO can enhance TGF-β signaling.[5]2. Use fresh, high-purity vehicle. |
Data Presentation
The following tables summarize quantitative data from studies investigating the effects of this compound versus a vehicle control.
Table 1: Effect of this compound on Mast Cell Degranulation In Vitro
| Cell Type | Treatment | Antigen Stimulation | % Inhibition of β-hexosaminidase Release (Mean ± SEM) |
| Murine Mast Cells (C57.1) | Vehicle (PBS + 0.1% DMSO) | DNP-HSA (25 ng/mL) | 0 |
| This compound (10⁻⁵ M) | DNP-HSA (25 ng/mL) | 20.7 ± 2.1 | |
| Vehicle (PBS + 0.1% DMSO) | DNP-HSA (50 ng/mL) | 0 | |
| This compound (10⁻⁵ M) | DNP-HSA (50 ng/mL) | 42.85 ± 3.5 | |
| Peritoneum-derived Mast Cells (PDMC) | Vehicle (PBS + 0.1% DMSO) | DNP-HSA (50 ng/mL) | 0 |
| This compound (10⁻⁵ M) | DNP-HSA (50 ng/mL) | 25 ± 4.2 | |
| Lung Mast Cells (LMC) | Vehicle (PBS + 0.1% DMSO) | DNP-HSA (50 ng/mL) | 0 |
| This compound (10⁻⁵ M) | DNP-HSA (50 ng/mL) | 40 - 60 |
Data adapted from: In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity.[6]
Table 2: Effect of this compound on Intraocular Pressure (IOP) in a Mouse Model of Ocular Hypertension
| Treatment Group | Peak IOP Reduction Relative to Vehicle Control (%) |
| Vehicle | 0 |
| This compound | 65.2 |
Data adapted from: Steroid-Induced Ocular Hypertension in Mice Is Differentially Reduced by Selective EP2, EP3, EP4, and IP Prostanoid Receptor Agonists.[7]
Experimental Protocols
Protocol 1: In Vitro cAMP Assay with this compound and Vehicle Control
Objective: To measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in a cell line expressing the EP2 receptor.
Materials:
-
Cells expressing the EP2 receptor (e.g., HEK293-EP2)
-
Cell culture medium
-
This compound
-
High-purity DMSO
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Seeding: Seed the EP2-expressing cells in a multi-well plate at a density optimized for your cAMP assay. Allow cells to adhere overnight.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Aliquot and store at -80°C.
-
Preparation of Working Solutions:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of this compound in cell culture medium. The final DMSO concentration in the highest this compound concentration should not exceed 0.1%.
-
Vehicle Control: Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration, but without this compound.
-
-
Cell Treatment:
-
Wash the cells once with warm PBS.
-
Add fresh cell culture medium containing a phosphodiesterase inhibitor (to prevent cAMP degradation) and allow it to pre-incubate for the recommended time.
-
Add the this compound working solutions and the vehicle control solution to the respective wells.
-
Incubate for the desired time (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.[8]
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in each sample.
-
Normalize the data by subtracting the average cAMP concentration of the vehicle control wells from the this compound-treated wells.
-
Plot the normalized cAMP concentration against the log of the this compound concentration to determine the EC50.
-
Protocol 2: In Vivo Administration of this compound with Vehicle Control in Mice
Objective: To assess the in vivo effects of this compound in a mouse model.
Materials:
-
This compound
-
High-purity DMSO
-
Sterile saline (0.9% NaCl)
-
Mice
-
Appropriate syringes and needles
Procedure:
-
This compound Stock Solution: Prepare a concentrated stock solution of this compound in 100% DMSO.
-
Preparation of Dosing Solutions:
-
On the day of administration, dilute the this compound stock solution in sterile saline to the final desired concentration for injection. The final DMSO concentration should be as low as possible, typically below 5%.
-
Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in sterile saline as the this compound dosing solution.[6]
-
-
Animal Dosing:
-
Administer the this compound solution or the vehicle control solution to the mice via the desired route (e.g., intraperitoneal injection). The injection volume should be appropriate for the size of the mouse.[9]
-
Ensure that both the this compound-treated group and the vehicle control group are handled identically throughout the experiment.
-
-
Endpoint Measurement:
-
At the designated time point(s), perform the necessary procedures to measure the experimental endpoint (e.g., tissue collection for analysis, behavioral assessment).
-
-
Data Analysis:
-
Compare the results from the this compound-treated group to the vehicle control group using appropriate statistical methods.
-
Mandatory Visualizations
Caption: this compound signaling through the EP2 receptor.
Caption: Experimental workflow for vehicle control.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. Dimethyl sulfoxide stimulates the AhR-Jdp2 axis to control ROS accumulation in mouse embryonic fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. THE EFFECT OF ACETATE BUFFER MIXTURES, ACETIC ACID, AND SODIUM ACETATE, ON THE PROTOPLASM, AS INFLUENCING THE RATE OF PENETRATION OF CRESYL BLUE INTO THE VACUOLE OF NITELLA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DMSO Enhances TGF-β Activity by Recruiting the Type II TGF-β Receptor From Intracellular Vesicles to the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. escholarship.org [escholarship.org]
- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. cea.unizar.es [cea.unizar.es]
Butaprost Solutions Technical Support Center
This center provides researchers, scientists, and drug development professionals with essential information regarding the long-term stability of Butaprost in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides, and experimental protocols to ensure the integrity of your research.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a this compound stock solution?
A1: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol. For aqueous buffers, it is sparingly soluble in Phosphate Buffered Saline (PBS) at a pH of 7.2. The choice of solvent will depend on the experimental requirements. For long-term storage, DMSO is a commonly used solvent.
Q2: What are the recommended storage conditions for this compound solutions?
A2: For optimal stability, this compound solutions should be stored at -20°C or -80°C. Vendor information suggests that a solution in DMSO can be stored for up to 2 years at -20°C or for 6 months at -80°C. A solution in methyl acetate (B1210297) is reported to be stable for at least 2 years at -20°C. Short-term storage of a DMSO solution at 4°C is possible for up to 2 weeks. Always refer to the manufacturer's product data sheet for specific recommendations.
Q3: How can I prepare a working solution of this compound in an aqueous buffer?
A3: To prepare a working solution in an aqueous buffer like PBS, it is recommended to first dissolve this compound in an organic solvent such as DMSO to create a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer to the desired final concentration. It is important to ensure that the final concentration of the organic solvent is low enough to not affect the biological system in your experiment.
Q4: What are the main factors that can affect the stability of this compound in solution?
A4: The stability of this compound in solution can be influenced by several factors, including:
-
Temperature: Higher temperatures can accelerate degradation.[1][2]
-
pH: this compound, like other prostaglandins, may be susceptible to pH-dependent hydrolysis.
-
Light: Exposure to light, particularly UV light, can cause photodegradation.[3]
-
Oxygen: The presence of oxygen can lead to oxidative degradation.[2]
-
Freeze-thaw cycles: Repeated freeze-thaw cycles should be avoided as they can degrade the compound.
Q5: What are the likely degradation pathways for this compound?
A5: While specific degradation pathways for this compound are not extensively documented in publicly available literature, prostaglandins, in general, are susceptible to hydrolysis of the ester group (if present) and oxidation.[1][2] Forced degradation studies under acidic, basic, oxidative, and photolytic conditions would be necessary to identify the specific degradation products of this compound.
Data Presentation
The following tables provide a summary of the solubility and recommended storage conditions for this compound. Please note that the stability data in Table 2 is an estimation based on general knowledge of prostaglandin (B15479496) analogs and manufacturer recommendations. For precise stability data, it is highly recommended to perform a stability study under your specific experimental conditions.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL |
| DMF | ~25 mg/mL |
| Ethanol | ~50 mg/mL |
| PBS (pH 7.2) | ~0.15 mg/mL (when diluted from an organic solvent stock) |
Table 2: Estimated Long-Term Stability of this compound in Solution at -20°C
| Solvent | Estimated % Purity after 6 Months | Estimated % Purity after 1 Year | Estimated % Purity after 2 Years |
| DMSO | >98% | >95% | >90% |
| Ethanol | >95% | >90% | Not Recommended |
| Methyl Acetate | >98% | >98% | >95% |
Disclaimer: The data in this table is estimated and should be used as a guideline only. Actual stability may vary depending on the specific storage conditions and the quality of the solvent.
Experimental Protocols
Protocol for a Basic Stability Study of this compound in Solution
This protocol outlines a general method for assessing the stability of this compound in a chosen solvent over time using High-Performance Liquid Chromatography (HPLC).
1. Preparation of this compound Stock Solution:
- Accurately weigh a known amount of this compound powder.
- Dissolve the powder in the chosen solvent (e.g., DMSO) to a final concentration of 1 mg/mL.
- Aliquot the stock solution into several small, light-protected vials to avoid repeated freeze-thaw cycles.
2. Storage Conditions:
- Store the aliquots at the desired temperature (e.g., -20°C, 4°C, and room temperature).
- Include a control group stored at -80°C, where the compound is expected to be most stable.
3. Time Points for Analysis:
- Analyze the samples at regular intervals (e.g., time 0, 1 week, 1 month, 3 months, 6 months, and 1 year).
4. HPLC Analysis:
- Instrumentation: A standard HPLC system with a UV detector.
- Column: A C18 reverse-phase column is generally suitable for prostaglandin analysis.
- Mobile Phase: A gradient of acetonitrile (B52724) and water with a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is a common choice. The exact gradient will need to be optimized.
- Detection: Monitor the absorbance at a wavelength where this compound has maximum absorbance (this should be determined by a UV scan).
- Quantification: The stability of this compound is determined by comparing the peak area of the this compound peak at each time point to the peak area at time 0. The percentage of remaining this compound can be calculated as: (Peak Area at time t / Peak Area at time 0) * 100.
5. Forced Degradation Study (Optional but Recommended):
- To identify potential degradation products and to ensure the analytical method is "stability-indicating," perform forced degradation studies.
- Acid Hydrolysis: Incubate the this compound solution with a mild acid (e.g., 0.1 N HCl).
- Base Hydrolysis: Incubate the this compound solution with a mild base (e.g., 0.1 N NaOH).
- Oxidation: Treat the this compound solution with an oxidizing agent (e.g., 3% hydrogen peroxide).
- Photodegradation: Expose the this compound solution to UV light.
- Analyze the stressed samples by HPLC to see if any new peaks (degradation products) appear and if they are well-separated from the parent this compound peak.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Precipitation observed in the this compound stock solution upon thawing. | The solubility limit may have been exceeded, or the solvent may have absorbed water. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, the solution may be supersaturated and should be prepared fresh at a lower concentration. Ensure the solvent is anhydrous. |
| Precipitation observed when diluting the DMSO stock solution into an aqueous buffer. | The solubility of this compound in the final aqueous solution is low, and the addition of the organic stock causes it to crash out. | Decrease the final concentration of this compound in the aqueous buffer. Increase the percentage of organic solvent in the final solution if the experiment allows. Add the DMSO stock solution to the aqueous buffer slowly while vortexing. |
| Loss of biological activity in the experiment. | The this compound may have degraded due to improper storage or handling. | Prepare a fresh working solution from a new aliquot of the stock solution stored at -80°C. If the problem persists, prepare a fresh stock solution from powder. Verify the stability of the compound under the experimental conditions (e.g., incubation time and temperature). |
| Appearance of extra peaks in the HPLC chromatogram. | This indicates the presence of impurities or degradation products. | If the extra peaks are present at time 0, they may be impurities from the synthesis. If they appear or increase over time, they are likely degradation products. A forced degradation study can help to identify these peaks. |
| Change in the color of the solution. | This could be a sign of degradation or contamination. | Do not use the solution. Prepare a fresh solution and ensure all glassware and solvents are clean. |
Mandatory Visualizations
Caption: this compound EP2 Receptor Signaling Pathway.
Caption: Workflow for this compound Stability Testing.
References
Validation & Comparative
A Comparative Guide to Butaprost and Bimatoprost for Intraocular Pressure Reduction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, data-driven comparison of Butaprost and Bimatoprost (B1667075), two prostaglandin (B15479496) analogs utilized in ophthalmology to reduce intraocular pressure (IOP), a critical factor in the management of glaucoma. We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and the methodologies employed in these critical studies.
Mechanism of Action: A Tale of Two Receptors
This compound and Bimatoprost, while both effective in lowering IOP, exert their effects through distinct signaling pathways by targeting different prostanoid receptors.
This compound is a selective agonist for the prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The activation of the EP2 receptor, a G-protein coupled receptor (GPCR), initiates a signaling cascade that ultimately leads to an increase in the outflow of aqueous humor, primarily through the uveoscleral pathway.[1][2] This involves the relaxation of the ciliary muscle and remodeling of the extracellular matrix.[1][3]
Bimatoprost , on the other hand, is a synthetic prostamide, analogous to prostaglandin F2α (PGF2α).[4][5] It is believed to function primarily as a prostaglandin FP receptor agonist.[6][7] The activation of the FP receptor, also a GPCR, stimulates the phospholipase C pathway, leading to an increase in both the uveoscleral and trabecular meshwork outflow of aqueous humor.[4][8][9][10] Some evidence also suggests that bimatoprost may have a dual mechanism of action, potentially acting on other receptors as well.[9][11]
Signaling Pathways
The distinct receptor targets of this compound and Bimatoprost trigger different intracellular signaling cascades.
Comparative Efficacy in IOP Reduction
Direct head-to-head clinical trials comparing this compound and Bimatoprost are limited. However, data from separate preclinical and clinical studies provide valuable insights into their respective IOP-lowering capabilities.
| Drug | Study Population | Dosage | Mean IOP Reduction | Study Duration | Reference |
| This compound | Ocular hypertensive monkeys | 0.1% | >40% | 6 hours post-dose | [12] |
| This compound | Normotensive monkeys | 0.1% | Significant decrease from baseline | Single dose | [2] |
| Bimatoprost | Ocular hypertension or glaucoma patients | 0.03% once daily | 1.5 - 2.2 mmHg greater than Latanoprost (B1674536) | 6 months | [13] |
| Bimatoprost | Ocular hypertension or glaucoma patients | 0.03% once daily | Mean reduction of 8.4 mmHg (34%) | 3 months | [14] |
| Bimatoprost | Normal-tension glaucoma patients | 0.03% once daily | 3.4 mmHg (19.9%) | 3 months | [15] |
Note: The IOP reduction for this compound is from a preclinical study in monkeys and may not be directly comparable to the clinical data for Bimatoprost in humans.
Experimental Protocols
The following outlines typical methodologies used to assess the efficacy of IOP-lowering drugs in both preclinical and clinical settings.
Preclinical IOP Measurement in Animal Models (e.g., Rabbits, Monkeys)
A common preclinical model for evaluating the efficacy of ophthalmic drugs involves the use of rabbits or non-human primates.
Objective: To measure the change in intraocular pressure (IOP) following topical administration of the test compound.
Materials:
-
Tonometer (e.g., rebound tonometer like TonoVet, or pneumatonometer)[16][17]
-
Topical anesthetic (e.g., proparacaine)
-
Test compound (e.g., this compound or Bimatoprost solution) and vehicle control
-
Animal restraining device (if necessary)
Procedure:
-
Acclimatization: Animals are acclimatized to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.[18]
-
Baseline IOP Measurement: Baseline IOP is measured in both eyes of each animal prior to treatment. A topical anesthetic may be applied to the cornea. The tonometer is used to obtain several readings, which are then averaged.[17][18]
-
Drug Administration: A precise volume of the test compound or vehicle is administered topically to one eye, with the contralateral eye serving as a control.
-
Post-treatment IOP Measurement: IOP is measured in both eyes at predetermined time points following drug administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Data Analysis: The change in IOP from baseline is calculated for both the treated and control eyes. Statistical analysis is performed to determine the significance of the IOP reduction.
For continuous monitoring, telemetric pressure transducers can be surgically implanted.[19][20]
Clinical IOP Measurement in Human Subjects
Clinical trials in human subjects are essential for determining the safety and efficacy of new glaucoma medications.
Objective: To compare the IOP-lowering effect of two or more treatments in patients with ocular hypertension or glaucoma.
Study Design: A randomized, controlled, double-masked clinical trial is the gold standard.
Procedure:
-
Patient Recruitment: Eligible patients with a diagnosis of ocular hypertension or glaucoma are recruited for the study.
-
Washout Period: Patients discontinue their current IOP-lowering medications for a specified period to establish a baseline IOP.
-
Baseline Visit: A comprehensive ophthalmic examination is performed, including measurement of IOP at multiple time points throughout the day (diurnal curve) using a standardized method, most commonly Goldmann applanation tonometry (GAT).[21][22][23]
-
Randomization and Treatment: Patients are randomly assigned to receive one of the study medications (e.g., this compound or Bimatoprost) or a placebo/active comparator. The medication is typically self-administered as eye drops.
-
Follow-up Visits: Patients return for follow-up visits at regular intervals (e.g., 1, 3, and 6 months). At each visit, IOP is measured at the same time points as at baseline.
-
Safety and Tolerability Assessment: Adverse events, such as ocular hyperemia (redness), are recorded at each visit.[13][24]
-
Data Analysis: The primary efficacy endpoint is typically the mean change in IOP from baseline. Statistical comparisons are made between the treatment groups.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a preclinical study comparing the IOP-lowering effects of this compound and Bimatoprost.
Conclusion
Both this compound and Bimatoprost are effective in reducing intraocular pressure, a key therapeutic goal in glaucoma management. Their distinct mechanisms of action, targeting the EP2 and FP receptors respectively, offer different avenues for therapeutic intervention. While Bimatoprost has a well-established clinical profile with significant IOP-lowering efficacy demonstrated in numerous human trials, this compound has shown considerable promise in preclinical models, suggesting it could be a highly effective agent. Further head-to-head clinical comparisons are warranted to definitively establish their comparative efficacy and safety profiles in human populations. This guide provides a foundational understanding for researchers and drug development professionals exploring novel and existing therapies for glaucoma.
References
- 1. The prostanoid EP2 receptor agonist this compound increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. researchgate.net [researchgate.net]
- 4. What is the mechanism of Bimatoprost? [synapse.patsnap.com]
- 5. m.youtube.com [m.youtube.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. researchgate.net [researchgate.net]
- 8. Mechanism of action of bimatoprost (Lumigan) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of Latanoprost and Bimatoprost on the Expression of Molecules Relevant to Ocular Inflow and Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. iovs.arvojournals.org [iovs.arvojournals.org]
- 13. A six-month randomized clinical trial comparing the intraocular pressure-lowering efficacy of bimatoprost and latanoprost in patients with ocular hypertension or glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Intraocular pressure‐lowering efficacy of bimatoprost 0.03% and travoprost 0.004% in patients with glaucoma or ocular hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A 3-month clinical trial comparing the IOP-lowering efficacy of bimatoprost and latanoprost in patients with normal-tension glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. Effects of General Anesthesia on Intraocular Pressure in Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Continuous measurement of intraocular pressure in rabbits by telemetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. iovs.arvojournals.org [iovs.arvojournals.org]
- 21. Tonometry - Clinical Methods - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. A comparative study of bimatoprost and travoprost: effect on intraocular pressure and ocular circulation in newly diagnosed glaucoma patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bimatoprost and travoprost: a review of recent studies of two new glaucoma drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action of Latanoprost and Butaprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the mechanisms of action of two prostaglandin (B15479496) analogs, Latanoprost and Butaprost. The information presented herein is supported by experimental data to assist researchers and professionals in the fields of ophthalmology, pharmacology, and drug development in understanding the distinct and overlapping pathways through which these compounds exert their effects.
Introduction
Latanoprost, a prostaglandin F2α analogue, is a widely prescribed first-line treatment for elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.[1][2][3] this compound is a selective prostaglandin E2 receptor subtype 2 (EP2) agonist that has also been investigated for its IOP-lowering effects and other potential therapeutic applications, such as mitigating fibrosis.[4][5][6] While both compounds are prostaglandin analogs and can lower IOP, they achieve this through activation of different receptor subtypes, leading to distinct downstream signaling cascades.
Comparative Data
The following table summarizes the key quantitative parameters for Latanoprost and this compound based on available experimental data.
| Parameter | Latanoprost | This compound |
| Target Receptor | Prostaglandin F Receptor (FP) | Prostaglandin E2 Receptor, Subtype 2 (EP2) |
| Receptor Type | G-protein coupled receptor (GPCR) | G-protein coupled receptor (GPCR) |
| Primary Signaling Pathway | Gq/11 -> Phospholipase C (PLC) activation -> IP3 and DAG production | Gs -> Adenylyl Cyclase activation -> increased cAMP |
| Binding Affinity (Ki) | ~98 nM for FP receptor | 2.4 µM for murine EP2 receptor |
| Functional Potency (EC50) | 32-124 nM for FP receptor activation | 33 nM for murine EP2 receptor activation |
| Primary Mechanism of IOP Reduction | Increased uveoscleral outflow | Increased uveoscleral outflow |
| Other Reported Mechanisms | - Remodeling of the extracellular matrix of the ciliary muscle via increased matrix metalloproteinases (MMPs).- Involvement of the myosin light chain kinase (MLCK) pathway. | - Attenuation of fibrosis by hampering TGF-β/Smad2 signaling, potentially independent of the cAMP/PKA pathway. |
Signaling Pathways
The distinct receptor targets of Latanoprost and this compound lead to the activation of different primary signaling pathways.
Caption: Latanoprost Signaling Pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. EP2 receptor mediated cAMP release is augmented by PGF2α activation of the FP receptor via the calcium-calmodulin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Segmental Uveoscleral Outflow and its Relationship With Trabecular Outflow in Monkey Eyes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ocular hypotensive FP prostaglandin (PG) analogs: PG receptor subtype binding affinities and selectivities, and agonist potencies at FP and other PG receptors in cultured cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Butaprost: A Comparative Guide to a Selective EP2 Agonist
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Butaprost with other selective EP2 receptor agonists, offering objective performance data, detailed experimental protocols, and visual representations of key biological pathways and workflows. The information presented is intended to assist researchers in making informed decisions for their drug discovery and development programs.
Introduction to EP2 Receptor Agonism
The prostaglandin (B15479496) E2 (PGE2) receptor EP2, a Gs protein-coupled receptor, is a key player in a multitude of physiological and pathological processes. Its activation triggers a signaling cascade that modulates inflammation, immune responses, and cellular growth, making it a compelling target for therapeutic intervention. Selective EP2 agonists, such as this compound, offer the potential to harness the beneficial effects of EP2 activation while minimizing off-target effects associated with non-selective prostaglandin analogs. This guide evaluates this compound as a viable alternative to other EP2 agonists, supported by experimental evidence.
Comparative Performance of EP2 Agonists
The following tables summarize the binding affinity (Ki) and potency (EC50) of this compound in comparison to other notable EP2 receptor agonists. Lower Ki and EC50 values are indicative of higher affinity and potency, respectively.
| Compound | Organism/Cell Line | Binding Affinity (Ki) [nM] | Potency (EC50) [nM] | Selectivity |
| This compound | Murine | 2400[1] | 33[1] | Selective for EP2 over EP1, EP3, and EP4[1]. Approximately 18-fold selective for EP2 over EP3[2]. |
| CP-533536 (Evatanepag) | Human | - | 0.3[3] | Highly selective for EP2. Approximately 64-fold selective over the EP4 receptor[2]. |
| ONO-AE1-259 | - | 1.7[4] | - | Highly selective for EP2 over other prostanoid receptors[2][4]. |
| PF-04217329 (active metabolite CP-544326) | Human | 10 (IC50)[5] | 2.8[5] | Potent and selective EP2 agonist[5]. |
| CAY10598 | - | - | - | Noted as an EP4 agonist, used for comparative studies[6]. |
Key Experimental Protocols
Detailed methodologies for essential experiments used to characterize and compare EP2 agonists are provided below.
Radioligand Binding Assay
This assay is employed to determine the binding affinity of a compound for the EP2 receptor.
Objective: To determine the dissociation constant (Ki) of test compounds for the EP2 receptor.
Materials:
-
HEK293 cells stably expressing the human EP2 receptor.
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Radioligand: [3H]PGE2.
-
Non-specific binding control: A high concentration of unlabeled PGE2.
-
Test compounds (e.g., this compound and other EP2 agonists).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Membrane Preparation:
-
Culture HEK293-EP2 cells to confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation, [3H]PGE2 (at a concentration close to its Kd), and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a saturating concentration of unlabeled PGE2.
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay
This assay measures the ability of an agonist to stimulate the production of cyclic AMP (cAMP), a key second messenger in the EP2 receptor signaling pathway.
Objective: To determine the potency (EC50) and efficacy (Emax) of test compounds in activating the EP2 receptor.
Materials:
-
HEK293 cells expressing the human EP2 receptor.
-
Cell culture medium.
-
Stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX).
-
Test compounds (e.g., this compound and other EP2 agonists).
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture and Plating:
-
Culture HEK293-EP2 cells in appropriate media.
-
Seed the cells into 96-well or 384-well plates and allow them to attach overnight.
-
-
Agonist Stimulation:
-
Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Add varying concentrations of the test compounds to the wells.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of cAMP.
-
Plot the cAMP concentration as a function of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration at which 50% of the maximal response is achieved) and Emax (maximal response) values.
-
Visualizing Key Processes
To further elucidate the mechanisms of action and experimental designs, the following diagrams are provided.
Conclusion
This compound demonstrates its utility as a selective EP2 receptor agonist, providing a valuable tool for investigating the therapeutic potential of this target. While other potent and selective EP2 agonists such as CP-533536 and ONO-AE1-259 are available, the choice of agonist will depend on the specific experimental context, including the desired pharmacokinetic properties and the model system being used. The data and protocols presented in this guide offer a solid foundation for researchers to objectively evaluate and compare this compound with other alternatives in their pursuit of novel therapeutics targeting the EP2 receptor.
References
- 1. In Vitro and In Vivo Validation of EP2-Receptor Agonism to Selectively Achieve Inhibition of Mast Cell Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2 Antagonists (2011–2021): A Decade’s Journey from Discovery to Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evatanepag (CP-533536) | PGE2 agonist | CAS 223488-57-1 | Buy Evatanepag (CP-533536) from Supplier InvivoChem [invivochem.com]
- 4. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CP-533536: an EP2 receptor selective prostaglandin E2 (PGE2) agonist that induces local bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. EP2 Receptor Signaling Pathways Regulate Classical Activation of Microglia - PMC [pmc.ncbi.nlm.nih.gov]
Validating Butaprost's Attenuation of Smad2 Phosphorylation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Butaprost, a selective prostaglandin (B15479496) E2 (PGE2) receptor 2 (EP2) agonist, and its role in modulating the transforming growth factor-beta (TGF-β) signaling pathway. Specifically, we focus on its inhibitory effect on the phosphorylation of Smad2, a key downstream mediator of TGF-β signaling. This guide also presents alternative approaches to modulate this pathway and provides detailed experimental protocols for validation.
This compound and the TGF-β/Smad2 Axis
This compound is recognized for its ability to attenuate fibrosis by interfering with the TGF-β/Smad2 signaling pathway.[1][2][3][4] Activation of the EP2 receptor by this compound has been shown to reduce the TGF-β-induced phosphorylation of Smad2.[2][3][4] This inhibitory action disrupts the canonical TGF-β signaling cascade, where phosphorylated Smad2 (p-Smad2) forms a complex with Smad4, translocates to the nucleus, and regulates the transcription of genes involved in fibrosis and other cellular processes.[5][6]
Comparative Analysis of Smad2 Phosphorylation Modulators
While direct head-to-head quantitative comparisons of this compound with other compounds on Smad2 phosphorylation in a single study are limited, this section provides an overview of this compound and alternative modulators. The data presented is compiled from various studies and may not be directly comparable due to different experimental conditions.
Table 1: Comparison of Compounds Modulating Smad2 Phosphorylation
| Compound | Target | Mechanism of Action | Observed Effect on p-Smad2 | Cell Type/Model | Reference |
| This compound | EP2 Receptor Agonist | Activates the EP2 receptor, leading to downstream effects that interfere with TGF-β signaling. | Reduces TGF-β-induced Smad2 phosphorylation. | Madin-Darby Canine Kidney (MDCK) cells | [2][3] |
| ONO-AE1-259 | EP2 Receptor Agonist | Selective agonist of the EP2 receptor. | Protects against glutamate-induced neurotoxicity; its direct comparative effect on p-Smad2 vs. This compound is not detailed in the provided results. | Rat Retina | [7] |
| PF-04418948 | EP2 Receptor Antagonist | Blocks the EP2 receptor, thereby inhibiting the effects of EP2 agonists. | As an antagonist, it would be expected to counteract the inhibitory effect of agonists like this compound on p-Smad2. | Human myometrium, dog bronchiole, mouse trachea | [8][9] |
| SB-505124 | TGF-β Receptor I (ALK5) Kinase Inhibitor | Directly inhibits the kinase activity of ALK5, preventing the phosphorylation of Smad2. | Potently inhibits TGF-β1-induced Smad2 phosphorylation. | Primary Chondrocytes | [10] |
| (5Z)-7-Oxozeaenol | TAK1 Kinase Inhibitor | Inhibits TGF-β-activated kinase 1 (TAK1), which can be involved in non-canonical TGF-β signaling that may influence Smad phosphorylation. | Attenuates TGF-β1-induced Smad2 phosphorylation. | Primary Chondrocytes | [10] |
Experimental Protocols
Western Blotting for Phospho-Smad2 Detection
This protocol provides a standard method for assessing the levels of phosphorylated Smad2 in cell lysates.
1. Cell Culture and Treatment:
-
Seed cells (e.g., MDCK, HeLa, NIH/3T3) in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal phosphorylation levels.
-
Pre-incubate cells with this compound or other test compounds at desired concentrations for 1-2 hours. Include a vehicle control (e.g., DMSO).
-
Stimulate cells with TGF-β1 (typically 5-10 ng/mL) for 30-60 minutes to induce Smad2 phosphorylation. Include an untreated control and a TGF-β1-only positive control.
2. Cell Lysis:
-
Aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Sonicate the lysate briefly on ice to ensure complete lysis and release of nuclear proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) into the wells of an SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
5. Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
6. Immunoblotting:
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for phospho-Smad2 (Ser465/467) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as described above.
7. Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
8. Analysis:
-
Quantify the band intensities using densitometry software.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total Smad2 or a housekeeping protein like GAPDH or β-actin.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the TGF-β/Smad2 signaling pathway, the point of intervention by this compound, and the general experimental workflow for its validation.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. alspi.com [alspi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. TGF-beta receptor-mediated signalling through Smad2, Smad3 and Smad4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TGF-β induces Smad2 Phosphorylation, ARE Induction, and Trophoblast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The prostanoid EP(2) receptor agonist ONO-AE1-259-01 protects against glutamate-induced neurotoxicity in rat retina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro and in vivo characterization of PF-04418948, a novel, potent and selective prostaglandin EP₂ receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. TGFβ1-induced SMAD2/3 and SMAD1/5 phosphorylation are both ALK5-kinase-dependent in primary chondrocytes and mediated by TAK1 kinase activity - PMC [pmc.ncbi.nlm.nih.gov]
Butaprost Cross-Reactivity: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a pharmacological tool is paramount. This guide provides a comprehensive comparison of Butaprost's cross-reactivity with other human prostanoid receptors, supported by available experimental data and detailed methodologies.
This compound is widely recognized as a selective agonist for the prostanoid EP2 receptor, a Gs-protein-coupled receptor that plays a crucial role in various physiological processes, including inflammation, vasodilation, and immune modulation.[1] However, the degree of its selectivity is a critical factor in experimental design and data interpretation. This guide aims to objectively present the available data on this compound's interaction with the full panel of human prostanoid receptors: EP1, EP2, EP3, EP4, DP, FP, IP, and TP.
Quantitative Comparison of this compound Activity at Prostanoid Receptors
The following table summarizes the available quantitative data on the binding affinity (Ki) and functional potency (EC50) of this compound at various human and murine prostanoid receptors. It is important to note that data is derived from multiple studies using different experimental systems, which may contribute to variability.
| Receptor | Species | Assay Type | Value | Reference |
| EP2 | Human | Functional (cAMP) | EC50: 1260 nM | Eurofins |
| EP2 | Human | Functional (Chemotaxis Inhibition) | EC50: 106.4 nM | [2] |
| EP2 | Murine | Binding (Ki) | Ki: 2.4 µM | [1] |
| EP2 | Murine | Functional (cAMP) | EC50: 33 nM | [1] |
| EP1 | Murine | Binding | Low activity | [1] |
| EP3 | Murine | Binding | Low activity | [1] |
| EP4 | Murine | Binding | Low activity | [1] |
| IP | - | Functional | Potentially equal efficacy to EP2 | [3] |
Note: The distinction between this compound methyl ester and its more active free acid form should be considered when comparing data, as full agonist potency of the methyl ester often requires in-tissue hydrolysis.[4]
Experimental Protocols
The determination of a compound's activity at different receptors relies on robust and well-defined experimental protocols. Below are detailed methodologies for the key assays used to assess the cross-reactivity of this compound.
Radioligand Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[5] These assays measure the displacement of a radiolabeled ligand by an unlabeled competitor (e.g., this compound).
Objective: To determine the binding affinity (Ki) of this compound for each prostanoid receptor subtype.
Materials:
-
Cell membranes prepared from cell lines stably expressing a single human prostanoid receptor subtype (e.g., HEK293 or CHO cells).
-
Radiolabeled ligand specific for each receptor subtype (e.g., [3H]-PGE2 for EP receptors).
-
Unlabeled this compound.
-
Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled ligand with increasing concentrations of unlabeled this compound and a constant amount of cell membrane preparation.
-
Equilibration: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Rapidly separate the bound from the free radioligand by vacuum filtration through glass fiber filters. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays (cAMP Measurement)
Functional assays measure the cellular response to receptor activation. For Gs-coupled receptors like EP2 and EP4, this typically involves measuring changes in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional potency (EC50) of this compound at Gs-coupled prostanoid receptors.
Materials:
-
Whole cells expressing the target human prostanoid receptor (e.g., CHO-K1 or HEK293 cells).
-
This compound.
-
Forskolin (a direct activator of adenylyl cyclase, used as a positive control).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Cell Seeding: Seed the cells in a multi-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with a PDE inhibitor to prevent the breakdown of cAMP.
-
Stimulation: Add increasing concentrations of this compound to the cells and incubate for a defined period (e.g., 30 minutes at 37°C).
-
Cell Lysis: Lyse the cells to release the intracellular cAMP.
-
cAMP Detection: Measure the cAMP concentration in the cell lysates using a commercial detection kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Prostanoid Receptor Signaling Pathways
Understanding the signaling pathways of the different prostanoid receptors is crucial for predicting the potential functional consequences of cross-reactivity.
As illustrated, the prostanoid receptors can be broadly categorized by their primary G-protein coupling and subsequent second messenger systems:
-
Gs-coupled (EP2, EP4, DP1, IP): Activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cAMP.
-
Gq-coupled (EP1, FP, TP): Activation stimulates phospholipase C, leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium.
-
Gi-coupled (EP3): Activation inhibits adenylyl cyclase, causing a decrease in intracellular cAMP levels.
Conclusion
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prostanoid Receptor EP2 as a Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Prostanoid receptor antagonists: development strategies and therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
A Comparative Guide to the Efficacy of Butaprost and Sulprostone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological properties and efficacy of Butaprost and Sulprostone (B1662612), two synthetic prostaglandin (B15479496) E2 (PGE2) analogs. The information presented is curated from experimental data to assist researchers in selecting the appropriate compound for their studies.
Introduction
This compound is a selective agonist for the prostaglandin E2 receptor subtype 2 (EP2), which is known to mediate smooth muscle relaxation and anti-inflammatory responses. In contrast, Sulprostone is a potent agonist for the EP1 and EP3 receptor subtypes. Activation of EP1 receptors typically leads to smooth muscle contraction via Gq-coupled signaling, while EP3 receptor activation can lead to a variety of cellular responses through Gi and Gq protein coupling, including inhibition of adenylyl cyclase and increases in intracellular calcium, often resulting in smooth muscle contraction.
Receptor Binding Affinity and Functional Potency
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of this compound and Sulprostone for the EP receptor subtypes. It is important to note that these values are compiled from various studies and may not be directly comparable due to differences in experimental conditions.
Table 1: this compound Receptor Binding Affinity and Functional Potency
| Receptor Subtype | Binding Affinity (Ki) | Functional Assay | Potency (EC50/IC50) | Reference Cell Type |
| EP2 | 2.4 µM (murine)[1] | cAMP Accumulation | 33 nM | Murine EP2 Receptor expressing cells[1] |
| Chemotaxis Inhibition | 106.4 nM | Human Neutrophils[2] | ||
| EP1, EP3, EP4 | Low Affinity | - | - | Murine receptors[1] |
Table 2: Sulprostone Receptor Binding Affinity and Functional Potency
| Receptor Subtype | Binding Affinity (Ki) | Functional Assay | Potency (EC50/IC50) | Reference Cell Type |
| EP1 | 21 nM[3] | - | - | - |
| EP3 | 0.6 nM[3] | Inhibition of Adenylyl Cyclase | 0.15 - 0.2 nM | CHO-K1 cells expressing human EP3 isoforms |
| EP2, EP4 | Agonist activity observed | - | - | Recombinant human receptors |
Signaling Pathways
The distinct receptor selectivity of this compound and Sulprostone results in the activation of different intracellular signaling cascades.
This compound Signaling Pathway
This compound, as an EP2 receptor agonist, primarily signals through the Gs alpha subunit of the heterotrimeric G protein. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP then activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and other cellular responses.
Sulprostone Signaling Pathway
Sulprostone activates both EP1 and EP3 receptors, which are coupled to Gq and Gi/Gq proteins, respectively.
-
EP1 Receptor (Gq pathway): Activation of the EP1 receptor by Sulprostone leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, and DAG activates Protein Kinase C (PKC). The elevated intracellular calcium is a primary driver of smooth muscle contraction[3].
-
EP3 Receptor (Gi and Gq pathways): The EP3 receptor can couple to both Gi and Gq proteins. The Gi pathway involves the inhibition of adenylyl cyclase, leading to decreased cAMP levels, which can contribute to smooth muscle contraction by reducing the activity of PKA[3]. The Gq pathway, similar to EP1 activation, results in increased intracellular calcium.
Physiological Effects
The opposing signaling pathways activated by this compound and Sulprostone lead to distinct physiological effects, particularly on uterine smooth muscle.
-
This compound: By increasing intracellular cAMP, this compound promotes uterine smooth muscle relaxation. This effect has been demonstrated in studies on isolated human myometrium from both pregnant and non-pregnant women, where this compound caused dose-dependent inhibition of myometrial activity[4].
-
Sulprostone: Through its action on EP1 and EP3 receptors, Sulprostone is a potent stimulator of uterine contractions[3][5]. This uterotonic effect makes it clinically useful for the induction of labor and the management of postpartum hemorrhage[5].
Experimental Protocols
Detailed methodologies for key experiments are crucial for the interpretation and replication of findings. Below are generalized protocols for assays relevant to the characterization of this compound and Sulprostone.
Radioligand Binding Assay (General Protocol)
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Sulprostone? [synapse.patsnap.com]
- 4. An investigation of the effect of the prostaglandin EP2 receptor agonist, this compound, on the human isolated myometrium from pregnant and non-pregnant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Uterine motility after post-partum application of sulprostone and other oxytocics - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Differential Gene Expression Following Butaprost Treatment
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the differential gene expression profiles induced by Butaprost, a selective prostaglandin (B15479496) E2 (PGE2) receptor subtype 2 (EP2) agonist, and other prostaglandin receptor agonists. This compound is a valuable tool in pharmacological research, particularly in studies related to inflammation, smooth muscle relaxation, and fibrosis. Understanding its impact on gene expression is crucial for elucidating its mechanism of action and identifying potential therapeutic targets. This document summarizes key experimental findings, presents detailed methodologies for relevant assays, and visualizes the underlying signaling pathways.
Executive Summary
This compound treatment leads to distinct changes in gene expression, primarily through the activation of the EP2 receptor and the subsequent Gαs-cAMP signaling cascade. Comparative studies with other prostaglandin agonists, such as those targeting the EP4 receptor, reveal both overlapping and unique gene regulatory profiles. Notably, while both EP2 and EP4 agonism regulate a significant number of the same genes, specific subsets of genes are uniquely modulated by each receptor subtype, highlighting their distinct physiological roles. This guide presents quantitative data from microarray analyses comparing the effects of an EP2 agonist (a functional analog of this compound) and an EP4 agonist on gene expression in human ciliary smooth muscle cells.
Data Presentation: Differential Gene Expression
The following tables summarize the differential gene expression data from a key study comparing the effects of a selective EP2 agonist (analogous to this compound) and a selective EP4 agonist on human ciliary smooth muscle cells.
Table 1: Genes Upregulated by EP2 Agonist (this compound Analog) vs. EP4 Agonist
| Gene Symbol | Gene Name | EP2 Agonist Fold Change | EP4 Agonist Fold Change |
| Commonly Upregulated | |||
| AREG | Amphiregulin | 4.3 | 4.8 |
| CYR61 | Cysteine-rich, angiogenic inducer, 61 | 3.8 | 3.1 |
| NR4A2 | Nuclear receptor subfamily 4 group A member 2 | 3.5 | 3.2 |
| SERPINB2 | Serpin family B member 2 | 3.1 | 2.9 |
| ... | ... | ... | ... |
| EP2 Agonist Specific | |||
| IL6 | Interleukin 6 | 2.5 | No significant change |
| PTGS2 | Prostaglandin-endoperoxide synthase 2 | 2.1 | No significant change |
| ... | ... | ... | ... |
| EP4 Agonist Specific | |||
| CXCL1 | C-X-C motif chemokine ligand 1 | No significant change | 3.9 |
| EGR1 | Early growth response 1 | No significant change | 3.4 |
| ... | ... | ... | ... |
Table 2: Genes Downregulated by EP2 Agonist (this compound Analog) vs. EP4 Agonist
| Gene Symbol | Gene Name | EP2 Agonist Fold Change | EP4 Agonist Fold Change |
| Commonly Downregulated | |||
| ACTA2 | Actin, alpha 2, smooth muscle | -2.1 | -2.3 |
| COL1A1 | Collagen type I alpha 1 chain | -1.9 | -2.0 |
| ... | ... | ... | ... |
| EP2 Agonist Specific | |||
| THBS1 | Thrombospondin 1 | -1.8 | No significant change |
| ... | ... | ... | ... |
| EP4 Agonist Specific | |||
| FN1 | Fibronectin 1 | No significant change | -2.5 |
| ... | ... | ... | ... |
Note: The data presented is a representative subset from the supplementary materials of the cited study. For a complete list of differentially expressed genes, please refer to the original publication.
Experimental Protocols
Cell Culture and Treatment
Objective: To prepare human ciliary smooth muscle (hCSM) cells for treatment with prostaglandin receptor agonists.
Materials:
-
Primary hCSM cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (or other EP2 agonist)
-
EP4 agonist
-
Vehicle control (e.g., DMSO)
-
Cell culture flasks/plates
Protocol:
-
Culture hCSM cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in appropriate culture plates and allow them to reach 70-80% confluency.
-
Prior to treatment, serum-starve the cells for 24 hours in DMEM with 0.1% FBS to synchronize the cell cycle and reduce basal signaling.
-
Prepare stock solutions of this compound and the EP4 agonist in the vehicle control (e.g., DMSO).
-
Treat the cells with the desired concentration of this compound, EP4 agonist, or vehicle control for the specified duration (e.g., 6, 12, or 24 hours). Ensure the final concentration of the vehicle is consistent across all conditions and does not exceed 0.1%.
-
Following treatment, harvest the cells for RNA extraction.
RNA Isolation and Quality Control
Objective: To isolate high-quality total RNA from treated cells.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer (or similar instrument for RNA integrity assessment)
Protocol:
-
Lyse the cells directly in the culture plate using the lysis buffer provided in the RNA isolation kit.
-
Follow the manufacturer's protocol for RNA purification, including the DNase treatment step to remove any contaminating genomic DNA.
-
Elute the purified RNA in RNase-free water.
-
Assess the quantity and purity of the RNA using a spectrophotometer. An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate the integrity of the RNA by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value of ≥ 8 is recommended for downstream applications like RNA-sequencing.
Gene Expression Analysis by RNA-Sequencing
Objective: To perform a global analysis of gene expression changes following treatment.
Materials:
-
High-quality total RNA
-
RNA-seq library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina)
-
High-throughput sequencing platform (e.g., Illumina NovaSeq)
Protocol:
-
Library Preparation:
-
Start with 1 µg of total RNA.
-
Enrich for messenger RNA (mRNA) using oligo(dT) magnetic beads.
-
Fragment the enriched mRNA.
-
Synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA, incorporating dUTP to achieve strand specificity.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library by PCR.
-
Purify the final library and assess its quality and quantity.
-
-
Sequencing:
-
Pool the indexed libraries.
-
Sequence the pooled library on a high-throughput sequencing platform to generate FASTQ files.
-
-
Bioinformatics Analysis:
-
Perform quality control of the raw sequencing reads using tools like FastQC.
-
Align the reads to a reference genome (e.g., hg38) using a splice-aware aligner like STAR.
-
Quantify gene expression by counting the number of reads mapping to each gene using tools such as featureCounts.
-
Perform differential gene expression analysis between treatment and control groups using packages like DESeq2 or edgeR.
-
Identify significantly differentially expressed genes based on a fold-change threshold (e.g., >1.5 or <-1.5) and an adjusted p-value (FDR) cutoff (e.g., <0.05).
-
Validation of Gene Expression by Quantitative Real-Time PCR (qRT-PCR)
Objective: To validate the expression changes of selected genes identified by RNA-sequencing.
Materials:
-
High-quality total RNA
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Gene-specific primers
-
Real-time PCR instrument
Protocol:
-
cDNA Synthesis:
-
Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
Primer Design:
-
Design primers specific to the target genes and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization. Primers should ideally span an exon-exon junction to avoid amplification of genomic DNA.
-
-
qPCR Reaction:
-
Set up the qPCR reaction by mixing the cDNA template, gene-specific primers, and qPCR master mix.
-
Run the reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).
-
Calculate the fold change in gene expression using the 2^-ΔΔCt method.
-
Mandatory Visualization
Caption: this compound-EP2 Receptor Signaling Pathway
Caption: Experimental Workflow for Gene Expression Analysis
Butaprost's Efficacy in Reducing Fibronectin: A Comparative Analysis
For Immediate Release
A comprehensive review of experimental data highlights the potential of Butaprost, a selective prostaglandin (B15479496) E2 (PGE2) receptor 2 (EP2) agonist, in mitigating fibrosis through the downregulation of fibronectin expression. This guide provides a comparative analysis of this compound's performance against other fibrotic modulators, supported by Western blot validation and detailed signaling pathways.
This compound Demonstrates Significant Reduction in TGF-β-Induced Fibronectin
Transforming growth factor-beta (TGF-β) is a key cytokine in the pathogenesis of fibrosis, stimulating the production of extracellular matrix proteins, including fibronectin. Experimental evidence demonstrates that this compound effectively counteracts this pro-fibrotic signaling.
In a study utilizing human precision-cut kidney slices (PCKS), treatment with 50 µM this compound significantly reduced the TGF-β-induced increase in fibronectin protein levels, as validated by Western blot analysis. This anti-fibrotic effect is attributed to this compound's ability to hamper the canonical TGF-β/Smad2 signaling pathway.[1][2]
| Treatment Group | Fibronectin Expression (Fold Change vs. Control) | Significance (p-value) |
| Control | 1.0 | - |
| TGF-β | 4.0 | < 0.01 |
| TGF-β + this compound (50 µM) | ~1.5 | < 0.05 (compared to TGF-β) |
| Table 1: Quantitative summary of this compound's effect on TGF-β-induced fibronectin expression in human PCKS. Data is representative of findings from cited literature.[1] |
Comparative Analysis with Alternative Fibrotic Modulators
To contextualize the performance of this compound, its mechanism and effects are compared with two alternative classes of compounds that modulate fibronectin expression: a direct TGF-β signaling inhibitor and a pro-fibrotic prostaglandin.
Galunisertib: A Direct TGF-β Receptor I Inhibitor
Galunisertib (LY2157299) is a small molecule inhibitor of the TGF-β receptor I (TGFβRI/ALK5) kinase, directly blocking the phosphorylation of downstream effectors like Smad2/3.[3] While it effectively reduces Smad2/3 phosphorylation and the expression of alpha-smooth muscle actin (αSMA), a marker of myofibroblast differentiation, its impact on fibronectin protein levels can be context-dependent.
A study on TGF-β-induced fibroproliferative dermal fibroblasts showed that while 10 µM Galunisertib significantly reduced Smad2/3 phosphorylation and αSMA expression, it did not lead to a statistically significant decrease in fibronectin protein levels over a 168-hour period.[4][5] This suggests that while direct inhibition of the TGF-β pathway can halt some pro-fibrotic processes, the turnover of existing extracellular matrix proteins like fibronectin may be slow.
| Treatment Group | Fibronectin Expression (Fold Change vs. Control) | Significance (p-value) |
| Control | 1.0 | - |
| TGF-β | >3.0 | < 0.001 |
| TGF-β + Galunisertib (10 µM) | >3.0 | Not Significant (compared to TGF-β) |
| Table 2: Representative quantitative summary of Galunisertib's effect on TGF-β-induced fibronectin expression in human dermal fibroblasts. Data is representative of findings from cited literature.[4][5] |
Prostaglandin F2α (PGF2α): An FP Receptor Agonist with Pro-Fibrotic Actions
In contrast to the anti-fibrotic effects of the EP2 agonist this compound, the activation of the prostaglandin F receptor (FP) by its cognate ligand, PGF2α, is associated with pro-fibrotic outcomes. PGF2α signaling promotes cell adhesion to fibronectin and is implicated in fibrotic remodeling.[6] Its signaling cascade involves the activation of the Mitogen-Activated Protein Kinase (MAPK) and Focal Adhesion Kinase (FAK) pathways, which are known to play roles in cell adhesion, migration, and extracellular matrix deposition.[6][7][8] While direct quantitative Western blot data for PGF2α-induced fibronectin expression in a TGF-β model was not available for a head-to-head comparison, its signaling mechanism strongly suggests an opposing effect to that of this compound.
Signaling Pathways
The differential effects of this compound and its alternatives on fibronectin expression are rooted in their distinct signaling mechanisms.
Experimental Protocols
Western Blot for Fibronectin
This protocol outlines the key steps for the validation of fibronectin expression levels.
-
Sample Preparation:
-
Culture cells or maintain tissue slices under desired experimental conditions (e.g., with or without TGF-β, this compound, or other inhibitors).
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load 20-40 µg of total protein per lane on an 8% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against fibronectin (e.g., 1:1000 dilution) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection and Quantification:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Perform densitometric analysis of the fibronectin bands using software such as ImageJ.
-
Normalize the fibronectin signal to a housekeeping protein (e.g., GAPDH or β-actin) to correct for loading variations.
-
Conclusion
The available data strongly supports the anti-fibrotic potential of this compound, which operates by inhibiting the TGF-β/Smad2 signaling pathway to reduce fibronectin expression. In comparison, direct TGF-β inhibitors like Galunisertib may have a more nuanced effect on established fibronectin levels, while pro-inflammatory mediators such as PGF2α are likely to promote fibrotic processes. These findings underscore the therapeutic promise of targeting the EP2 receptor with agonists like this compound for the treatment of fibrotic diseases.
References
- 1. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alspi.com [alspi.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Effects of Pgf2α On P-Erk1/2 Mapk Activation, Proliferation and Formation of Trans-Endothelial Tunnels in Swiss 3t3 Fibroblast Cells | Auctores [auctoresonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterisation of fibronectin-mediated FAK signalling pathways in lung cancer cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: Butaprost (EP2 Agonist) vs. EP4 Agonists in the Mitigation of Renal Fibrosis
For Researchers, Scientists, and Drug Development Professionals
Renal fibrosis, the final common pathway for nearly all chronic kidney diseases (CKD), represents a significant challenge in nephrology. The prostaglandin (B15479496) E2 (PGE2) signaling pathway, through its various E-prostanoid (EP) receptors, has emerged as a critical regulator of renal injury and repair. This guide provides an objective comparison of the therapeutic potential of Butaprost, a selective EP2 receptor agonist, and various EP4 receptor agonists in the context of renal fibrosis, supported by experimental data.
At a Glance: this compound vs. EP4 Agonists in Renal Fibrosis
| Feature | This compound (EP2 Agonist) | EP4 Agonists |
| Primary Target | Prostaglandin E2 Receptor 2 (EP2) | Prostaglandin E2 Receptor 4 (EP4) |
| Reported Anti-Fibrotic Efficacy | Consistent attenuation of fibrosis markers in various models.[1][2][3] | Efficacy appears to be context-dependent, with both anti-fibrotic and potential pro-fibrotic effects reported.[4][5][6] |
| Primary Mechanism of Action | Attenuation of TGF-β/Smad signaling, independent of the cAMP/PKA pathway.[1][2] | Diverse mechanisms including suppression of inflammatory responses and fibroblast proliferation.[4] However, pro-fibrotic effects may be mediated by IL-6.[6] |
| Key Experimental Models | Unilateral Ureteral Obstruction (UUO) in mice, Madin-Darby Canine Kidney (MDCK) cells, human precision-cut kidney slices.[1][7] | Unilateral Ureteral Obstruction (UUO) in mice, diabetic nephropathy models, cultured renal fibroblasts.[4][5][6] |
Quantitative Data Comparison
The following tables summarize the quantitative effects of this compound and representative EP4 agonists on key markers of renal fibrosis from various experimental studies.
Table 1: Effects of this compound (EP2 Agonist) on Renal Fibrosis Markers
| Model | Treatment | Fibrosis Marker | Result | Reference |
| In Vivo: Unilateral Ureteral Obstruction (UUO) in Mice | This compound (4 mg/kg/day) | α-Smooth Muscle Actin (α-SMA) protein expression | Returned to sham levels | [1] |
| Fibronectin (FN) protein expression | Returned to sham levels | [1] | ||
| α-SMA mRNA expression | Significantly reduced (by ~50% vs. UUO) | [1] | ||
| Collagen 1A1 (COL1A1) mRNA expression | Significantly reduced (by ~60% vs. UUO) | [1] | ||
| In Vitro: TGF-β-treated MDCK Cells | This compound (50 μM) | Fibronectin (FN) protein expression | Almost completely blocked TGF-β-induced expression | [1] |
| Smad2 phosphorylation | Inhibited | [1] | ||
| Ex Vivo: TGF-β-treated Human Precision-Cut Kidney Slices | This compound (50 μM) | α-SMA, FN, COL1A1 mRNA expression | Significantly antagonized TGF-β-induced expression | [1] |
Table 2: Effects of EP4 Agonists on Renal Fibrosis Markers
| Model | EP4 Agonist | Fibrosis Marker | Result | Reference |
| In Vivo: Unilateral Ureteral Obstruction (UUO) in Mice | EP4-specific agonist | Histological alterations (tubulointerstitial fibrosis) | Significantly attenuated | [4] |
| In Vitro: Cultured Renal Fibroblasts | EP4-specific agonist | PDGF-induced proliferation | Significantly inhibited | [4] |
| In Vitro: Murine Inner Medullary Collecting Duct Cells | CAY10598 | TGF-β1-induced Collagen I and Fibronectin protein expression | Markedly suppressed | [5] |
| In Vivo: Streptozotocin-induced Diabetic Mice | ONO-AE1-329 (chronic administration) | Collagen deposition (Masson's trichrome staining) | Exacerbated | [6] |
| Collagen I, Collagen IV, α-SMA immunostaining | Increased | [6] | ||
| Inflammatory (TNFα, TGF-β1) and fibrotic (CTGF, Collagen I) gene expression | Significantly enhanced | [6] |
Signaling Pathways
The signaling pathways activated by this compound and EP4 agonists in the context of renal fibrosis show distinct and overlapping features.
Caption: this compound/EP2 signaling pathway in renal fibrosis.
Caption: Context-dependent signaling of EP4 agonists in renal fibrosis.
Experimental Protocols
A frequently utilized and robust model for studying renal fibrosis is the Unilateral Ureteral Obstruction (UUO) model in mice.
Unilateral Ureteral Obstruction (UUO) Protocol
-
Animal Preparation: Male mice (e.g., C57BL/6), 8-10 weeks old, are used. The animals are anesthetized using an appropriate anesthetic agent (e.g., isoflurane).[8]
-
Surgical Procedure:
-
A midline abdominal incision is made to expose the kidneys and ureters.[9]
-
The left ureter is carefully isolated from the surrounding tissues.[9]
-
Two ligatures (e.g., 4-0 silk) are placed around the ureter at the level of the lower pole of the kidney, and the ureter is completely occluded.[9]
-
The abdominal incision is closed in layers.
-
Sham-operated animals undergo the same procedure without ureteral ligation.
-
-
Post-Operative Care: Animals receive appropriate post-operative analgesia (e.g., buprenorphine) and are monitored for recovery.[9]
-
Drug Administration: this compound (e.g., 4 mg/kg/day) or the EP4 agonist is administered, typically via intraperitoneal injection or osmotic mini-pumps, starting from the day of surgery for a specified duration (e.g., 7 days).[1]
-
Tissue Harvesting and Analysis:
-
At the end of the treatment period (e.g., day 7 or 14), animals are euthanized, and the obstructed and contralateral kidneys are harvested.[8]
-
Kidney tissue is processed for histological analysis (e.g., Masson's trichrome, Sirius Red staining for collagen), immunohistochemistry (e.g., for α-SMA, fibronectin), Western blotting, and quantitative real-time PCR (qRT-PCR) to assess the expression of fibrotic and inflammatory markers.[9]
-
Caption: Experimental workflow for the UUO model.
Discussion and Conclusion
The available experimental evidence suggests that this compound, as a selective EP2 receptor agonist, consistently demonstrates anti-fibrotic properties in various models of renal injury.[1][3][7] Its mechanism of action appears to be targeted at inhibiting the pro-fibrotic TGF-β/Smad signaling pathway.[1][2] This consistent effect across different experimental systems, including human kidney tissue, makes it a promising candidate for further investigation as a therapeutic agent for renal fibrosis.[1]
The role of EP4 receptor agonists in renal fibrosis is more nuanced and appears to be highly dependent on the specific pathological context. While some studies highlight a protective role through the suppression of inflammation and fibroblast proliferation,[4][5] others, particularly in the context of diabetic nephropathy, indicate a potential to exacerbate fibrosis, possibly through an IL-6-mediated mechanism.[6] This dual role suggests that the therapeutic window for EP4 agonists in renal fibrosis may be narrow and require careful consideration of the underlying disease etiology.
References
- 1. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The intrinsic prostaglandin E2-EP4 system of the renal tubular epithelium limits the development of tubulointerstitial fibrosis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 receptors as therapeutic targets in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic administration of EP4-selective agonist exacerbates albuminuria and fibrosis of the kidney in streptozotocin-induced diabetic mice through IL-6 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. immune-system-research.com [immune-system-research.com]
- 8. Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
- 9. Video: Unilateral Ureteral Obstruction Model for Investigating Kidney Interstitial Fibrosis [jove.com]
Unveiling Butaprost's EP2 Selectivity: A Comparative Guide to Functional Assays
For researchers, scientists, and drug development professionals, understanding the precise selectivity of pharmacological tool compounds is paramount. This guide provides a comprehensive comparison of functional assays used to confirm the selectivity of Butaprost for the Prostaglandin E2 receptor subtype 2 (EP2). We present supporting experimental data, detailed protocols for key assays, and visual representations of the underlying signaling pathways.
This compound is a widely utilized synthetic analog of Prostaglandin E2 (PGE2) recognized for its selective agonist activity at the EP2 receptor. However, a thorough characterization of its activity across the entire panel of prostanoid receptors is crucial to ensure accurate interpretation of experimental results. This guide explores the functional assays employed to quantify this compound's potency and selectivity against other prostanoid receptors, including EP1, EP3, EP4, and the prostacyclin (IP) receptor.
Quantitative Comparison of this compound's Receptor Activity
To objectively assess this compound's selectivity, its binding affinity (Ki) and functional potency (EC50) across various prostanoid receptors have been determined in numerous studies. The following tables summarize these findings, providing a clear comparison of this compound's activity profile. It is important to note that absolute values can vary between studies due to different experimental conditions, such as the cell lines and assay formats used.
Table 1: Binding Affinity (Ki) of this compound at Prostanoid Receptors
| Receptor | This compound Ki (nM) | Reference Cell Line/System |
| EP2 | 2400 | Murine recombinant |
| EP1 | >10000 | Murine recombinant |
| EP3 | >10000 | Murine recombinant |
| EP4 | >10000 | Murine recombinant |
| IP | 870 | Not specified |
This table highlights this compound's higher affinity for the EP2 receptor compared to other EP subtypes in binding assays. However, it also shows a notable affinity for the IP receptor.
Table 2: Functional Potency (EC50) of this compound at Prostanoid Receptors
| Receptor | This compound EC50 (nM) | Functional Readout | Reference Cell Line/System |
| EP2 | 32 - 33 | cAMP Accumulation | HEK293 cells expressing human EP2 |
| IP | 25 | cAMP Accumulation | Not specified |
Functional assays reveal that while this compound is a potent agonist at the EP2 receptor, it can also activate the IP receptor with similar potency, a critical consideration for experimental design.[1]
Prostanoid Receptor Signaling Pathways
The differential signaling mechanisms of prostanoid receptors form the basis for the functional assays used to determine agonist selectivity. The EP2 and IP receptors are coupled to Gs proteins, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). In contrast, the EP1 receptor is coupled to Gq, activating phospholipase C and leading to an increase in intracellular calcium (Ca2+). The EP3 receptor is typically coupled to Gi, which inhibits adenylyl cyclase and decreases cAMP levels. The EP4 receptor, like EP2, is primarily Gs-coupled but can also engage other signaling pathways.
Key Functional Assays and Experimental Protocols
To experimentally validate this compound's EP2 selectivity, a panel of functional assays targeting the distinct signaling outputs of the prostanoid receptors is employed.
cAMP Accumulation Assay
This assay is the primary method for assessing the activity of agonists on Gs-coupled receptors like EP2 and IP, and Gi-coupled receptors like EP3.
Detailed Experimental Protocol: cAMP Accumulation Assay
-
Cell Culture:
-
Culture HEK293 cells stably or transiently expressing the human EP2, EP4, or IP receptor in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Seed cells into 96-well plates at a density of 50,000 cells/well and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells once with serum-free DMEM.
-
Pre-incubate the cells in 100 µL of stimulation buffer (serum-free DMEM containing 500 µM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), a phosphodiesterase inhibitor) for 30 minutes at 37°C to prevent cAMP degradation.
-
Prepare serial dilutions of this compound in stimulation buffer.
-
Add 10 µL of the this compound dilutions to the respective wells and incubate for 30 minutes at 37°C.
-
Aspirate the medium and lyse the cells by adding 50 µL of lysis buffer (e.g., 0.1 M HCl).
-
-
cAMP Detection:
-
Quantify the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., Homogeneous Time-Resolved Fluorescence (HTRF) or Enzyme-Linked Immunosorbent Assay (ELISA)) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data using a sigmoidal dose-response curve to determine the EC50 value, which represents the concentration of this compound that elicits 50% of the maximal response.
-
Radioligand Binding Assay
This assay measures the ability of an unlabeled compound (this compound) to compete with a radiolabeled ligand for binding to the receptor, thereby determining its binding affinity (Ki).
Detailed Experimental Protocol: [3H]-PGE2 Radioligand Binding Assay
-
Membrane Preparation:
-
Harvest cells expressing the prostanoid receptor of interest and homogenize them in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine the cell membrane preparation (typically 20-50 µg of protein), a fixed concentration of [3H]-PGE2 (a commonly used radioligand for EP receptors), and varying concentrations of unlabeled this compound.
-
Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
To determine non-specific binding, include a set of wells containing a high concentration of unlabeled PGE2.
-
-
Separation and Detection:
-
Rapidly filter the reaction mixture through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of this compound.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [3H]-PGE2).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This assay is used to assess the activity of agonists on Gq-coupled receptors, such as EP1. Since this compound is not expected to be active at EP1, this assay serves as a crucial negative control to confirm its selectivity.
Detailed Experimental Protocol: Fluo-4 Calcium Mobilization Assay
-
Cell Preparation:
-
Seed HEK293 cells expressing the human EP1 receptor in a 96-well black-walled, clear-bottom plate and allow them to attach overnight.
-
-
Dye Loading:
-
Remove the growth medium and load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
-
Assay Procedure:
-
Wash the cells to remove excess dye.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR or FlexStation).
-
Establish a baseline fluorescence reading.
-
Add varying concentrations of this compound to the wells and immediately measure the change in fluorescence intensity over time. An EP1 agonist, such as sulprostone, should be used as a positive control.
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
Plot the peak fluorescence response against the logarithm of the agonist concentration to generate a dose-response curve and determine the EC50 value. For this compound, no significant increase in fluorescence is expected, confirming its lack of activity at the EP1 receptor.
-
Conclusion
The functional assays detailed in this guide provide a robust framework for confirming the EP2 selectivity of this compound. While radioligand binding assays indicate a good selectivity profile in terms of binding affinity, functional assays such as cAMP accumulation are critical for revealing potential off-target effects. The data consistently demonstrates that this compound is a potent EP2 agonist. However, its significant activity at the IP receptor, another Gs-coupled prostanoid receptor, necessitates careful consideration in experimental design and data interpretation. Researchers should consider using appropriate antagonists for the IP receptor or cell lines that do not express it to isolate the effects of EP2 receptor activation when using this compound. By employing a comprehensive panel of these functional assays, researchers can confidently delineate the specific contributions of EP2 receptor signaling in their biological systems of interest.
References
Butaprost's Differential Impact on Cyr61 and CTGF Gene Expression: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the effects of Butaprost, a selective prostaglandin (B15479496) E2 (PGE2) receptor 2 (EP2) agonist, on the gene expression of two key matricellular proteins: Cysteine-rich angiogenic protein 61 (Cyr61/CCN1) and Connective Tissue Growth Factor (CTGF/CCN2). The differential regulation of these genes by this compound has significant implications for research in areas such as glaucoma, fibrosis, and tissue remodeling.
Comparative Summary of Gene Expression
This compound exhibits distinct regulatory effects on Cyr61 and CTGF gene expression. While it consistently upregulates Cyr61, its effect on CTGF is context-dependent, ranging from no significant change to potential inhibition.
| Gene | Effect of this compound | Cell/Tissue Types Studied | Signaling Pathway Implicated |
| Cyr61 | Upregulation of mRNA expression | Isolated cat iris, Human primary ciliary smooth muscle cells[1] | Rho and MAP kinase pathways[2] |
| CTGF | No upregulation of mRNA expression | Isolated cat iris, Human primary ciliary smooth muscle cells[1][2][3] | EP2 receptor-mediated pathways may not couple to CTGF expression[2] |
| CTGF | Inhibition of TGF-β-induced expression | Lung fibroblasts[4] | - |
| CTGF | Suppression of expression | Human osteoarthritic chondrocytes[5] | - |
Signaling Pathways
The differential effects of this compound on Cyr61 and CTGF gene expression are rooted in the distinct signaling cascades initiated by the activation of the Gs-coupled EP2 receptor.
Caption: this compound signaling pathway for Cyr61 and CTGF gene expression.
Experimental Protocols
The following is a generalized experimental workflow based on methodologies reported in the cited literature for assessing the effects of this compound on gene expression.
Caption: General experimental workflow for analyzing gene expression.
Detailed Methodologies:
1. Cell Culture:
-
Cell Lines: Studies have utilized primary human ciliary smooth muscle cells and isolated feline iris sphincter preparations.[1]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
2. This compound Treatment:
-
Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted to the desired concentrations in cell culture media.
-
Dose-Response and Time-Course: To characterize the effect of this compound, cells are treated with a range of concentrations (e.g., 10⁻⁹ to 10⁻⁷ M) for various time points (e.g., 0.5, 1, 6, and 24 hours).[2]
3. RNA Isolation and Quantification:
-
Total RNA Extraction: Following treatment, total RNA is isolated from the cells using standard methods, such as TRIzol reagent or commercially available RNA isolation kits.
-
RNA Quality and Quantity: The concentration and purity of the isolated RNA are determined using a spectrophotometer (e.g., NanoDrop), and RNA integrity is assessed by gel electrophoresis.
4. Gene Expression Analysis:
-
Method: Northern blotting or quantitative real-time PCR (qPCR) are commonly employed to measure mRNA levels of Cyr61 and CTGF.[1][2]
-
qPCR Procedure:
-
Reverse Transcription: An equal amount of total RNA from each sample is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Real-time PCR: The cDNA is then used as a template for qPCR with gene-specific primers for Cyr61, CTGF, and a housekeeping gene (e.g., GAPDH) for normalization. The reaction is performed in a real-time PCR system using a fluorescent dye (e.g., SYBR Green) to detect DNA amplification.
-
-
Data Analysis: The relative expression of the target genes is calculated using the comparative Ct (ΔΔCt) method, where the expression level in treated cells is compared to that in vehicle-treated control cells.
5. Signaling Pathway Analysis:
-
Inhibitor Studies: To elucidate the signaling pathways involved, cells can be pre-treated with specific inhibitors of pathways like Rho kinase (e.g., Y-27632) or MAP kinase (e.g., PD98059) prior to this compound stimulation.[2] Changes in this compound-induced gene expression in the presence of these inhibitors can reveal the dependency on these pathways.
This guide summarizes the current understanding of this compound's effects on Cyr61 and CTGF gene expression. The provided data and methodologies offer a foundation for researchers to design and interpret experiments in this area.
References
- 1. Comparison of prostaglandin F2alpha, bimatoprost (prostamide), and this compound (EP2 agonist) on Cyr61 and connective tissue growth factor gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. Activation of the prostaglandin E2 EP2 receptor attenuates renal fibrosis in unilateral ureteral obstructed mice and human kidney slices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prostaglandin E2 regulates the expression of connective tissue growth factor (CTGF/CCN2) in human osteoarthritic chondrocytes via the EP4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Effects of Butaprost
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro and in vivo pharmacological effects of Butaprost, a selective prostaglandin (B15479496) E2 (PGE2) receptor 2 (EP2) agonist. The information presented is supported by experimental data to assist researchers in evaluating its potential applications.
Pharmacological Profile of this compound
This compound is a synthetic analog of PGE2 that exhibits high selectivity for the EP2 receptor subtype. This selectivity is crucial for eliciting specific physiological responses while minimizing off-target effects that may arise from the activation of other prostanoid receptors.
In Vitro Receptor Binding and Functional Potency
The in vitro activity of this compound has been characterized through receptor binding assays (determining the inhibition constant, Ki) and functional assays measuring its effect on intracellular signaling, primarily cyclic AMP (cAMP) production (determining the half-maximal effective concentration, EC50).
| Parameter | Receptor | Value | Species | Reference |
| Ki | Murine EP2 | 2.4 µM | Mouse | |
| Ki | Human EP2 | 91 nM | Human | |
| EC50 | Murine EP2 | 33 nM | Mouse | |
| EC50 | Human Neutrophil Chemotaxis | 106.4 ± 63 nM | Human |
In Vitro Effects of this compound
This compound's effects have been studied in various cell-based assays, demonstrating its influence on inflammatory responses and cellular signaling pathways.
Mast Cell Degranulation
In murine mast cells, selective activation of the EP2 receptor by this compound has been shown to inhibit IgE-mediated degranulation. This effect is in contrast to the non-selective agonist PGE2, which can sometimes enhance degranulation.
| Cell Type | This compound Concentration | Antigen | Inhibition of β-hexosaminidase release | Reference |
| Murine C57.1 Mast Cells | 10 µM | DNP-HSA (25 ng/mL) | 20.7% | |
| Murine C57.1 Mast Cells | 10 µM | DNP-HSA (50 ng/mL) | 42.85% | |
| Peritoneum-derived Mast Cells (PDMC) | 10 µM | DNP-HSA (50 ng/mL) | 25% | |
| Lung Mast Cells (LMC) | 10 µM | DNP-HSA (50 ng/mL) | 40-60% | |
| Human Leukemic Mast Cells (LAD2) | Dose-dependent | Biotinylated IgE + Streptavidin | Up to 50.5% |
Renal Cell Fibrosis
In a model of kidney fibrosis using Madin-Darby Canine Kidney (MDCK) cells, this compound has been shown to mitigate the effects of transforming growth factor-beta (TGF-β), a key mediator of fibrosis.
| Cell Line | This compound Concentration | Treatment | Effect | Reference |
| MDCK | 50 µM | TGF-β induction | Reduced fibronectin expression and Smad2 phosphorylation |
In Vivo Effects of this compound
Animal models have been instrumental in demonstrating the therapeutic potential of this compound in various disease contexts.
Renal Fibrosis in a Unilateral Ureteral Obstruction (UUO) Mouse Model
In a mouse model of renal fibrosis induced by UUO, this compound treatment attenuated the development of fibrosis.
| Animal Model | This compound Dosage | Treatment Duration | Key Findings | Reference |
| UUO Mice | 4 mg/kg/day (i.p.) | 7 days | Reduced gene and protein expression of α-smooth muscle actin, fibronectin, and collagen 1A1 |
Ocular Hypertension in a Cynomolgus Monkey Model
Topical application of this compound has been shown to effectively reduce intraocular pressure (IOP) in a monkey model of ocular hypertension.
| Animal Model | This compound Concentration | Treatment Regimen | Key Findings | Reference |
| Ocular Hypertensive Cynomolgus Monkeys | 0.1% | Single topical dose | Normalized IOP, reducing it by over 40% to the level of the contralateral normotensive eye | |
| Ocular Hypertensive Cynomolgus Monkeys | 25 µg | Twice daily | Significantly decreased IOP by approximately 15-30% |
Signaling Pathways of this compound
The primary signaling pathway activated by this compound upon binding to the EP2 receptor is the Gαs-adenylyl cyclase-cAMP pathway. However, evidence also suggests the involvement of cAMP-independent pathways in some of its effects.
Caption: this compound Signaling Pathways
Experimental Protocols
In Vitro: Mast Cell Degranulation Assay (β-Hexosaminidase Release)
This assay quantifies mast cell degranulation by measuring the activity of the granule-associated enzyme β-hexosaminidase released into the supernatant.
Caption: Mast Cell Degranulation Workflow
Detailed Steps:
-
Cell Sensitization: Murine mast cells (e.g., C57.1, PDMC, LMC) are sensitized with 1 µg/mL DNP-specific IgE.
-
Treatment: Cells are treated with this compound (e.g., 10⁻⁵ M) or a vehicle control for 30 minutes.
-
Stimulation: Degranulation is induced by stimulating the cells with an antigen, such as DNP-HSA (25 or 50 ng/mL).
-
Sample Collection: After a 30-minute incubation, the reaction is stopped, and cell supernatants are collected.
-
Enzyme Assay: The amount of β-hexosaminidase released is quantified using a colorimetric assay.
In Vivo: Unilateral Ureteral Obstruction (UUO) Mouse Model
The UUO model is a widely used method to induce renal fibrosis and study the efficacy of potential anti-fibrotic agents.
Caption: Unilateral Ureteral Obstruction Workflow
Detailed Steps:
-
Surgical Procedure: Under anesthesia, the left ureter of the mouse is ligated with a suture to induce obstruction. The contralateral kidney serves as an internal control.
-
Drug Administration: this compound (e.g., 4 mg/kg/day) or a vehicle is administered, typically via intraperitoneal injection, for the duration of the study (e.g., 7 days).
-
Tissue Analysis: After the treatment period, the mice are euthanized, and the kidneys are harvested.
-
Fibrosis Assessment: The kidney tissue is then analyzed for markers of fibrosis, such as the expression of α-smooth muscle actin, fibronectin, and collagen, using techniques like qPCR and Western blotting.
Conclusion
This compound demonstrates clear and selective agonism for the EP2 receptor in vitro, leading to a range of cellular responses, most notably the inhibition of mast cell degranulation and the mitigation of pro-fibrotic signaling in kidney cells. These in vitro effects translate to significant therapeutic potential in vivo, as evidenced by its anti-fibrotic activity in a mouse model of kidney disease and its potent IOP-lowering effects in a primate model of ocular hypertension. The detailed data and protocols provided in this guide offer a solid foundation for researchers to further explore the utility of this compound in relevant disease models.
Butaprost's Impact on Uveoscleral Outflow: A Comparative Analysis with Other Prostaglandin Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of butaprost, a selective EP2 receptor agonist, with other commonly used prostaglandin (B15479496) analogs (latanoprost, travoprost, and bimatoprost) concerning their effects on uveoscleral outflow, a critical pathway for regulating intraocular pressure (IOP). This analysis is supported by experimental data from preclinical studies to offer a comprehensive resource for researchers in ophthalmology and glaucoma therapeutics.
Quantitative Comparison of Uveoscleral Outflow Enhancement
The following table summarizes the quantitative effects of this compound and other key prostaglandin analogs on uveoscleral outflow in non-human primate models. It is important to note that these data are compiled from separate studies and may not represent direct head-to-head comparisons under identical experimental conditions.
| Prostaglandin Analog | Receptor Specificity | Animal Model | Concentration | Uveoscleral Outflow (μL/min) | Percentage Increase vs. Control/Vehicle | Reference |
| This compound | EP2 Agonist | Cynomolgus Monkey | 0.1% | 1.03 ± 0.20 (Treated) vs. 0.53 ± 0.18 (Vehicle) | ~94% | [1][2][3] |
| Latanoprost (B1674536) | FP Agonist | Cynomolgus Monkey | 0.005% (equivalent to PGF2α-isopropyl ester) | 0.98 ± 0.12 (Treated) vs. 0.61 ± 0.10 (Control) | ~61% | [4] |
| Bimatoprost | Prostamide (acting on FP receptors) | Cynomolgus Monkey | 0.01% | 1.37 ± 0.27 (Treated) vs. 0.96 ± 0.19 (Vehicle) | ~43% | [5] |
| Travoprost | FP Agonist | Information on specific uveoscleral outflow values in direct comparison studies is limited in the provided search results. However, it is established to increase uveoscleral outflow. | [6] |
Mechanism of Action: Signaling Pathways
The primary mechanism by which prostaglandin analogs increase uveoscleral outflow involves the relaxation of the ciliary muscle and the remodeling of the extracellular matrix (ECM). This is initiated by the activation of specific prostanoid receptors.
This compound exerts its effect through the EP2 receptor, a G-protein coupled receptor (GPCR) that stimulates the adenylyl cyclase pathway.
Latanoprost, Travoprost, and Bimatoprost primarily act on the FP receptor, another GPCR, which activates the phospholipase C pathway.
Experimental Protocols
The following methodologies are based on the study investigating the effect of this compound on uveoscleral outflow in cynomolgus monkeys[1][3]. Similar methodologies are often employed in the evaluation of other prostaglandin analogs.
1. Animal Model:
-
Species: Adult cynomolgus monkeys (Macaca fascicularis) with normal intraocular pressure.
-
Housing: Housed in individual primate cages with a 12-hour light/dark cycle and access to food and water ad libitum.
-
Ethics: All animal procedures are conducted in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.
2. Drug Administration:
-
This compound: A single topical instillation of 0.1% this compound solution is administered to one eye.
-
Vehicle Control: The contralateral eye receives a vehicle solution as a control.
3. Measurement of Uveoscleral Outflow:
-
Tracer: Fluorescein isothiocyanate-labeled dextran (B179266) (FITC-dextran) is used as a tracer.
-
Procedure:
-
Anesthetize the monkeys.
-
The anterior chamber of each eye is perfused with a solution containing FITC-dextran at a constant pressure.
-
After a set period, the eyes are enucleated, and various ocular tissues (ciliary body, iris, sclera, etc.) are dissected.
-
The amount of FITC-dextran in each tissue is quantified using a fluorometer.
-
Uveoscleral outflow is calculated based on the concentration of the tracer in the perfusion fluid and the amount of tracer recovered in the uveoscleral tissues.
-
Discussion and Conclusion
The available data indicates that this compound is a potent enhancer of uveoscleral outflow, demonstrating a significant increase in this outflow pathway in cynomolgus monkeys[1][2][3]. While direct comparative studies are limited, the percentage increase observed with this compound appears robust. The mechanism of action, mediated through the EP2 receptor and subsequent cAMP signaling, leads to extracellular matrix remodeling, a common pathway for prostaglandin-induced IOP reduction[7][8][9].
FP receptor agonists, such as latanoprost and bimatoprost, also effectively increase uveoscleral outflow, though through a different primary signaling cascade involving the FP receptor and phospholipase C activation. The quantitative differences in uveoscleral outflow enhancement between this compound and FP agonists, as suggested by the compiled data, may be attributed to differences in receptor affinity, downstream signaling efficacy, or the specific experimental conditions of the cited studies.
For researchers and drug development professionals, the distinct mechanism of action of this compound offers a potentially complementary or alternative therapeutic strategy for glaucoma management. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of this compound in enhancing uveoscleral outflow compared to the established FP receptor agonists.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. Effects of Prostaglandin Analogues on Aqueous Humor Outflow Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The prostanoid EP2 receptor agonist this compound increases uveoscleral outflow in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increased uveoscleral outflow as a possible mechanism of ocular hypotension caused by prostaglandin F2 alpha-1-isopropylester in the cynomolgus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Bimatoprost Effects on Aqueous Humor Dynamics in Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanism of Action of Bimatoprost, Latanoprost, and Travoprost in Healthy Subjects: A Crossover Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Prostaglandin EP2 receptor - Wikipedia [en.wikipedia.org]
- 9. Prostaglandin E2 receptor subtype EP2- and EP4-regulated gene expression profiling in human ciliary smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Butaprost: A Guide for Laboratory Professionals
Ensuring laboratory safety and regulatory compliance necessitates the proper disposal of all chemical waste, including prostaglandin (B15479496) analogs like Butaprost. Mishandling of such compounds can pose risks to personnel and the environment. This guide provides detailed, step-by-step procedures for the safe and effective disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Waste Characterization and Segregation
Proper disposal begins with accurate waste identification and segregation. This compound waste should be classified as hazardous pharmaceutical waste. It is crucial to avoid mixing this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department to prevent dangerous reactions.
Key Disposal Principles:
-
Do not dispose of this compound down the drain or in regular trash.
-
Segregate all this compound-contaminated waste from non-hazardous laboratory trash.
-
Follow all institutional, local, and federal regulations for hazardous waste disposal.
Procedural Steps for this compound Disposal
The following protocol outlines the essential steps for the safe handling and disposal of this compound waste.
Personal Protective Equipment (PPE)
Before handling this compound or its waste, ensure you are wearing appropriate PPE:
-
Safety goggles
-
Lab coat
-
Chemical-resistant gloves
Waste Containerization
Select a designated, leak-proof, and chemically compatible container for this compound waste. The container must have a secure, tight-fitting lid to prevent spills and evaporation. Ensure the container is in good condition, free of cracks or damage.
Labeling of Waste Containers
Clearly label the waste container with the words "Hazardous Waste." The label must include:
-
Full Chemical Name: "this compound"
-
Concentration and Solvent: (e.g., "this compound in methyl acetate")
-
Approximate Quantity: of the waste.
-
Hazard Pictograms: corresponding to the information in the Safety Data Sheet (SDS) (e.g., harmful, environmental hazard).
Collection of this compound Waste
-
Liquid Waste: Carefully transfer all solutions containing this compound, including unused stock solutions, experimental samples, and rinsate from cleaning contaminated glassware, into the designated hazardous waste container.
-
Solid Waste: Place all contaminated solid materials, such as pipette tips, vials, gloves, and bench paper, into a separate, clearly labeled hazardous waste container for solid waste.
-
Sharps: Any contaminated sharps (e.g., needles, broken glass) must be placed in a designated, puncture-resistant sharps container labeled as hazardous waste.
Storage of Hazardous Waste
Store the hazardous waste container in a designated, well-ventilated, and secure area. This area should be away from incompatible materials. Do not allow waste to accumulate in the laboratory.
Disposal of Empty Containers
Original this compound containers must be triple-rinsed with a suitable solvent (e.g., ethanol (B145695) or the solvent used for the solution). The rinsate from this process is considered hazardous and must be collected in the designated liquid hazardous waste container. After triple-rinsing, the defaced container can typically be disposed of as non-hazardous waste, but always confirm with your institution's EHS guidelines.
Arranging for Waste Pickup
Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for waste collection and documentation. Do not attempt to transport hazardous waste yourself.
Quantitative Data Summary
For quick reference, the following table summarizes key information regarding this compound.
| Property | Value |
| Chemical Formula | C₂₄H₄₀O₅ |
| Molecular Weight | 408.6 g/mol |
| Supplied As | Typically a solution in methyl acetate |
| Storage Temperature | -20°C |
| Stability | ≥ 2 years at -20°C |
| Disposal Classification | Hazardous Pharmaceutical Waste |
Experimental Protocol: Triple-Rinsing of Empty this compound Containers
This protocol details the standard procedure for decontaminating empty containers that held this compound.
Materials:
-
Empty this compound container
-
Appropriate solvent (e.g., ethanol)
-
Designated hazardous liquid waste container
-
Personal Protective Equipment (PPE)
Procedure:
-
First Rinse: Add a small amount of the appropriate solvent to the empty this compound container. Close the container and swirl to rinse all interior surfaces thoroughly.
-
Collect Rinsate: Carefully pour the solvent rinsate into the designated hazardous liquid waste container.
-
Second Rinse: Repeat the rinsing process with a fresh portion of the solvent. Collect the rinsate in the same hazardous waste container.
-
Third Rinse: Perform a third and final rinse with fresh solvent and collect the rinsate.
-
Container Disposal: Allow the rinsed container to air dry completely in a well-ventilated area (e.g., a fume hood). Once dry, deface or remove the original label and dispose of the container according to your institution's guidelines for non-hazardous waste.
This compound Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
Safeguarding Your Research: A Comprehensive Guide to Handling Butaprost
FOR IMMEDIATE USE BY RESEARCH, SCIENTIST, AND DRUG DEVELOPMENT PROFESSIONALS
This document provides essential safety and logistical information for the handling of Butaprost, a selective EP2 receptor agonist. The following procedural guidance is designed to ensure the safety of laboratory personnel and the integrity of experimental protocols. Adherence to these guidelines is critical for minimizing risks and establishing a secure research environment.
Personal Protective Equipment (PPE) and Safety Measures
A thorough risk assessment must be conducted before handling this compound. The primary routes of exposure are inhalation, skin contact, and eye contact. The following table summarizes the required personal protective equipment and safety protocols.
| Equipment/Procedure | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects against splashes of the this compound solution, which can cause serious eye irritation. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). | Prevents skin contact with this compound and the solvent, methyl acetate (B1210297). |
| Body Protection | Laboratory coat and protective clothing. | Shields skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH/MSHA approved respirator if exposure limits are exceeded or irritation is experienced. | Protects against inhalation of aerosols or vapors, especially in poorly ventilated areas. |
| Ventilation | Handle in a well-ventilated area, preferably in a chemical fume hood. | Minimizes the concentration of airborne contaminants. |
| Hygiene | Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory. | Prevents accidental ingestion and contamination of personal items. |
| Storage | Store at -20°C in a dry, cool, and well-ventilated place. Keep containers tightly closed. | Ensures the stability of the compound and prevents accidental release. |
Procedural Guidance for Handling this compound
The following step-by-step protocols are mandatory for all personnel handling this compound.
Preparation of this compound Solutions
This compound is typically supplied as a solution in methyl acetate.
-
Don Personal Protective Equipment (PPE): Before handling, put on a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Work in a Ventilated Area: All handling of the stock solution must be performed in a chemical fume hood.
-
Prepare Dilutions:
-
To change the solvent, the methyl acetate can be evaporated under a gentle stream of nitrogen.
-
Immediately add the desired solvent, such as ethanol, DMSO, or dimethylformamide (DMF).
-
For aqueous solutions, further dilutions should be made from the stock solution into the aqueous buffer of choice.
-
-
Labeling: Clearly label all prepared solutions with the compound name, concentration, solvent, date, and your initials.
-
Storage of Solutions: Store prepared solutions at the recommended temperature as specified in the product datasheet, typically -20°C for organic stock solutions.
Spillage and Cleanup
In the event of a spill, follow these procedures immediately:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and increase ventilation.
-
Contain the Spill: Use absorbent material to contain the spill. Prevent it from spreading or entering drains.
-
Clean the Area:
-
For small spills, absorb the liquid with an inert material (e.g., vermiculite, sand, or earth).
-
Place the contaminated material into a designated, labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Dispose of Waste: All cleanup materials must be disposed of as hazardous waste.
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Wash skin with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Disposal Plan
All this compound waste, including unused solutions, contaminated labware (e.g., pipette tips, tubes), and cleanup materials, must be treated as hazardous chemical waste.
-
Solid Waste: Collect all contaminated solid materials in a clearly labeled, sealed container for hazardous waste.
-
Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemical-resistant container.
-
Disposal Vendor: All hazardous waste must be disposed of through an approved institutional or commercial waste disposal service in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain.
Visual Guides for Safe Handling
The following diagrams illustrate the key workflows and logical relationships for the safe handling of this compound.
Caption: A step-by-step workflow for the safe handling of this compound in a laboratory setting.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
